Indole-2-carboxylate
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H6NO2- |
|---|---|
Molecular Weight |
160.15 g/mol |
IUPAC Name |
1H-indole-2-carboxylate |
InChI |
InChI=1S/C9H7NO2/c11-9(12)8-5-6-3-1-2-4-7(6)10-8/h1-5,10H,(H,11,12)/p-1 |
InChI Key |
HCUARRIEZVDMPT-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)[O-] |
Synonyms |
indole-2-carboxylate |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Indole-2-Carboxylate: Chemical Structure, Molecular Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indole-2-carboxylate, and its parent acid, indole-2-carboxylic acid, represent a pivotal class of heterocyclic compounds that have garnered significant attention across the scientific community. The inherent structural features of the indole nucleus, combined with the reactivity of the carboxylate group, make these molecules versatile scaffolds and key building blocks in the synthesis of a diverse array of bioactive molecules.[1] This guide provides a comprehensive overview of the chemical structure, molecular properties, synthesis, and notable applications of this compound, with a particular focus on its burgeoning role in drug discovery and development.
Chemical Structure and Molecular Properties
Indole-2-carboxylic acid, a white to off-white crystalline powder, is an aromatic heterocyclic compound.[2] Its structure consists of a bicyclic system where a benzene ring is fused to a pyrrole ring, with a carboxylic acid group substituted at the second position of the indole ring.[2] This unique arrangement imparts a specific set of physicochemical properties that are crucial for its biological activity and synthetic utility.
Below is a summary of the key molecular properties of indole-2-carboxylic acid:
| Property | Value | Source(s) |
| IUPAC Name | 1H-indole-2-carboxylic acid | [3] |
| CAS Number | 1477-50-5 | [3] |
| Chemical Formula | C₉H₇NO₂ | |
| Molecular Weight | 161.16 g/mol | |
| Appearance | Off-white to yellow to brown crystalline powder or crystals | [3] |
| Melting Point | 202-206 °C | [3] |
| pKa | 3.6 - 4.44 | [1][2] |
| Solubility | Sparingly soluble in water (<0.1 mg/mL). Soluble in ethanol, dimethyl sulfoxide (DMSO), and methanol. | [1][2][4] |
Spectroscopic Data
The structural elucidation of indole-2-carboxylic acid and its derivatives is heavily reliant on various spectroscopic techniques. Below is a summary of characteristic spectral data.
| Spectroscopy | Key Features |
| ¹H NMR (in DMSO-d₆) | Signals typically observed around 13.0 ppm (carboxylic acid proton), 11.8 ppm (indole N-H proton), and between 7.0-7.7 ppm (aromatic protons).[5] |
| ¹³C NMR | The carboxyl carbon typically appears in the range of 170-185 ppm.[6] |
| Infrared (IR) | A strong, broad O-H stretch from the carboxylic acid is observed between 3300-2500 cm⁻¹. A strong C=O stretch appears around 1760-1690 cm⁻¹.[7] |
| Mass Spectrometry | The molecular ion peak corresponds to the molecular weight of the compound. |
Synthesis of Indole-2-Carboxylic Acid
One of the classical and effective methods for the synthesis of indole-2-carboxylic acid is the Reissert Indole Synthesis .[8] This method involves the condensation of o-nitrotoluene with diethyl oxalate, followed by reductive cyclization.
Reissert Indole Synthesis: A Step-by-Step Protocol
This protocol outlines the synthesis of indole-2-carboxylic acid from o-nitrotoluene and diethyl oxalate.
Step 1: Condensation to form Ethyl o-Nitrophenylpyruvate
-
In a suitable reaction vessel, dissolve o-nitrotoluene and diethyl oxalate in a solution of potassium ethoxide in ethanol.
-
Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up to isolate the ethyl o-nitrophenylpyruvate intermediate.
Step 2: Reductive Cyclization to Indole-2-Carboxylic Acid
-
The ethyl o-nitrophenylpyruvate intermediate is subjected to reductive cyclization using a reducing agent such as zinc powder in acetic acid.[8]
-
The reaction mixture is heated to facilitate the reduction of the nitro group and subsequent intramolecular cyclization.
-
After the reaction is complete, the crude indole-2-carboxylic acid is isolated by filtration and purified by recrystallization.
Caption: Workflow for the Reissert Indole Synthesis.
Applications in Drug Discovery
The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1]
HIV-1 Integrase Inhibition
A significant area of research has focused on indole-2-carboxylic acid derivatives as potent inhibitors of HIV-1 integrase, a crucial enzyme for the replication of the virus.[9] These inhibitors function as integrase strand transfer inhibitors (INSTIs). The mechanism of action involves the chelation of two magnesium ions (Mg²⁺) within the enzyme's active site by the indole nucleus and the C2 carboxyl group.[9][10] This interaction effectively blocks the integration of viral DNA into the host genome, thereby halting the viral life cycle.[10]
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Indole-2-Carboxylic Acid Derivatives: A Scaffold for Multi-Target Therapeutic Intervention
The following technical guide details the biological activity, medicinal chemistry, and therapeutic potential of indole-2-carboxylic acid derivatives.
Executive Summary
The indole-2-carboxylic acid (I2CA) scaffold represents a privileged structure in medicinal chemistry, distinct from its C3-substituted counterparts (e.g., tryptamines, auxins). Its unique electronic distribution and hydrogen-bonding capabilities at the C2 position allow it to function as a bioisostere for peptide residues and carboxylic acid-containing metabolites. This guide analyzes three primary therapeutic vectors for I2CA derivatives: NMDA receptor antagonism (Neuroscience) , Kinase/Bcl-2 inhibition (Oncology) , and Integrase inhibition (Virology) .
Medicinal Chemistry & Structure-Activity Relationship (SAR)
The biological efficacy of I2CA derivatives is governed by precise substitution patterns. The core indole ring acts as a hydrophobic anchor, while the C2-carboxylic acid (or carboxamide) moiety engages in critical electrostatic interactions or metal chelation.
Core SAR Rules
| Position | Chemical Modification | Biological Impact |
| C2 (COOH/CONH₂) | Acid to Amide/Ester | Bioavailability: Esters improve membrane permeability (prodrugs). Selectivity: Amides (carboxamides) are crucial for kinase binding pockets (H-bond donors/acceptors). |
| C3 | Polar/H-bond Acceptor | NMDA Affinity: A polar group here enhances binding to the glycine site of the NMDA receptor. Steric Bulk: Long branches can improve hydrophobic pocket occupation in viral integrases. |
| C5 / C6 | Halogenation (Cl, F, Br) | Potency: Electron-withdrawing groups (EWGs) increase acidity of the NH and lipophilicity. Metabolic Stability: Blocks metabolic oxidation at susceptible positions. |
| N1 | Alkylation | Activity Switch: Often leads to loss of activity in NMDA antagonists (requires free NH for H-bonding) but tolerated/beneficial in some anticancer agents. |
Therapeutic Sector A: Neuroscience (NMDA Receptor Antagonism)
Mechanism of Action
Indole-2-carboxylic acids act as competitive antagonists at the strychnine-insensitive glycine binding site (NR1 subunit) of the N-methyl-D-aspartate (NMDA) receptor. Unlike channel blockers (e.g., MK-801) which can cause psychotomimetic side effects, glycine site antagonists offer a safer profile for treating stroke, epilepsy, and neuropathic pain.
-
Key Interaction: The C2-carboxylate mimics the carboxylate of glycine, forming an ionic bridge with Arg260 (or equivalent residues) in the receptor pocket.
-
Validation: I2CA completely blocks NMDA responses in low-glycine environments, proving that NMDA alone is insufficient for channel opening.
Signaling Pathway Visualization
The following diagram illustrates the blockade of excitotoxicity via I2CA intervention.
Figure 1: Mechanism of NMDA receptor modulation by Indole-2-carboxylic acid, preventing calcium overload.
Therapeutic Sector B: Oncology (Kinase & Apoptosis Inhibition)
Dual Inhibition Strategy
Modern derivatives, particularly indole-2-carboxamides , have been engineered to act as multi-target inhibitors.
-
EGFR/VEGFR Inhibition: The indole scaffold fits into the ATP-binding pocket of tyrosine kinases. The C2-amide tail extends into the solvent-accessible region, often interacting with specific residues like Asp855 (EGFR).
-
Bcl-2 Family Inhibition: Some derivatives disrupt the Bcl-2/Bax interaction, forcing cancer cells to undergo apoptosis.
Comparative Potency Data
Data summarized from recent SAR studies (e.g., Indole-2-carboxamide derivatives).[1]
| Compound ID | Target | IC50 / GI50 | Reference Standard |
| Compound Va | EGFR (WT) | 71 ± 6 nM | Erlotinib (80 nM) |
| Compound 17a | HIV-1 Integrase | 3.11 µM | Raltegravir |
| Compound I(12) | MCF-7 (Breast Cancer) | High Potency* | Cisplatin |
| I2CA (Parent) | NMDA (Glycine Site) | ~1-10 µM (Ki) | 7-Cl-Kynurenic Acid |
*Specific quantitative value varies by assay conditions; "High Potency" indicates activity comparable to standard.
Therapeutic Sector C: Virology (HIV-1 Integrase)
Mechanism: Metal Chelation
HIV-1 Integrase requires two Mg²⁺ ions in its active site to catalyze the strand transfer of viral DNA into the host genome.
-
The "Chelation Trap": The indole-2-carboxylic acid moiety (specifically the oxygen atoms of the carboxyl/amide and the indole nitrogen) coordinates with these Mg²⁺ ions.
-
Pi-Stacking: Halogenated benzyl rings attached to the scaffold (often at C3 or via the amide linker) engage in pi-pi stacking with the viral DNA bases (dC20), locking the enzyme-DNA complex in an inactive state.
Experimental Protocols
Synthesis: Ethyl 6-bromo-1H-indole-2-carboxylate
Objective: To synthesize a halogenated indole-2-carboxylate precursor via Fischer Esterification. Safety: Sulfuric acid is corrosive. Perform in a fume hood.
Reagents:
-
6-bromo-1H-indole-2-carboxylic acid (1.0 eq)
-
Absolute Ethanol (Solvent/Reactant)
-
Concentrated H₂SO₄ (Catalytic, 0.5 eq)
Step-by-Step Protocol:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 100 mg (0.42 mmol) of 6-bromo-1H-indole-2-carboxylic acid in 10 mL of absolute ethanol.
-
Catalysis: Add concentrated H₂SO₄ (20 mg, 0.21 mmol) dropwise to the stirring solution. Caution: Exothermic.
-
Reflux: Attach a reflux condenser and heat the mixture to 80°C for 2 hours.
-
In-Process Control (Self-Validation): Spot the reaction mixture on a TLC plate (Silica gel 60 F254). Eluent: Ethyl Acetate/Petroleum Ether (1:3).
-
Endpoint: Disappearance of the starting acid spot (lower Rf) and appearance of the ester spot (higher Rf).
-
-
Quenching: Cool to room temperature. Pour the mixture into saturated aqueous NaHCO₃ (slowly) to neutralize the acid.
-
Extraction: Extract with Ethyl Acetate (3 x 30 mL). Combine organic layers.
-
Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate under vacuum.
-
Purification: Purify via silica gel column chromatography (1:5 EtOAc/Petroleum Ether) to yield the white solid product.
Bioassay: HIV-1 Integrase Strand Transfer Assay
Objective: Determine the IC50 of synthesized derivatives against HIV-1 Integrase.
Workflow:
-
Preparation: Pre-coat 96-well plates with streptavidin.
-
DNA Binding: Incubate with biotinylated viral DNA (donor substrate) to immobilize it.
-
Enzyme Incubation: Add recombinant HIV-1 Integrase and the test compound (Indole derivative) at varying concentrations (0.01 µM – 100 µM).
-
Control: Raltegravir (Positive Control), DMSO only (Negative Control).
-
-
Strand Transfer: Add Digoxigenin-labeled target DNA and MgCl₂ (cofactor) to initiate the reaction. Incubate at 37°C for 60 min.
-
Detection: Add anti-Digoxigenin-HRP antibody, followed by TMB substrate.
-
Readout: Measure absorbance at 450 nm.
-
Calculation: Calculate % Inhibition =
.
Future Outlook: PROTACs and Covalent Inhibitors
The indole-2-carboxylic acid scaffold is currently being explored as a "warhead" for Proteolysis Targeting Chimeras (PROTACs) . By linking the C2-position to an E3 ligase ligand (e.g., Thalidomide), researchers aim to degrade oncogenic proteins (like EGFR mutants) rather than merely inhibiting them. Additionally, introducing acrylamide groups at C5/C6 is a strategy to create covalent inhibitors that irreversibly bind cysteine residues in kinase pockets.
References
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Hu, H., et al. (2023).[2] Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. National Institutes of Health.[3] Link
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Zhang, X., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances. Link
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Hu, J., et al. (1992). Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor.[3][4][5] PubMed. Link
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Karthik, S., et al. (2016). Indole-2-carboxylic acid derived mono and bis 1,4-disubstituted 1,2,3-triazoles: Synthesis, characterization and evaluation of anticancer, antibacterial, and DNA-cleavage activities. Bioorganic & Medicinal Chemistry Letters. Link
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Koçyiğit-Kaymakçıoğlu, B., et al. (2012). Synthesis, Characterization and Antioxidant and Antimicrobial Properties of New Ester and Amide Derivatives of Indole-2-Carboxylic Acid. FABAD Journal of Pharmaceutical Sciences. Link
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An In-depth Technical Guide to Methyl Indole-2-carboxylate (CAS 1202-04-6)
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Methyl Indole-2-carboxylate (CAS 1202-04-6), a key heterocyclic compound. Moving beyond a simple data sheet, this document synthesizes its core physicochemical properties, reactivity, synthesis, and applications, offering field-proven insights into its utility in medicinal chemistry and materials science. The indole scaffold is a privileged structure in drug discovery, and the 2-carboxylate ester is a pivotal intermediate for accessing a diverse range of functionalized derivatives.[1][2]
Core Physicochemical & Structural Characteristics
Methyl this compound is a stable, crystalline solid at room temperature. Its fundamental properties are crucial for its handling, reaction setup, and purification. The ester functionality at the C2 position significantly influences the electronic properties and reactivity of the indole ring system compared to the parent indole.
Key Physical and Chemical Data
The essential properties of Methyl this compound are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 1202-04-6 | [3] |
| Molecular Formula | C₁₀H₉NO₂ | [3][4][5] |
| Molecular Weight | 175.18 g/mol | [3][4][5] |
| Appearance | White to light yellow/orange crystalline powder | [4][6] |
| Melting Point | 149-155 °C | [4][6][7] |
| Boiling Point | 331.7 ± 15.0 °C (Predicted) | [4][8] |
| Purity | Typically >98.0% (GC) | [6] |
Solubility Profile
Spectroscopic Signature for Structural Verification
Spectroscopic analysis is fundamental for confirming the identity and purity of Methyl this compound.
-
¹H-NMR (DMSO-d₆, 600 MHz): Key signals include a singlet for the methyl ester protons (O-CH₃) around δ 3.88 ppm, a singlet for the C3 proton (H-3) at δ 7.18 ppm, and a characteristic broad singlet for the indole amine proton (N-H) at high chemical shift (δ 11.91 ppm). The aromatic protons on the benzene ring appear between δ 7.09 and 7.66 ppm.[7]
-
¹³C-NMR (DMSO-d₆, 150 MHz): The spectrum is characterized by the ester carbonyl carbon (C=O) signal at δ 162.3 ppm and the methyl carbon (O-CH₃) at δ 52.2 ppm. The indole ring carbons appear in the aromatic region (δ 108.3 - 137.9 ppm).[7]
-
Mass Spectrometry (LRMS-ESI⁻): The negative ion mode typically shows the deprotonated molecule [M-H]⁻ at an m/z of approximately 174.[7] Electron Ionization (EI) mass spectrometry shows a prominent molecular ion peak at m/z 175 and a base peak at m/z 144, corresponding to the loss of the methoxy group (-OCH₃).[3]
Synthesis and Chemical Reactivity
Methyl this compound is not only a synthetic target but also a versatile precursor for more complex molecules. Its reactivity is dominated by the N-H proton, the ester group, and the electron-rich indole nucleus.
Common Synthetic Pathways
The most direct method for synthesizing Methyl this compound is the Fischer indole synthesis or through esterification of the parent carboxylic acid.
-
Esterification of Indole-2-carboxylic Acid: A standard and reliable method involves treating Indole-2-carboxylic acid (CAS 1477-50-5) with methanol in the presence of an acid catalyst, such as sulfuric acid or thionyl chloride.[10][11]
-
Transesterification: This compound can be efficiently prepared from the corresponding ethyl ester, Ethyl this compound, by reaction with sodium methoxide (NaOMe) in methanol. This equilibrium-driven reaction is an effective route if the ethyl ester is a more accessible starting material.[7]
Key Reaction Pathways and Methodologies
The indole N-H is acidic and can be deprotonated with a suitable base, while the ester group is susceptible to nucleophilic attack. These two sites are central to its utility as a building block.
Causality: Alkylation of the indole nitrogen is a common strategy to introduce functional groups and prevent unwanted side reactions in subsequent steps. The choice of base is critical; it must be strong enough to deprotonate the N-H without promoting hydrolysis of the ester. While strong bases like NaH are effective, milder conditions using potassium hydroxide in acetone have also proven successful for the related ethyl ester, offering a more practical laboratory procedure.[7]
-
Setup: To a solution of the parent ester (e.g., Ethyl this compound, 1.0 mmol) in acetone (10 mL), add aqueous potassium hydroxide (3.0 mmol in 0.1 mL H₂O).
-
Deprotonation: Stir the mixture at room temperature for 30 minutes to generate the indole anion.
-
Alkylation: Add the alkylating agent (e.g., benzyl bromide or allyl bromide, 1.1 mmol) and continue stirring at room temperature for 2-4 hours, monitoring by TLC.
-
Workup: Upon completion, remove the acetone under reduced pressure. Partition the residue between water and ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the resulting N-alkylated product by column chromatography on silica gel.
Causality: Converting the ester to a carbohydrazide is a gateway transformation, opening pathways to synthesize heterocycles like pyrazoles, oxadiazoles, and thiazoles. Hydrazine acts as a potent nucleophile, attacking the ester carbonyl to displace the methoxy group.[7]
-
Setup: Dissolve Methyl or Ethyl this compound (1.0 mmol) in ethanol (10 mL).
-
Reaction: Add hydrazine hydrate (5-10 mmol) to the solution.
-
Heating: Heat the mixture to reflux and maintain for 4-8 hours, monitoring the disappearance of the starting material by TLC.
-
Isolation: Cool the reaction mixture to room temperature. The product, Indole-2-carbohydrazide, often precipitates from the solution.
-
Purification: Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield the desired product.
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The Indole-2-Carboxylate Scaffold: A Versatile Blueprint for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The indole nucleus, a privileged scaffold in medicinal chemistry, has consistently provided the foundation for numerous therapeutic agents.[1][2][3][4] Among its many derivatives, the indole-2-carboxylate framework has emerged as a particularly versatile and fruitful starting point for drug discovery endeavors. Its unique structural and electronic properties allow for diverse functionalization, enabling the tailored design of molecules that can interact with a wide array of biological targets with high affinity and specificity. This guide provides a comprehensive technical overview of the this compound scaffold, exploring its fundamental characteristics, diverse therapeutic applications, and the underlying medicinal chemistry strategies that have propelled its success. We will delve into specific case studies, from antiviral and anticancer agents to modulators of the central nervous system, illustrating the scaffold's remarkable adaptability. Detailed experimental protocols, structure-activity relationship (SAR) analyses, and visual representations of key biological pathways will equip researchers with the foundational knowledge and practical insights necessary to leverage this powerful scaffold in their own drug discovery programs.
The this compound Core: Physicochemical Properties and Synthetic Accessibility
The this compound scaffold is characterized by a bicyclic structure, consisting of a benzene ring fused to a pyrrole ring, with a carboxylate group at the 2-position of the indole ring. This arrangement confers a unique set of physicochemical properties that are highly advantageous for drug design. The indole ring system is relatively planar and aromatic, allowing for favorable π-π stacking interactions with aromatic residues in protein binding pockets.[5][6] The nitrogen atom of the indole can act as a hydrogen bond donor, while the carboxylate group is a potent hydrogen bond acceptor and can participate in crucial interactions with metal ions in enzyme active sites.[7][8][9]
The structural versatility of the this compound scaffold is a key driver of its widespread use.[3] The indole ring can be readily substituted at various positions (N1, C3, C4, C5, C6, and C7), allowing for the fine-tuning of steric bulk, electronic properties, and lipophilicity. This adaptability is crucial for optimizing a compound's potency, selectivity, and pharmacokinetic profile.[3]
General Synthetic Strategies
The synthesis of this compound derivatives is well-established in the chemical literature, with several robust methods available to medicinal chemists. A common and versatile approach is the Fischer indole synthesis, which involves the reaction of a phenylhydrazine with a pyruvate derivative.[10]
Experimental Protocol: Fischer Indole Synthesis of Ethyl 3-methyl-indole-2-carboxylates [10]
-
Reaction Setup: In a round-bottom flask, dissolve the desired phenylhydrazine hydrochloride (1.0 eq) and 2-oxopropanoic acid (1.2 eq) in a suitable solvent such as ethanol or acetic acid.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (PTSA).
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture and pour it into ice-water. The resulting precipitate is collected by filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the desired ethyl 3-methyl-indole-2-carboxylate.
Further modifications, such as N-alkylation, can be achieved by treating the this compound ester with an alkylating agent in the presence of a base.[11] The ester can then be hydrolyzed to the corresponding carboxylic acid, which serves as a key intermediate for the synthesis of amides and other derivatives.[10][11]
Experimental Protocol: N-Alkylation and Hydrolysis of Ethyl Indol-2-carboxylate [11]
-
N-Alkylation:
-
Dissolve ethyl indol-2-carboxylate (1.0 eq) in a suitable solvent like acetone.
-
Add aqueous potassium hydroxide (KOH) (1.2 eq) and the desired alkylating agent (1.1 eq).
-
Reflux the mixture and monitor by TLC.
-
After completion, remove the solvent under reduced pressure and extract the product with an organic solvent.
-
-
Hydrolysis:
-
Dissolve the N-alkylated ester in a mixture of ethanol and water.
-
Add an excess of a strong base, such as sodium hydroxide (NaOH) or KOH.
-
Heat the mixture to reflux until the ester is completely hydrolyzed (monitored by TLC).
-
Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
Collect the solid by filtration and wash with water to obtain the pure N-alkylated indole-2-carboxylic acid.
-
Therapeutic Applications of the this compound Scaffold
The remarkable ability of the this compound scaffold to be adapted for various biological targets has led to its exploration in a wide range of therapeutic areas.
Antiviral Agents: Targeting HIV-1 Integrase
One of the most significant applications of the this compound scaffold is in the development of HIV-1 integrase strand transfer inhibitors (INSTIs).[7][8] HIV-1 integrase is a crucial enzyme for the replication of the virus, and its inhibition is a clinically validated strategy for the treatment of HIV/AIDS.[5][8][12]
Indole-2-carboxylic acid derivatives have been shown to effectively inhibit the strand transfer activity of HIV-1 integrase.[7][8][9] The mechanism of action involves the chelation of two essential Mg²⁺ ions within the enzyme's active site by the indole core and the C2 carboxyl group.[7][8][9] This interaction prevents the integration of the viral DNA into the host genome, thereby halting viral replication.
Signaling Pathway: HIV-1 Integrase Inhibition
Caption: this compound inhibits HIV-1 integrase by chelating Mg2+ ions.
Structure-activity relationship (SAR) studies have revealed that modifications at the C3 and C6 positions of the indole core can significantly enhance inhibitory activity.[7] For instance, the introduction of a halogenated benzene ring at C6 and a long branch at C3 can improve interactions with the hydrophobic cavity near the active site.[7]
Table 1: SAR of Indole-2-Carboxylic Acid Derivatives as HIV-1 Integrase Inhibitors
| Compound | C3-Substituent | C6-Substituent | IC₅₀ (µM)[7][8] |
| 3 | H | H | >50 |
| 20a | Long alkyl chain | Halogenated benzene | 0.13 |
| 17a | H | Halogenated benzene | 3.11[5][9] |
Data synthesized from multiple sources indicating the trend in potency.
Anticancer Agents: A Multifaceted Approach
The indole scaffold is a well-known pharmacophore in the design of anticancer agents, and the this compound framework is no exception.[1][2][3][13] Derivatives of indole-2-carboxylic acid have demonstrated efficacy against various cancer cell lines through diverse mechanisms of action.
2.2.1. Targeting Protein Kinases
Many indole-based compounds are potent and selective kinase inhibitors, targeting key signaling pathways involved in cancer cell proliferation and survival.[14][15] For example, N-thiazolyl-indole-2-carboxamide derivatives have been developed as multi-target anticancer agents, demonstrating inhibitory activity against kinases such as EGFR, BRAFV600E, and VEGFR-2.[14][15]
2.2.2. Inducing Apoptosis
Indole-2-carboxamide derivatives have been shown to induce apoptosis in cancer cells.[10] Some compounds have been identified as dual inhibitors of EGFR and CDK2, leading to cell cycle arrest and apoptosis.[10] Mechanistic studies have revealed that these compounds can upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2.[10]
Experimental Workflow: Apoptosis Induction Assay
Caption: Workflow for assessing apoptosis induction by indole-2-carboxamides.
2.2.3. Targeting 14-3-3η Protein
Novel 1H-indole-2-carboxylic acid derivatives have been designed to target the 14-3-3η protein, showing promise for the treatment of liver cancer.[16] These compounds have demonstrated potent inhibitory activities against various human liver cancer cell lines, including chemotherapy-resistant ones.[16]
Modulators of the Central Nervous System
The indole-2-carboxamide structure is a recognized framework for designing allosteric modulators of the Cannabinoid CB1 receptor.[17][18] These modulators bind to a site distinct from the orthosteric binding site, offering the potential for greater receptor-subtype selectivity and a more nuanced modulation of physiological functions.[17] Depending on the specific signaling pathway being investigated, these compounds can act as either positive or negative allosteric modulators.[18]
Recent research has also explored indole-2-carboxylates as antagonists of the NMDA-associated glycine recognition sites, which could have implications for treating neurological disorders.[19]
Other Therapeutic Areas
The versatility of the this compound scaffold extends to other therapeutic areas as well:
-
Antimalarial Agents: Indole-2-carboxamide derivatives have been identified with potent antiplasmodial activity.[20]
-
TRPV1 Agonists: Indole-2-carboxamides have been designed as novel and selective agonists for the Transient Receptor Potential Vanilloid Type-1 (TRPV1) ion channel, a target for pain and inflammation.[21][22]
-
IDO1/TDO Dual Inhibitors: 6-acetamido-indole-2-carboxylic acid derivatives have been identified as potent dual inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), which are promising targets for cancer immunotherapy.[23]
Future Directions and Conclusion
The this compound scaffold continues to be a rich source of inspiration for medicinal chemists. Its inherent "drug-like" properties, synthetic tractability, and proven success across a multitude of biological targets ensure its continued relevance in modern drug discovery.[3]
Future research will likely focus on several key areas:
-
Exploration of New Chemical Space: The development of novel synthetic methodologies will enable the exploration of previously inaccessible derivatives, potentially leading to the discovery of compounds with novel mechanisms of action.
-
Polypharmacology: The design of multi-target agents based on the this compound scaffold is a promising strategy for treating complex diseases like cancer.[10]
-
Improved Drug Delivery: Addressing challenges such as poor solubility and metabolic instability will be crucial for advancing promising candidates into clinical development.[24]
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The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. (2023). MDPI. Retrieved February 5, 2026, from [Link]
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The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. (2023). PubMed. Retrieved February 5, 2026, from [Link]
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Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. (2022). PubMed. Retrieved February 5, 2026, from [Link]
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Indole-2-carboxamides Optimization for Antiplasmodial Activity. (2025). ACS Bio & Med Chem Au. Retrieved February 5, 2026, from [Link]
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An In-depth Technical Guide to the Thermodynamic Stability and Solubility Profile of Ethyl Indole-2-carboxylate
Introduction
Ethyl indole-2-carboxylate is a pivotal heterocyclic compound that serves as a versatile building block in the synthesis of a wide array of biologically active molecules, including pharmaceuticals and agrochemicals. Its indole core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. A comprehensive understanding of the physicochemical properties of ethyl this compound, specifically its thermodynamic stability and solubility, is paramount for researchers, scientists, and drug development professionals. This knowledge is critical for optimizing reaction conditions, designing robust formulation strategies, ensuring product shelf-life, and ultimately, for the successful development of novel chemical entities.
This in-depth technical guide provides a thorough exploration of the thermodynamic stability and solubility profile of ethyl this compound. It is designed to be a practical resource, offering not only a compilation of available data but also detailed experimental protocols for researchers to generate their own high-quality data. The guide emphasizes the scientific rationale behind experimental choices, ensuring a deep and applicable understanding of the subject matter.
Physicochemical Properties and Molecular Structure
Ethyl this compound (C₁₁H₁₁NO₂) is a crystalline solid with a molecular weight of 189.21 g/mol .[1] Its structure consists of a bicyclic indole ring system with an ethoxycarbonyl group at the 2-position.
The solid-state properties of a compound are dictated by its crystal structure. X-ray diffraction studies have revealed that ethyl this compound crystallizes in a monoclinic system. The crystal packing is characterized by the formation of centrosymmetric hydrogen-bonded dimers, where the indole N-H group of one molecule forms a hydrogen bond with the keto oxygen atom of an adjacent molecule. These dimers are further arranged in a herringbone pattern. This intermolecular hydrogen bonding network significantly contributes to the thermodynamic stability of the crystalline form.
Thermodynamic Stability Profile
The thermodynamic stability of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a critical parameter that influences its handling, storage, and processing. Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are indispensable tools for characterizing the thermodynamic stability of a compound.
Melting Point and Thermal Behavior
The melting point of a crystalline solid is a key indicator of its purity and thermal stability. For ethyl this compound, the reported melting point is in the range of 122-125 °C . This relatively high melting point suggests a stable crystal lattice.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. A DSC thermogram provides valuable information about melting, crystallization, glass transitions, and decomposition.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability and to quantify mass loss due to decomposition, dehydration, or desolvation.
A TGA analysis of ethyl this compound is expected to show thermal stability up to a certain temperature, beyond which a significant mass loss would be observed, indicating thermal decomposition. The onset temperature of this mass loss is a critical parameter for defining the upper-temperature limit for handling and storage of the compound.
Experimental Protocols for Thermal Analysis
To ensure the generation of reliable and reproducible data, standardized protocols for DSC and TGA are essential.
-
Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using certified reference standards (e.g., indium, zinc).
-
Sample Preparation: Accurately weigh 2-5 mg of ethyl this compound into a clean, non-reactive aluminum pan.
-
Pan Sealing: Hermetically seal the pan to prevent any loss of volatile components.
-
Experimental Conditions:
-
Place the sealed sample pan and an empty reference pan in the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).
-
Heat the sample from ambient temperature to a temperature well above its melting point (e.g., 25 °C to 200 °C) at a controlled heating rate (e.g., 10 °C/min).[2]
-
-
Data Analysis: Record the heat flow as a function of temperature. Determine the onset temperature and the peak temperature of the melting endotherm.
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using appropriate standards.
-
Sample Preparation: Accurately weigh 5-10 mg of ethyl this compound into a tared TGA pan.
-
Experimental Conditions:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 100 mL/min).
-
Heat the sample from ambient temperature to a high temperature where complete decomposition is expected (e.g., 25 °C to 500 °C) at a controlled heating rate (e.g., 10 °C/min).
-
-
Data Analysis: Record the mass of the sample as a function of temperature. Determine the onset temperature of decomposition, defined as the temperature at which significant mass loss begins.
Diagram 1: Workflow for Thermal Stability Assessment
Caption: A streamlined workflow for the comprehensive thermal stability assessment of ethyl this compound using DSC and TGA.
Solubility Profile
The solubility of a compound is a critical determinant of its bioavailability and plays a crucial role in various stages of drug development, from synthesis and purification to formulation. The solubility of ethyl this compound is influenced by the nature of the solvent, temperature, and pH.
Aqueous Solubility
Due to the presence of the hydrophobic indole ring, ethyl this compound is expected to have low aqueous solubility. A systematic determination of its solubility in aqueous buffers at different pH values is essential, especially for pharmaceutical applications.
Solubility in Organic Solvents
The solubility of ethyl this compound in various organic solvents is important for its use in chemical synthesis and for the development of analytical methods. It is anticipated to be more soluble in polar organic solvents that can engage in hydrogen bonding with the ester and N-H groups.
Experimental Protocol for Solubility Determination
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[3][4]
-
Preparation of Saturated Solution:
-
Add an excess amount of ethyl this compound to a known volume of the selected solvent (e.g., water, ethanol, acetone, ethyl acetate, DMSO) in a sealed vial.
-
Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[3]
-
-
Sample Collection and Preparation:
-
Allow the vials to stand undisturbed for a short period to allow for the sedimentation of undissolved solid.
-
Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.45 µm filter to remove any undissolved particles.
-
-
Quantification:
-
Dilute the filtered solution with an appropriate solvent.
-
Quantify the concentration of ethyl this compound in the diluted solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[5]
-
-
Data Analysis:
-
Calculate the solubility of the compound in the selected solvent, typically expressed in mg/mL or µg/mL.
-
Diagram 2: Shake-Flask Method for Solubility Determination
Caption: Step-by-step workflow of the shake-flask method for determining the equilibrium solubility of ethyl this compound.
Chemical Stability and Degradation Profile
Understanding the chemical stability of ethyl this compound under various stress conditions is crucial for predicting its degradation pathways and for developing stability-indicating analytical methods. Forced degradation studies are performed to intentionally degrade the compound to identify its potential degradation products.[6][7][8]
Potential Degradation Pathways
-
Hydrolysis: The ester functional group in ethyl this compound is susceptible to hydrolysis under both acidic and basic conditions, yielding indole-2-carboxylic acid and ethanol.[9] The rate of hydrolysis is expected to be significantly faster under basic conditions.
-
Oxidation: The electron-rich indole ring is prone to oxidation. Oxidizing agents can lead to the formation of various degradation products, including oxindoles and other ring-opened species.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions in the indole ring, leading to the formation of colored degradants.
-
Thermal Degradation: As discussed in the thermodynamic stability section, elevated temperatures can cause decomposition of the molecule.[10][11]
Proposed Forced Degradation Study Design
A comprehensive forced degradation study should be conducted according to ICH guidelines.[8][12]
-
Acidic Hydrolysis: Treat a solution of ethyl this compound in a suitable solvent with an acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60 °C) for a defined period.
-
Basic Hydrolysis: Treat a solution of the compound with a base (e.g., 0.1 N NaOH) at room temperature or a slightly elevated temperature.[13]
-
Oxidative Degradation: Expose a solution of the compound to an oxidizing agent (e.g., 3% H₂O₂) at room temperature.[12]
-
Photolytic Degradation: Expose a solid sample and a solution of the compound to UV and visible light in a photostability chamber.
-
Thermal Degradation: Expose a solid sample of the compound to dry heat at a temperature below its melting point (e.g., 80 °C).
Following exposure to these stress conditions, the samples should be analyzed by a stability-indicating HPLC method to separate and identify the degradation products.
Conclusion
This technical guide has provided a comprehensive overview of the thermodynamic stability and solubility profile of ethyl this compound. While some fundamental physicochemical data, such as the melting point, are available, a detailed experimental characterization of its thermal behavior, solubility in various solvents, and degradation pathways is still needed. The detailed experimental protocols provided herein offer a robust framework for researchers to generate this critical data. A thorough understanding of these properties is indispensable for the effective utilization of ethyl this compound in research, development, and manufacturing, ultimately contributing to the advancement of new chemical entities with improved safety and efficacy profiles.
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Strappo, C., et al. (1998). Reactions of Ethyl this compound in Aqueous Media at High Temperature. Australian Journal of Chemistry, 51(6), 573-576. [Link]
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Nowak, K., et al. (2024). DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients. Molecules, 29(2), 332. [Link]
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Strappo, C., et al. (1998). Reactions of Ethyl this compound in Aqueous Media at High Temperature. ResearchGate. [Link]
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Vuori, S. (2022). Standard Operating Procedure TA Instruments SDT-Q600 TGA/DSC. Aalto University. [Link]
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Intertek. (n.d.). Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. [Link]
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Al-Hiari, Y. M., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333. [Link]
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Li, Z., et al. (2019). Isolation of a Bacillus Aryabhattai Strain for the Resolution of (R, S)-Ethyl Indoline-2-Carboxylate to Produce (S)-Indoline-2-Carboxylic Acid. ResearchGate. [Link]
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Hodul, J. (2019). Standard Operating Procedure Differential Scanning Calorimeter (DSC) in POWER Laboratory Model TA Q-20. Purdue University. [Link]
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Patel, K. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. Drug Discovery Today. [Link]
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FILAB. (n.d.). Solubility testing in accordance with the OECD 105. [Link]
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Mallia, A. (n.d.). Differential Scanning Calorimetry Standard Operating Procedure. Georgia Gwinnett College. [Link]
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Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]
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Kumar, A., & Kumar, R. (2013). Stability Indicating HPLC Method Development and Validation. SciSpace. [Link]
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Comparative Reactivity Profile: Indole-2-carboxylate vs. Indole-3-carboxylate Scaffolds
Executive Summary
In medicinal chemistry, the indole scaffold is ubiquitous, yet the positional isomerism of carboxylate substituents (C2 vs. C3) dictates a binary switch in reactivity that is often underestimated. This guide analyzes the divergent electronic and steric landscapes of Indole-2-carboxylate (I2C) and Indole-3-carboxylate (I3C) .
The core distinction lies in the electronic modulation of the pyrrole ring :
-
I2C retains nucleophilicity at C3, behaving as a stabilized enamine. It directs electrophiles to C3 and allows N-H acidity modulation.
-
I3C significantly deactivates the pyrrole ring towards Electrophilic Aromatic Substitution (EAS), forcing reactivity onto the benzene ring (C5/C6) or requiring Directed Ortho Metalation (DoM) strategies to functionalize C2.
Electronic Landscape & Resonance Logic
To predict reactivity, one must visualize the resonance contributors. The indole nucleus is electron-rich, but the ester group acts as an Electron Withdrawing Group (EWG).
This compound (I2C)
Placing the ester at C2 withdraws density from the N1-C2 bond but leaves the C3 position relatively electron-rich. The C2-ester stabilizes the intermediate anion formed during deprotonation of the N-H, making the N-H significantly more acidic than in unsubstituted indole (
-
Primary Nucleophilic Site: C3 (Enamine-like behavior persists).
-
Secondary Site: N1 (Enhanced acidity).
Indole-3-carboxylate (I3C)
Placing the ester at C3 conjugates directly with the C2=C3 double bond, effectively "locking" the electrons. This creates a vinylogous amide character. The pyrrole ring becomes electron-deficient.
-
Deactivated Sites: C2 and C3 are electron-poor.
-
Primary Nucleophilic Site: C5 or C6 (Benzene ring), unless Metalation (DoM) is employed.
Reactivity Decision Matrix (Visualization)
Figure 1: Decision tree illustrating the divergent synthetic pathways for I2C and I3C scaffolds.
Electrophilic Aromatic Substitution (EAS)[1][2]
The most stark difference appears when subjecting these scaffolds to standard electrophiles (Halogens, Nitration, Acylation).
Comparative Regioselectivity Data
| Reaction Type | Reagent | This compound (I2C) Outcome | Indole-3-carboxylate (I3C) Outcome |
| Bromination | C3-Bromo (Rapid, high yield) | C5/C6-Bromo (Slow, mixture) or N-Br | |
| Nitration | C3-Nitro (Often accompanied by decarboxylation if acid is free) | C5/C6-Nitro (Benzene ring attack) | |
| Vilsmeier-Haack | C3-Formyl | No Reaction or C6-Formyl (Requires forcing) | |
| Friedel-Crafts | C3-Acyl | C5/C6-Acyl (Pyrrole is deactivated) |
Mechanism & Causality
-
I2C Case: The C3 position retains its "enamine" character. Attack at C3 yields an iminium ion intermediate that is stabilized by the nitrogen lone pair. The ester at C2 is inductive withdrawing but does not disrupt the resonance stabilization of the C3-cation as severely as a C3-ester does.
-
I3C Case: The C3-ester places a partial positive charge adjacent to the nitrogen and conjugates with the C2-C3 bond. This makes the pyrrole ring electron-deficient (similar to a pyridine). Consequently, electrophiles seek the relatively electron-rich benzene ring, typically favoring C5 or C6 depending on steric factors.
Metalation and C-H Activation: The "Switch"
For drug discovery, functionalizing the "blocked" positions is critical. Here, Directed Ortho Metalation (DoM) reverses the reactivity logic.
The DoM Effect in I3C
While I3C is deactivated toward electrophiles, it is highly activated toward lithiation at the C2 position. The carbonyl oxygen of the C3-ester coordinates with the Lithium atom (of LDA or BuLi), bringing the base into proximity with the C2-proton.
-
Reagent: LDA (Lithium Diisopropylamide) or LTMP.
-
Temperature: -78°C (Critical to prevent nucleophilic attack on the ester).
-
Result: Formation of a C2-Lithio species, which can then trap electrophiles (Aldehydes, Halides) to form 2,3-disubstituted indoles .
Lithiation of I2C
Lithiation of I2C (with N-protection) typically occurs at C3. However, because C3 is inherently nucleophilic, one often does not need lithiation to functionalize this position; standard EAS suffices. Lithiation is reserved for introducing groups that cannot be added via EAS (e.g., organosilanes).
Experimental Protocols
Protocol A: Regioselective Bromination of Methyl this compound
Target: C3-functionalization via EAS.
Context: This protocol demonstrates the retained nucleophilicity of C3 in I2C scaffolds.
-
Preparation: Dissolve methyl this compound (1.0 equiv) in DMF (0.5 M concentration).
-
Reagent Addition: Add N-bromosuccinimide (NBS) (1.05 equiv) dropwise at 0°C.
-
Reaction: Stir at room temperature for 2 hours. Monitor via TLC (The product is usually less polar).
-
Workup: Pour into ice water. The precipitate is 3-bromo-indole-2-carboxylate.
-
Validation:
NMR will show the disappearance of the C3-H singlet (typically 7.2-7.4 ppm range) and retention of the benzene ring protons.
Protocol B: C2-Functionalization of N-Boc-Indole-3-carboxylate
Target: C2-functionalization via DoM.
Context: This overcomes the electronic deactivation of the pyrrole ring in I3C.
-
Protection: Ensure the indole nitrogen is protected (e.g., N-Boc or N-SEM) to prevent N-deprotonation. Use 1-(tert-butoxycarbonyl)-indole-3-carboxylate .
-
Conditions: In a flame-dried flask under Argon, dissolve substrate in anhydrous THF. Cool to -78°C .
-
Metalation: Add LDA (1.2 equiv, prepared fresh) slowly down the side of the flask. Stir for 1 hour at -78°C. The solution often turns bright yellow/orange (Lithio-anion).
-
Quench: Add the electrophile (e.g., Methyl Iodide or Benzaldehyde) (1.5 equiv).
-
Warming: Allow to warm to RT slowly over 2 hours.
-
Workup: Quench with saturated
. Extract with EtOAc.
Decarboxylation Profiles
A critical stability difference exists for researchers using these as intermediates.
-
Indole-3-carboxylic acids: Unstable. They are prone to thermal decarboxylation because the zwitterionic intermediate is stabilized by the nitrogen lone pair (vinylogous carbamic acid nature).
-
Implication: Acidic hydrolysis of I3C esters often leads to decarboxylation to the parent indole if not carefully controlled.
-
-
Indole-2-carboxylic acids: Stable. Decarboxylation usually requires copper catalysis (Cu powder/quinoline) and high heat (
).
References
-
Regioselectivity in Electrophilic Aromatic Substitution of BN Indoles. Source: Journal of Organic Chemistry / PMC. Context: Establishes the baseline C3-reactivity of indole and comparisons with electron-deficient analogs. URL:[Link]
-
Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Source: Molecules (MDPI), 2016. Context: Provides specific protocols for N-alkylation and modification of I2C scaffolds without disturbing the ester. URL:[Link]
-
Switchable N–H vs C3–H Carboxylation of Indoles. Source: ChemRxiv, 2021. Context: Demonstrates the reversibility and thermodynamic control required to install carboxylates at C3 vs N. URL:[Link][1]
-
Decarboxylation of indole-3-carboxylic acids under metal-free conditions. Source: Synthetic Communications (Taylor & Francis), 2020. Context: Details the instability of I3C acids and methods to control or exploit decarboxylation. URL:[Link][1]
-
Directed Ortho Metalation of Indoles. Source: Topics in Heterocyclic Chemistry (Springer). Context: Authoritative review on using C3-directing groups (like esters) to functionalize C2. URL:[Link]
Sources
Technical Guide: Mechanism of Action for Indole-2-Carboxylate HIV-1 Integrase Inhibitors
Executive Summary
This technical guide details the pharmacodynamics, structural biology, and experimental validation of Indole-2-carboxylate derivatives as HIV-1 Integrase Strand Transfer Inhibitors (INSTIs).[1] Emerging as bioisosteres of the unstable diketo acid (DKA) pharmacophore, these compounds represent a critical scaffold in antiretroviral drug design. This document is structured for researchers requiring a deep understanding of the chelation-dependent binding mode, resistance profiles, and standardized protocols for assaying inhibitory potency.
Structural Basis & Pharmacophore Design[2]
The efficacy of this compound inhibitors relies on their ability to mimic the transition state of the viral DNA integration complex (the "intasome"). The design is predicated on two non-negotiable structural requirements: Metal Chelation and Hydrophobic Clamping .
The Chelation Triad (The "Warhead")
The catalytic core of HIV-1 integrase (IN) contains two Magnesium ions (Mg²⁺) held in place by a DDE motif (Asp64, Asp116, Glu152).
-
Mechanism: The this compound scaffold positions a planar chelating triad—typically involving the C2-carboxylate oxygen , the indole nitrogen , and often a C3-substituent (e.g., amide or ketone) —to coordinate these two Mg²⁺ ions.
-
Consequence: This chelation displaces the water molecules required for the nucleophilic attack of the viral DNA 3'-OH end upon the host DNA, effectively freezing the enzyme in an inactive state.
The Hydrophobic Clamp (The "Anchor")
While chelation provides affinity, specificity is achieved through interactions with the viral DNA (vDNA).
-
Pi-Pi Stacking: A halogenated benzyl group (often at the C3 or C6 position of the indole) extends into a hydrophobic pocket formed by the interface of the IN enzyme and the penultimate cytosine/guanine of the vDNA.
-
Target: This moiety engages in
- stacking interactions with the 3'-terminal adenosine (A21) of the vDNA. This "locks" the inhibitor onto the intasome, preventing the target DNA (tDNA) from entering the active site.
Data Summary: Structural Activity Relationship (SAR)
| Structural Moiety | Function | Critical Interaction |
| Indole Core | Scaffold Rigidity | Orients the pharmacophore in a coplanar conformation. |
| C2-Carboxylate | Metal Sequestration | Coordinates Mg²⁺ (Metal A & B) in the active site. |
| C3-Linker/Sidechain | Hydrophobic Reach | Extends to the hydrophobic pocket (Tyr143/vDNA). |
| C6-Halogen (F/Cl) | Binding Affinity | Enhances |
Molecular Mechanism of Action (MoA)
The inhibition process is competitive with respect to the target DNA (host genome) but uncompetitive with respect to the viral DNA and the enzyme. This distinction is vital: the inhibitor requires the assembly of the enzyme-vDNA complex to bind effectively.
Binding Kinetics Pathway
-
3'-Processing (Uninhibited): HIV-1 IN cleaves the terminal GT dinucleotide from the vDNA. Indole-2-carboxylates typically have low affinity for this step.
-
Intasome Assembly: The processed vDNA remains bound to IN, recruiting the Mg²⁺ cofactors.
-
Interfacial Binding: The inhibitor enters the catalytic site after vDNA processing but before host DNA binding.
-
Dead-End Complex: The inhibitor chelates the Mg²⁺ and stacks against the vDNA, creating a stable, catalytically inert complex.
Visualization: Mechanism of Action Flowchart
Figure 1: The interfacial inhibition pathway. The inhibitor binds only after the intasome forms, blocking host DNA entry via metal chelation and vDNA stacking.
Experimental Validation Protocols
To validate a novel this compound derivative, researchers must utilize a Strand Transfer (ST) Assay . The following protocol uses a Heterogeneous Time-Resolved Fluorescence (HTRF) or plate-based colorimetric approach, which is the industry standard for high-throughput screening.
Protocol: In Vitro Strand Transfer Assay
Reagents Required:
-
Enzyme: Recombinant HIV-1 Integrase (wild-type or mutant).
-
Donor DNA: Biotinylated double-stranded oligonucleotide mimicking the HIV-1 U5 LTR end.[2]
-
Target DNA: Digoxigenin (DIG)-labeled or fluorescently labeled double-stranded DNA.
-
Detection: Streptavidin-coated plates (for Donor capture) and Anti-DIG-HRP or Europium cryptate (for detection).
Step-by-Step Methodology:
-
Pre-Incubation (Intasome Assembly):
-
Mix 400 nM Recombinant IN with 50 nM Biotinylated Donor DNA in reaction buffer (20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT).
-
Incubate at 37°C for 30 minutes. Note: This allows the enzyme to process the 3' end and form the stable complex.
-
-
Inhibitor Addition:
-
Add the this compound test compound (dissolved in DMSO) at varying concentrations (e.g., 1 nM to 10 µM).
-
Incubate for 15 minutes at room temperature. Causality: This step tests the compound's ability to bind the pre-formed intasome.
-
-
Strand Transfer Reaction:
-
Detection:
Visualization: Assay Workflow
Figure 2: Step-by-step workflow for the In Vitro Strand Transfer Assay. Signal intensity is inversely proportional to inhibitor potency.
Resistance Profiling & Second-Generation Design
First-generation INSTIs (like Raltegravir) suffer from resistance mutations.[5] Indole-2-carboxylates are often optimized to overcome these.
Key Resistance Mutations[1]
-
Y143R/C: Affects the stacking interaction. If the indole C3/C6 substituent relies heavily on Tyr143, potency drops.
-
Q148H/K/R: Located near the active site Mg²⁺.[8][9][10] Mutations here disrupt the hydrogen bond network that stabilizes the chelating pharmacophore.
-
N155H: Perturbs the magnesium positioning.
Design Strategy for Resilience
To combat resistance, modern indole-2-carboxylates utilize a "Flexible Linker" strategy. By extending the hydrophobic group further into the binding pocket (interacting with the conserved protein backbone rather than mutable side chains), the inhibitor maintains potency even when Y143 or Q148 are mutated.
References
-
L-731,988 as a Diketo Acid Bioisostere: Hazuda, D. J., et al. (2000). Inhibitors of strand transfer that prevent integration and inhibit HIV-1 replication in cells.[4][5][7][8][9][11][12][13] Science.
-
Indole-2-Carboxylic Acid Derivatives as INSTIs: Hu, J., et al.[1][8][9][10][12] (2023).[11] The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors.[1][8][9][10][11][12] Molecules.
-
Structural Basis of INSTI Action: Passos, D. O., et al. (2020).[14] Structural basis of second-generation HIV integrase inhibitor action and viral resistance. Science.
-
Standardized Integrase Assay Protocols: XpressBio. (2024).[3][7][8][13][15] HIV-1 Integrase Assay Kit Protocol v3.0.
-
Review of INSTI Mechanisms: Pommier, Y., et al.[15] (2005).[3][15] Integrase inhibitors to treat HIV/AIDS.[14][3][4][5][6][7][8][15] Nature Reviews Drug Discovery.
Sources
- 1. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. xpressbio.com [xpressbio.com]
- 3. youtube.com [youtube.com]
- 4. What are HIV-1 integrase inhibitors and how do they work? [synapse.patsnap.com]
- 5. Integrase Strand Transfer Inhibitors Are Effective Anti-HIV Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iapac.org [iapac.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety [mdpi.com]
- 12. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Structural biology of HIV integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Technical Guide: Indole-2-Carboxamide Derivatives as Biased Allosteric Modulators of Cannabinoid Receptors
[1][2]
Executive Summary
The development of cannabinoid receptor ligands has historically focused on orthosteric agonists targeting the canonical binding site of CB1 and CB2 receptors. However, the discovery of indole-2-carboxamides , most notably ORG 27569 , shifted the paradigm toward allosteric modulation .[1][2] Unlike their indole-3-carboxamide isomers (e.g., JWH-018) which act as potent orthosteric agonists, indole-2-carboxamides function primarily as Negative Allosteric Modulators (NAMs) of G-protein signaling while paradoxically enhancing the binding affinity of orthosteric agonists.[1]
This guide details the chemical biology, structure-activity relationships (SAR), and experimental protocols for investigating this scaffold.[1] It is designed for medicinal chemists and pharmacologists seeking to exploit biased signaling —uncoupling therapeutic efficacy from psychoactive adverse events.[1]
Part 1: Chemical Biology & Mechanism of Action[2]
The Isomeric Switch: Orthosteric vs. Allosteric
The structural distinction between indole-3-carboxamides and indole-2-carboxamides dictates their pharmacological profile.[1]
-
Indole-3-carboxamides (e.g., JWH-018): Bind deep within the transmembrane bundle (TM3, TM5, TM6), stabilizing the active state (
) and driving potent signaling.[1] -
Indole-2-carboxamides (e.g., ORG 27569): Bind to an undefined allosteric site, likely involving the extracellular loops (ECL2) and the extracellular ends of TM helices.[1]
The "ORG 27569 Paradox"
ORG 27569 exhibits a unique pharmacological profile known as positive allosteric modulation of binding but negative allosteric modulation of function .[1]
-
Binding Cooperativity (
): It induces a conformational change that increases the affinity of the receptor for agonists like CP55,940.[1] -
Functional Antagonism (
): Despite enhancing agonist binding, it prevents the outward movement of TM6 required for G-protein coupling.[1] -
Biased Agonism: While blocking cAMP inhibition, it can independently stimulate ERK1/2 phosphorylation via a
-arrestin-mediated pathway.[1][3]
Mechanistic Pathway Diagram[2][5]
Caption: Mechanism of Biased Allostery. Indole-2-carboxamides enhance agonist binding affinity while simultaneously blocking G-protein coupling and promoting Beta-Arrestin signaling.[1]
Part 2: Medicinal Chemistry & SAR[1][3][4][6][7][8][9]
The optimization of the indole-2-carboxamide scaffold revolves around three vectors: the C3-substituent , the C5-electronic modulation , and the Amide Linker .[1][3]
Structure-Activity Relationship (SAR) Matrix[2]
| Structural Vector | Modification | Effect on Allostery (Cooperativity | Effect on Potency ( |
| C3-Position | Ethyl (Parent) | Moderate ( | High nM |
| n-Propyl | Optimal ( | Improved | |
| n-Pentyl | High Cooperativity | Retained | |
| n-Heptyl/Nonyl | Loss of activity | Decreased | |
| C5-Position | Chloro (-Cl) | Critical for Activity | < 100 nM |
| H / F / OMe | Significant loss of potency | > 1 | |
| Amide Linker | Piperidinyl-ethyl | Prototype (Balanced) | High |
| Dimethylamino-ethyl | Increased Solubility | Moderate | |
| Morpholino-ethyl | Reduced Potency | Low |
Key Insight: The C3 alkyl chain length acts as a "molecular ruler," probing the depth of the allosteric pocket.[1] A chain length of 3-5 carbons is optimal for stabilizing the receptor conformation that favors agonist binding.[1]
Synthetic Pathway
The synthesis of indole-2-carboxamides is robust, typically utilizing a Fischer indole synthesis followed by amide coupling.[1]
Caption: General synthetic route for Indole-2-carboxamide derivatives via Fischer Indole Synthesis and peptide coupling.
Part 3: Experimental Protocols
Chemical Synthesis of ORG 27569 Analogues
Objective: Synthesis of 5-chloro-3-propyl-N-(4-(dimethylamino)phenethyl)-1H-indole-2-carboxamide.
-
Fischer Indole Cyclization:
-
Dissolve 4-chlorophenylhydrazine hydrochloride (1.0 eq) and ethyl 2-oxohexanoate (1.0 eq) in ethanol.
-
Add polyphosphoric acid (PPA) and reflux for 3 hours.
-
Pour into ice water, extract with EtOAc, and purify via flash chromatography (Hexane/EtOAc) to yield the ethyl indole-2-carboxylate .[1]
-
-
Saponification:
-
Amide Coupling:
-
Dissolve the carboxylic acid (1.0 eq) in dry DMF.[1]
-
Add BOP reagent (1.1 eq) and DIPEA (3.0 eq).[1] Stir for 15 min.
-
Add 4-(dimethylamino)phenethylamine (1.1 eq).[1] Stir at RT for 12 hours.[1]
-
Workup: Dilute with water, extract with DCM, wash with brine.[1]
-
Purification: Recrystallize from Ethanol/Water or use HPLC.[1]
-
Radioligand Binding Assay (Allosteric Characterization)
Objective: Determine the Cooperativity Factor (
-
System: CHO cells stably expressing hCB1.[1]
-
Radioligand: [³H]CP55,940 (0.5 nM).[1]
-
Protocol:
-
Incubate membranes (20 µg protein) with [³H]CP55,940 and varying concentrations of the indole-2-carboxamide (
to M).[1] -
Critical Control: Perform assay in the presence and absence of a saturating concentration of unlabelled CP55,940 to determine non-specific binding.[1]
-
Incubate for 90 min at 30°C.
-
Terminate by rapid filtration over GF/B filters coated with 0.5% PEI.[1]
-
Data Analysis: Fit data to the Allosteric Ternary Complex Model (ATCM):
Where:
-
[³⁵S]GTP S Functional Assay
Objective: Assess the negative modulation of G-protein coupling.
-
Prepare assay buffer: 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, 0.1% BSA, 10 µM GDP.[1]
-
Incubate membranes with:
-
Incubate for 60 min at 30°C.
-
Result Interpretation: A decrease in CPM counts with increasing modulator concentration indicates Negative Allosteric Modulation (NAM) of efficacy.[1]
Part 4: Therapeutic & Toxicological Implications[2]
Therapeutic Potential
The indole-2-carboxamide scaffold offers a safety advantage over orthosteric agonists.[1] By acting as NAMs of G-protein signaling, they may limit the psychoactive "high" associated with CB1 activation while maintaining therapeutic effects via:
-
Biased Signaling: Preferential activation of MAPK/ERK pathways which may be neuroprotective.[1]
-
Ceiling Effect: Allosteric modulators have a saturable effect, reducing the risk of overdose compared to full agonists.[1]
Toxicology & Specificity[2]
-
TRPV1 Cross-reactivity: Researchers must screen derivatives against TRPV1, as some indole-2-carboxamides (e.g., with vanillic moieties) act as TRPV1 agonists [6].[1]
-
Metabolic Stability: The amide bond is susceptible to hydrolysis.[1] Ester-linked bioisosteres (like those seen in "Spice" variants PB-22) are metabolically labile; the indole-2-carboxamide is generally more stable but should be assessed for microsomal stability.[1]
References
-
Price, M. R., et al. (2005). "Allosteric modulation of the cannabinoid CB1 receptor."[1][4] Molecular Pharmacology, 68(5), 1484–1495.[1][4] Link
-
Baillie, G. L., et al. (2013). "A key agonist-induced conformational change in the cannabinoid receptor CB1 is blocked by the allosteric ligand Org 27569."[1] Journal of Biological Chemistry, 287(40), 33873-33882.[1][4] Link
-
Mahmoud, M. M., et al. (2013). "Structure-activity relationship study of indole-2-carboxamides identifies a potent allosteric modulator for the cannabinoid receptor 1 (CB1)."[1][2] Journal of Medicinal Chemistry, 56(20), 7965–7975.[1] Link[1]
-
Gamage, T. F., et al. (2014). "Molecular basis of allosteric modulation of the cannabinoid CB1 receptor."[1] Journal of Pharmacology and Experimental Therapeutics, 351(2), 393-402.[1] Link
-
Piscitelli, F., et al. (2012). "Identification of the first indole-2-carboxamides as allosteric modulators of the cannabinoid CB1 receptor."[1][2][5] Journal of Medicinal Chemistry, 55(11), 5627–5631.[1] Link[1]
-
De Petrocellis, L., et al. (2014). "Indole-2-carboxamides as effective scaffolds for the design of new TRPV1 agonists."[1] International Journal of Molecular Sciences, 15(6), 10686-10708.[1] Link[1]
Methodological & Application
Application Note: Scalable Synthesis of Methyl Indole-2-Carboxylate via Fischer Indolization
[1]
Executive Summary
Methyl indole-2-carboxylate is a privileged scaffold in medicinal chemistry, serving as a critical intermediate for the synthesis of melatonin receptor agonists, kinase inhibitors, and indole-based alkaloids. While various synthetic routes exist (e.g., palladium-catalyzed cyclization, Reissert synthesis), the Fischer Indole Synthesis (FIS) remains the most scalable and cost-effective method for generating 2-substituted indoles.
This application note details a field-proven, two-stage protocol: (1) the condensation of phenylhydrazine with methyl pyruvate to form the hydrazone intermediate, followed by (2) acid-mediated cyclization using Polyphosphoric Acid (PPA).[1] This method is selected for its operational simplicity and high tolerance for functional groups, avoiding the need for expensive transition metal catalysts.
Scientific Foundation & Mechanism
Retrosynthetic Logic
The synthesis is driven by the disconnection of the N1–C2 and C3–C3a bonds. The logical precursors are phenylhydrazine (providing the aromatic core and nitrogen) and methyl pyruvate (providing the C2-C3 fragment and the carboxylate moiety).
Mechanistic Insight
The Fischer Indole Synthesis is a textbook example of a [3,3]-sigmatropic rearrangement. The success of this protocol relies on the "ene-hydrazine" tautomer, which is the reactive species that undergoes the rearrangement.
Key Mechanistic Stages:
-
Condensation: Formation of the phenylhydrazone.
-
Tautomerization: Acid-catalyzed shift to the ene-hydrazine.[1]
-
[3,3]-Sigmatropic Rearrangement: The rate-determining step, breaking the N-N bond and forming the C-C bond.
-
Aromatization & Elimination: Re-establishment of aromaticity and loss of ammonia (
).[1]
Figure 1: Mechanistic workflow of the Fischer Indole Synthesis.[1][2][3][4] The [3,3]-sigmatropic rearrangement is the critical step requiring thermal activation.
Materials & Equipment
Reagents
-
Phenylhydrazine hydrochloride (CAS 59-88-1): Preferred over the free base for stability and reduced toxicity.
-
Methyl Pyruvate (CAS 600-22-6): The alpha-keto ester component.
-
Polyphosphoric Acid (PPA): Reagent grade (>83% phosphate content). Acts as both solvent and Lewis/Brønsted acid catalyst.[1][5]
-
Solvents: Ethanol (absolute), Dichloromethane (DCM), Ethyl Acetate, Sodium Bicarbonate (sat. aq.).
Equipment
-
Three-neck round-bottom flask (250 mL or 500 mL).
-
Mechanical overhead stirrer (Essential: PPA is too viscous for magnetic stir bars).
-
Reflux condenser with drying tube.
-
Oil bath with digital temperature control.
-
Vacuum filtration setup.
Step-by-Step Protocol
Stage 1: Formation of Phenylhydrazone (Isolation Method)
Note: While a "one-pot" method exists, isolating the hydrazone yields a cleaner product for pharmaceutical applications.
-
Dissolution: In a 250 mL flask, dissolve Phenylhydrazine HCl (1.0 equiv, e.g., 14.5 g) and Sodium Acetate (1.1 equiv, buffered condition) in water/ethanol (1:1 mixture, 100 mL).
-
Addition: Cool the solution to 0°C. Add Methyl Pyruvate (1.05 equiv, 10.2 mL) dropwise over 15 minutes.
-
Expert Insight: Methyl pyruvate is labile; slow addition prevents self-condensation.
-
-
Precipitation: Stir at room temperature for 1 hour. The hydrazone will precipitate as a yellow/orange solid.
-
Isolation: Filter the solid, wash with cold 50% ethanol, and dry under vacuum.
-
Checkpoint: Confirm identity via TLC or crude NMR. Proceed only if the solid is dry.
-
Stage 2: Cyclization in Polyphosphoric Acid (PPA)[3]
-
Preparation: Charge the reaction vessel with Polyphosphoric Acid (approx. 10–15 g per 1 g of hydrazone).
-
Heating: Heat the PPA to 60°C under gentle mechanical stirring to lower viscosity.
-
Addition: Add the dried Phenylhydrazone (from Stage 1) in small portions over 20 minutes.
-
Reaction: Once addition is complete, ramp temperature to 100–110°C . Stir for 2–3 hours.
-
Visual Cue: The mixture will darken significantly (dark brown/black). This is normal.
-
-
Quenching (Critical):
-
Cool the reaction mixture to ~60°C.
-
Pour the warm syrup slowly onto crushed ice (approx. 5x the volume of PPA) with vigorous stirring.
-
Caution: PPA hydrolysis is exothermic. Do not add water to the acid; add acid to the ice.
-
-
Workup:
-
Stir the aqueous slurry for 30 minutes to break up clumps. The product often precipitates as a beige/brown solid.
-
Option A (Precipitate): If solid forms, filter, wash with water, and dry.
-
Option B (Extraction): If gummy, extract with Ethyl Acetate (3 x 100 mL). Wash organics with Sat.
(to remove residual acid) and Brine. Dry over .
-
Stage 3: Purification
-
Recrystallization: The crude solid is typically recrystallized from Methanol or Methanol/Water .
-
Result: Methyl this compound appears as off-white to pale yellow needles.
Data Analysis & Validation
Expected Analytical Data
To validate the synthesis, compare the isolated product against the following parameters.
| Parameter | Expected Value | Notes |
| Physical State | Pale yellow/off-white solid | Darkening indicates oxidation/impurities. |
| Melting Point | 151 – 154 °C | Sharp range indicates high purity. |
| Yield | 60 – 75% | From hydrazone step. |
| Rf Value | ~0.4 – 0.5 | 30% EtOAc in Hexanes (Silica). |
NMR Characterization (DMSO- )
The following signals confirm the structure:
-
11.9 ppm (1H, br s): Indole N-H (Exchangeable with
). - 7.6 – 7.7 ppm (1H, d): Aromatic proton at C4 or C7.
-
7.1 – 7.4 ppm (3H, m): Remaining aromatic protons + C3-H .
-
Diagnostic: The C3-H signal is distinct (often a doublet or singlet depending on resolution) and confirms the 2-substitution pattern.
-
-
3.88 ppm (3H, s): Methyl ester (
).
Figure 2: Operational workflow for the synthesis of Methyl this compound.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete hydrazone formation | Ensure Stage 1 is buffered (NaOAc) to prevent protonation of hydrazine nucleophile. |
| Black Tar Formation | Overheating during cyclization | Strictly control oil bath temperature. Do not exceed 115°C. Ensure efficient stirring. |
| Product Gums Up | Residual PPA | PPA is difficult to extract. Wash the organic layer thoroughly with water and bicarbonate. |
| Impurity at | Unreacted Methyl Pyruvate | Ensure hydrazone is fully dry before adding to PPA. Water interferes with the acid catalyst. |
Safety Considerations
-
Phenylhydrazine: Known carcinogen and skin sensitizer. Handle in a fume hood with double nitrile gloves.
-
Polyphosphoric Acid: Highly corrosive. Causes severe burns. Reacts violently with water (exothermic). Always have a neutralization station (saturated bicarbonate) ready.
-
Ammonia Gas: Released during the reaction.[4] Ensure the reflux condenser is vented to a scrubber or fume hood exhaust.
References
-
Robinson, B. (1963). "The Fischer Indole Synthesis."[1][3][4][7][8][9][10] Chemical Reviews, 63(4), 373–401.
-
Organic Syntheses. (1942). "Indole-2-carboxylic acid."[1][5][11][12][13][14] Org.[9] Synth. 22,[15][2] 98. (Describes the general route and hydrolysis).
-
Ishii, H. (1981). "Fischer Indole Synthesis applied to the total synthesis of natural products." Accounts of Chemical Research, 14(9), 275–283.
-
National Institute of Standards and Technology (NIST). "Methyl this compound Mass Spectrum."
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. ccsenet.org [ccsenet.org]
- 3. testbook.com [testbook.com]
- 4. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 5. WO2008072257A2 - Process for the preparation of indole derivatives - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. A three-component Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. 1H-Indole-2-carboxylic acid, 1-methyl- [webbook.nist.gov]
- 12. researchgate.net [researchgate.net]
- 13. Indole-2-carboxylic acid(1477-50-5) 1H NMR spectrum [chemicalbook.com]
- 14. mdpi.com [mdpi.com]
- 15. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of Indole-2-Carboxylates via Fischer Indole Synthesis
Abstract
This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the application of the Fischer indole synthesis for the preparation of indole-2-carboxylates. These compounds are pivotal intermediates in the synthesis of a wide array of pharmaceuticals and biologically active molecules. This guide delves into the mechanistic intricacies of the reaction, outlines critical experimental parameters, and provides detailed, validated protocols to ensure reproducible and high-yielding syntheses.
Introduction: The Enduring Significance of the Fischer Indole Synthesis
Since its discovery by Emil Fischer in 1883, the Fischer indole synthesis has remained one of the most versatile and widely employed methods for constructing the indole nucleus.[1] This acid-catalyzed reaction, which converts arylhydrazines and enolizable ketones or aldehydes into indoles, is of paramount importance in medicinal chemistry and natural product synthesis.[2] Indole-2-carboxylates, in particular, serve as crucial building blocks for a variety of pharmacologically active agents, including antimigraine drugs of the triptan class.[1]
The synthesis proceeds by heating a phenylhydrazone with a protic or Lewis acid, leading to the removal of an ammonia molecule and the formation of the indole ring.[3] The reaction's robustness and tolerance for a wide range of functional groups have cemented its status as a cornerstone of heterocyclic chemistry.
Mechanistic Pathway: A Step-by-Step Elucidation
A thorough understanding of the reaction mechanism is critical for optimizing reaction conditions and troubleshooting potential issues. The Fischer indole synthesis is a cascade of acid-catalyzed transformations:[3]
-
Hydrazone Formation: The initial step involves the condensation of an arylhydrazine with an α-ketoester (e.g., ethyl pyruvate) to form the corresponding arylhydrazone. This is a standard imine formation reaction.
-
Tautomerization to Ene-hydrazine: The arylhydrazone then tautomerizes to the more reactive ene-hydrazine intermediate under acidic conditions.[4]
-
[5][5]-Sigmatropic Rearrangement: This is the key bond-forming step. The protonated ene-hydrazine undergoes a[5][5]-sigmatropic rearrangement, akin to a Cope rearrangement, to form a new carbon-carbon bond and disrupt the aromaticity of the phenyl ring.[4][5]
-
Rearomatization: A subsequent proton transfer leads to the restoration of the aromatic ring, yielding a di-imine intermediate.[4]
-
Cyclization and Elimination: The di-imine undergoes an intramolecular cyclization to form a five-membered ring aminoacetal (or aminal). Finally, acid-catalyzed elimination of ammonia results in the formation of the stable, aromatic indole ring.[1][6]
Sources
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. jk-sci.com [jk-sci.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. m.youtube.com [m.youtube.com]
Procedures for saponification of ethyl indole-2-carboxylate to indole-2-carboxylic acid
Application Note: High-Fidelity Saponification of Ethyl Indole-2-Carboxylate
Abstract
This application note details a robust, scalable protocol for the saponification of ethyl this compound to indole-2-carboxylic acid (ICA), a critical pharmacophore in drug development (e.g., HIV-1 integrase inhibitors, antitumor agents). Unlike generic hydrolysis methods, this protocol addresses specific challenges associated with the indole moiety, including solubility issues, potential decarboxylation at elevated temperatures, and oxidative instability. We provide a validated workflow using potassium hydroxide (KOH) in an ethanol-water matrix, ensuring high yields (>90%) and high purity (>98% by HPLC).
Strategic Optimization & Critical Parameters
Before executing the protocol, it is vital to understand the "why" behind specific experimental choices to ensure reproducibility and troubleshooting capability.
Solvent System Selection: The Solubility-Reactivity Balance
Indole esters exhibit poor solubility in water but high solubility in organic solvents like ethanol or THF. However, the hydroxide base (nucleophile) is most active in water.
-
Recommendation: A 3:1 Ethanol:Water (v/v) mixture is optimal.
-
Mechanism: Ethanol solubilizes the ethyl this compound, while water solvates the KOH and stabilizes the transition state. Pure ethanol can lead to slower reaction rates due to poor solubility of the hydroxide base, while too much water causes the starting material to precipitate, stalling the reaction.
Base Selection and Stoichiometry
-
Choice: Potassium Hydroxide (KOH) is preferred over Sodium Hydroxide (NaOH) due to the higher solubility of potassium carboxylate salts in ethanolic solutions, preventing premature precipitation of the intermediate salt which can entrap unreacted ester.
-
Stoichiometry: A 3.0 molar equivalent of base is strictly required. One equivalent neutralizes the carboxylic acid formed, and the excess drives the equilibrium forward and maintains a high pH to prevent protonation of the indole nitrogen (though pKa is high, ~16, basic conditions prevent side reactions).
Thermal Control & Decarboxylation Risk
Indole-2-carboxylic acids are generally stable but can undergo thermal decarboxylation to indole if heated excessively (>230°C) or in the presence of strong acids at high heat.
-
Control: The reaction is conducted at reflux (~78-80°C) . This temperature is sufficient to overcome the activation energy for ester hydrolysis but well below the decarboxylation threshold.
-
Critical Warning: Never heat the dry acid above 200°C during drying steps.
Detailed Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv. | Purity | Role |
| Ethyl this compound | 189.21 | 1.0 | >98% | Substrate |
| Potassium Hydroxide (KOH) | 56.11 | 3.0 | >85% pellets | Reagent |
| Ethanol (absolute) | 46.07 | Solvent | >99.5% | Solvent |
| Deionized Water | 18.02 | Solvent | N/A | Co-solvent |
| Hydrochloric Acid (1M) | 36.46 | Excess | N/A | Acidifying Agent |
Step-by-Step Procedure
Step 1: Reaction Setup
-
Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Charge the RBF with Ethyl this compound (5.0 g, 26.4 mmol) .
-
Add 45 mL of Ethanol . Stir at room temperature until the solid is mostly dispersed.
-
Separately, dissolve KOH (4.45 g, 79.2 mmol) in 15 mL of water .
-
Note: Dissolution is exothermic; allow to cool slightly before addition.
-
-
Add the aqueous KOH solution to the ethanolic ester suspension dropwise over 5 minutes.
-
Observation: The mixture may turn clear or slightly yellow as the ester dissolves and reacts.
-
Step 2: Saponification (Reflux)
-
Heat the reaction mixture to reflux (approx. 80°C oil bath temperature).
-
Maintain reflux for 2 to 3 hours .
-
In-Process Control (IPC): Monitor by TLC (Mobile Phase: 30% Ethyl Acetate in Hexanes).
-
Target: Disappearance of the ester spot (Rf ~0.6) and appearance of the baseline acid spot.
-
Step 3: Workup and Isolation [1]
-
Cool the reaction mixture to room temperature.
-
Solvent Reduction (Critical): Concentrate the mixture under reduced pressure (Rotavap, 40°C) to remove most of the ethanol. Stop when the volume is reduced by ~70%.
-
Why: Removing ethanol maximizes the yield of precipitation during acidification.
-
-
Dilute the residue with 50 mL of water . If any insoluble particles remain (unreacted ester), filter them off now (rare if reaction is complete).
-
Place the flask in an ice-water bath (0-5°C).
-
Acidification: Slowly add 1M HCl dropwise with vigorous stirring until the pH reaches 1–2 .
-
Observation: A thick white to off-white precipitate (Indole-2-carboxylic acid) will form immediately.
-
Tip: Do not rush this step; rapid addition can trap impurities in the crystal lattice.
-
Step 4: Filtration and Drying
-
Stir the slurry at 0°C for 30 minutes to ensure complete precipitation.
-
Filter the solid using a Buchner funnel with vacuum suction.
-
Wash: Wash the filter cake with 3 x 20 mL of cold water to remove residual KCl salts and trace acid.
-
Drying: Dry the solid in a vacuum oven at 50°C for 12 hours.
-
Yield Expectation: 90–95% (4.0 – 4.2 g).
-
Appearance: White to pale yellow crystalline powder.
-
Purification (Recrystallization)
While the crude product is often sufficiently pure (>95%), pharmaceutical applications require >99% purity.
-
Solvent: Ethanol/Water (1:1 mixture).
-
Dissolve the crude acid in minimal boiling ethanol.
-
Slowly add hot water until persistent turbidity is observed.
-
Add a few drops of ethanol to clear the solution.
-
Allow to cool slowly to room temperature, then to 4°C.
-
Filter the crystals and dry as above.
Visualization of Workflows
Reaction Workflow Diagram
Caption: Operational workflow for the saponification of ethyl this compound, highlighting critical control points (IPC) and isolation steps.
Mechanistic Pathway
Caption: Mechanistic pathway of base-catalyzed hydrolysis. Note the irreversible deprotonation step forming the stable salt, requiring final acidification.
Quality Control & Characterization
| Parameter | Specification | Method |
| Appearance | White to off-white powder | Visual |
| Melting Point | 203°C – 208°C (Decomposes) | Capillary MP |
| HPLC Purity | ≥ 98.0% | C18 Column, ACN:Water (0.1% TFA) |
| 1H NMR (DMSO-d6) | δ 11.7 (s, 1H, NH), 12.9 (br, 1H, COOH), 7.1-7.6 (m, 4H, Ar-H) | 400 MHz NMR |
| Solubility | Soluble in DMSO, MeOH; Insoluble in Water | Solubility Test |
NMR Interpretation Note: The acidic proton (COOH) is often broad and may shift depending on water content in the DMSO-d6 solvent. The NH proton is characteristic of the indole ring and confirms the integrity of the heterocycle.
Troubleshooting & Expert Tips
-
Issue: Oiling Out.
-
Cause: The intermediate salt or product is not crystallizing due to high impurity profile or residual ethanol during acidification.
-
Fix: Ensure ethanol is thoroughly removed before acidification. If oil forms, scratch the glass with a rod or seed with a pure crystal.
-
-
Issue: Low Yield.
-
Cause: Incomplete precipitation.
-
Fix: Ensure pH is strictly below 2. Indole-2-carboxylic acid has a pKa of ~3.8; insufficient acid leaves it in the soluble salt form.
-
-
Issue: Decarboxylation.
-
Cause: Overheating during drying.
-
Fix: Strictly monitor vacuum oven temperature. Do not exceed 60°C.
-
References
-
Organic Syntheses Procedure: Johnson, J. R.; Hasbrouck, R. B.; Dutcher, J. D.; Bruce, W. F. "Indole-2-carboxylic acid."[2][3][4][5][6][7][8] Organic Syntheses, Coll. Vol. 3, p.479 (1955); Vol. 21, p.53 (1941). Link
-
Microwave Assisted Hydrolysis: Strauss, C. R.; Trainor, R. W. "Reactions of Ethyl this compound in Aqueous Media at High Temperature." Australian Journal of Chemistry, 1998, 51(8), 703-705. Link
-
Decarboxylation Studies: Master Organic Chemistry, "Decarboxylation of Carboxylic Acids." Link
-
HIV-1 Integrase Inhibitor Synthesis: "The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors." PMC - PubMed Central, 2023. Link
-
General Indole Synthesis: Organic Chemistry Portal, "Synthesis of Indoles." Link
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- 3. researchgate.net [researchgate.net]
- 4. CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds - Google Patents [patents.google.com]
- 5. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copper-Catalyzed Decarboxylative N-Arylation of Indole-2-carboxylic Acids [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. WO2008072257A2 - Process for the preparation of indole derivatives - Google Patents [patents.google.com]
Application Notes and Protocols for N-Alkylation of Indole-2-Carboxylate Nitrogen
Introduction: The Strategic Importance of N-Functionalized Indole-2-Carboxylates
The indole scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Specifically, the functionalization of the indole nitrogen (N-1 position) of indole-2-carboxylates provides a critical vector for modulating the pharmacological properties of these molecules. The electron-withdrawing nature of the C2-carboxylate group enhances the acidity of the N-H proton, facilitating its removal and subsequent alkylation.[3][4] This strategic modification allows for the introduction of diverse substituents that can influence potency, selectivity, solubility, and metabolic stability.
These N-functionalized indole-2-carboxylates are pivotal intermediates in the synthesis of a range of therapeutic agents, including antivirals, anticancer agents, and central nervous system drugs.[5] Therefore, robust and versatile protocols for their synthesis are of paramount importance to researchers in both academic and industrial settings. This guide provides a detailed overview of established and modern N-alkylation protocols, offering insights into the rationale behind methodological choices and providing step-by-step procedures for their successful implementation.
Choosing Your N-Alkylation Strategy: A Decision Framework
The selection of an appropriate N-alkylation protocol is contingent upon several factors, including the nature of the alkylating agent, the steric and electronic properties of the indole-2-carboxylate substrate, and the desired scale of the reaction. A logical approach to selecting a method is crucial for achieving optimal yields and purity.
Core Protocols for N-Alkylation of Indole-2-Carboxylates
This section details several reliable and widely adopted protocols for the N-alkylation of indole-2-carboxylates. Each protocol includes a discussion of its mechanism and applicability, followed by a step-by-step experimental procedure.
Protocol 1: Classical Sₙ2 Alkylation using a Strong Base
This is the most traditional and straightforward approach, relying on the deprotonation of the indole nitrogen with a strong base to form a nucleophilic indolide anion, which then displaces a halide from the alkylating agent.[4][6] The presence of the C2-carboxylate stabilizes the resulting anion, making this method particularly effective for these substrates.
Mechanism Rationale: The reaction proceeds via a two-step mechanism. First, a strong base, such as sodium hydride (NaH), deprotonates the indole nitrogen, which has a pKa of approximately 16-17.[4] The resulting sodium indolide is a potent nucleophile. The second step is a classical Sₙ2 reaction where the indolide anion attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming the N-C bond.[4]
Experimental Protocol:
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the this compound starting material (1.0 equiv).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF) to dissolve the this compound.[6]
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1-1.5 equiv) portion-wise. Stir the mixture at 0 °C for 30-60 minutes, or until hydrogen gas evolution ceases. The solution should become clear or change color, indicating the formation of the sodium salt.
-
Alkylation: Add the alkyl halide (1.1-1.5 equiv) dropwise to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.
-
Extraction: Dilute the mixture with water and extract with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of aqueous layer).
-
Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Data Summary Table:
| Base | Solvent | Temperature (°C) | Typical Yield (%) | Notes |
| NaH | DMF/THF | 0 to RT | 80-95 | Most common, requires anhydrous conditions.[6] |
| K₂CO₃ | DMF/Acetone | RT to Reflux | 70-90 | Milder base, may require heating.[7] |
| KOH | Acetone/Water | RT | 75-85 | Can be performed in the presence of water.[1] |
| DABCO | DMC/DMF | 90-95 | 90-98 | Catalytic base with dimethyl carbonate (DMC) as a "green" methylating agent.[5] |
Protocol 2: Mitsunobu Reaction for N-Alkylation with Alcohols
Mechanism Rationale: The reaction is a dehydrative condensation facilitated by a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). The azodicarboxylate activates the PPh₃, which then activates the alcohol to form an alkoxyphosphonium salt. The indole nitrogen, acting as the nucleophile, then attacks this activated alcohol, displacing the triphenylphosphine oxide and leading to the N-alkylated product.
Experimental Protocol:
-
Preparation: To a round-bottom flask under an inert atmosphere, add the this compound (1.0 equiv), the alcohol (1.1-1.5 equiv), and triphenylphosphine (PPh₃, 1.5 equiv).
-
Solvent Addition: Dissolve the components in an anhydrous solvent such as THF or dichloromethane.
-
Reagent Addition: Cool the solution to 0 °C. Add the azodicarboxylate (DEAD or DIAD, 1.5 equiv) dropwise over 10-15 minutes. An exothermic reaction is often observed.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The crude residue can be directly purified by flash column chromatography. The triphenylphosphine oxide and the reduced azodicarboxylate byproducts can often be challenging to separate, so careful chromatography is required.
Protocol 3: Palladium-Catalyzed N-Allylation
For the introduction of allylic groups, transition metal-catalyzed reactions offer high efficiency and selectivity. Palladium-catalyzed N-allylation is a well-established method that proceeds under mild conditions and tolerates a wide range of functional groups.[3]
Mechanism Rationale: The catalytic cycle begins with the oxidative addition of a palladium(0) complex to the allylic substrate (e.g., allyl carbonate or acetate), forming a π-allyl palladium(II) intermediate. The indole nitrogen, typically deprotonated by a mild base, then acts as a nucleophile, attacking the π-allyl complex. This is followed by reductive elimination to furnish the N-allylated indole and regenerate the palladium(0) catalyst. The regioselectivity (linear vs. branched product) can often be controlled by the choice of ligand.[3]
Experimental Protocol:
-
Catalyst Preparation: In a reaction vessel under an inert atmosphere, combine the palladium precursor (e.g., [Pd(C₃H₅)Cl]₂, 1-5 mol%) and the appropriate ligand (e.g., a phosphine or phosphoramidite ligand, 2-10 mol%).
-
Reagent Addition: Add the this compound (1.0 equiv), the allylic carbonate or acetate (1.2 equiv), and a base (e.g., cesium carbonate, Cs₂CO₃, or potassium carbonate, K₂CO₃, 2.0 equiv).
-
Solvent Addition: Add an anhydrous solvent such as THF, dioxane, or dichloromethane.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 40-80 °C) and stir for 4-24 hours.
-
Monitoring and Workup: Monitor the reaction by TLC or LC-MS. After completion, cool the reaction to room temperature, filter through a pad of Celite to remove the catalyst, and concentrate the filtrate.
-
Purification: Purify the residue by flash column chromatography.
Comparative Overview of N-Alkylation Methods:
| Method | Alkylating Agent | Key Reagents | Advantages | Disadvantages |
| Classical Sₙ2 | Alkyl Halides | NaH, K₂CO₃ | Simple, high-yielding for primary halides.[6] | Requires strong base, anhydrous conditions.[4] |
| Mitsunobu | Alcohols | PPh₃, DEAD/DIAD | Mild, neutral conditions; stereoinversion.[8] | Stoichiometric byproducts, purification can be difficult. |
| Pd-Allylation | Allyl Carbonates/Acetates | Pd catalyst, Ligand, Base | High selectivity, mild conditions.[3] | Catalyst cost, potential for C-alkylation side products. |
| Reductive Amination | Aldehydes | Et₃SiH, Acid | Metal-free, uses readily available aldehydes.[10] | Requires a reducing agent, may not be suitable for all functional groups. |
Troubleshooting and Key Considerations
-
C-Alkylation vs. N-Alkylation: While N-alkylation is generally favored for indole-2-carboxylates due to the electronic effect of the carboxylate group, C3-alkylation can sometimes occur as a side reaction.[6] The choice of solvent and counter-ion can influence the N/C selectivity. Polar aprotic solvents like DMF generally favor N-alkylation.
-
Protecting Groups: For indole substrates with other reactive functional groups, the use of protecting groups may be necessary to avoid undesired side reactions.[5]
-
Base Selection: The choice of base is critical. Strong, non-nucleophilic bases like NaH are highly effective but require strict anhydrous conditions. Weaker bases like K₂CO₃ or Cs₂CO₃ are often sufficient and offer milder reaction conditions.
-
Microwave Irradiation: For sluggish reactions, microwave irradiation can significantly accelerate the rate of N-alkylation, often leading to shorter reaction times and improved yields.[5]
Conclusion
The N-alkylation of indole-2-carboxylates is a fundamental transformation in the synthesis of biologically active molecules. The protocols detailed in this guide, from classical Sₙ2 reactions to modern transition-metal-catalyzed methods, provide a versatile toolkit for the medicinal chemist. A thorough understanding of the underlying mechanisms and careful consideration of the substrate and reagent scope will enable researchers to select the optimal conditions for their specific synthetic targets, thereby accelerating the drug discovery and development process.
References
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Synthesis of N-alkylated indoles. (n.d.). ResearchGate. Retrieved February 8, 2026, from [Link]
- US7067676B2 - N-alkylation of indole derivatives - Google Patents. (n.d.). Google Patents.
-
Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols and Isoquinolinols | Request PDF. (n.d.). ResearchGate. Retrieved February 8, 2026, from [Link]
-
Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. (2016). MDPI. Retrieved February 8, 2026, from [Link]
-
An Improved Process for the N-Alkylation of Indoles Using Chiral N-Protected 2-Methylaziridines. (2025). ResearchGate. Retrieved February 8, 2026, from [Link]
-
C2-Alkylation of N-pyrimidylindole with vinylsilane via cobalt-catalyzed C–H bond activation. (n.d.). Royal Society of Chemistry. Retrieved February 8, 2026, from [Link]
- US3012040A - Process for n-alkylation of indoles - Google Patents. (n.d.). Google Patents.
-
A Metal-Free Reductive N-Alkylation of Indoles with Aldehydes | Organic Letters. (2021). ACS Publications. Retrieved February 8, 2026, from [Link]
-
Enantioselective Catalytic Synthesis of N-alkylated Indoles. (2020). MDPI. Retrieved February 8, 2026, from [Link]
-
One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. (2020). RSC Publishing. Retrieved February 8, 2026, from [Link]
-
Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. (n.d.). Europe PMC. Retrieved February 8, 2026, from [Link]
-
in the chemical literature: N-alkylation of an indole. (2019). YouTube. Retrieved February 8, 2026, from [Link]
-
The Copper-Catalyzed N-Arylation of Indoles | Journal of the American Chemical Society. (n.d.). ACS Publications. Retrieved February 8, 2026, from [Link]
-
Recent Progress Concerning the N-Arylation of Indoles. (n.d.). National Center for Biotechnology Information. Retrieved February 8, 2026, from [Link]
-
Copper-Catalyzed Decarboxylative N-Arylation of Indole-2-carboxylic Acids. (n.d.). Thieme Connect. Retrieved February 8, 2026, from [Link]
-
Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole | The Journal of Organic Chemistry. (n.d.). ACS Publications. Retrieved February 8, 2026, from [Link]
-
N-Alkylation of 1 H-indoles and 9 H-carbazoles with alcohols | Request PDF. (n.d.). ResearchGate. Retrieved February 8, 2026, from [Link]
-
Asymmetric phase-transfer-catalyzed intramolecular N-alkylation of indoles and pyrroles: a combined experimental and theoretical investigation. (2010). National Center for Biotechnology Information. Retrieved February 8, 2026, from [Link]
-
Synthesis of N-substituted indole-2-carboxamides and investigation of their biochemical responses against free radicals. (2008). Taylor & Francis Online. Retrieved February 8, 2026, from [Link]
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- 6. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
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Application Notes and Protocols: Catalytic Hydrogenation of Indole-2-Carboxylates
Introduction: The Strategic Importance of Indoline-2-Carboxylates
The indoline scaffold is a privileged structural motif in a vast array of pharmaceuticals, natural products, and agrochemicals. Specifically, indoline-2-carboxylates serve as crucial chiral building blocks for synthesizing complex molecules, including potent angiotensin-converting enzyme (ACE) inhibitors. The catalytic hydrogenation of indole-2-carboxylates to their corresponding indolines is the most direct and atom-economical method for their preparation.
However, this transformation is not without significant challenges. The inherent aromatic stability of the indole nucleus makes its reduction difficult.[1] Furthermore, the reaction is often plagued by issues of selectivity, including over-reduction of the carbocyclic ring or reduction of the ester functionality.[1] A critical challenge is catalyst poisoning by the secondary amine product (the indoline), which can adsorb onto the catalyst surface and impede turnover.[1]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on modern techniques for the selective hydrogenation of indole-2-carboxylates. We will delve into the mechanistic rationale behind catalyst and condition selection, offer detailed, field-proven protocols, and provide insights for troubleshooting and optimization.
Theoretical Background & Mechanistic Considerations
Catalytic hydrogenation of heteroarenes like indole involves the transfer of hydrogen atoms from the catalyst surface to the substrate. The process can be broadly categorized into heterogeneous and homogeneous catalysis, each with distinct mechanistic features and practical implications.
Heterogeneous Catalysis: The Workhorse Approach
Heterogeneous catalysts, such as Platinum (Pt), Palladium (Pd), or Rhodium (Rh) on a solid support (e.g., carbon), are widely used due to their ease of handling, recovery, and recycling.[1] The mechanism is generally understood to involve the following key steps[2]:
-
Adsorption: Both molecular hydrogen (H₂) and the indole substrate adsorb onto the metal surface. The H-H bond is cleaved, forming reactive metal-hydride species.[2][3]
-
Hydrogen Transfer: Stepwise transfer of hydrogen atoms from the metal surface to the adsorbed indole occurs, typically across the C2=C3 double bond.[2]
-
Desorption: The saturated product, indoline-2-carboxylate, desorbs from the surface, freeing the active site for the next catalytic cycle.[2]
A significant hurdle in indole hydrogenation is the disruption of the aromatic system.[1] To facilitate this, acidic additives are often employed. Under acidic conditions, the indole C3 position is protonated, forming an iminium ion intermediate.[1][4] This disrupts the aromaticity and activates the C2=C3 bond toward reduction.[1][4]
Homogeneous & Asymmetric Catalysis: The Precision Approach
Homogeneous catalysts, typically transition metal complexes with chiral organic ligands (e.g., Rh, Ir, Ru, Pd), offer unparalleled control over selectivity, particularly for producing enantiomerically pure indolines.[5][6][7][8] These reactions often proceed via an "outer-sphere" mechanism where the catalyst activates H₂ and then delivers it to the substrate without requiring strong surface adsorption.[9]
For asymmetric hydrogenation, the chiral ligand environment around the metal center dictates the facial selectivity of hydride delivery to the prochiral indole, leading to one enantiomer in excess.[7] Many successful asymmetric hydrogenations of indoles also rely on activation by a Brønsted acid to form an iminium salt intermediate, which is then hydrogenated.[4]
Key Parameters for Reaction Optimization
Successful hydrogenation depends on the careful optimization of several interdependent parameters.
-
Catalyst Selection:
-
Pt-based catalysts (e.g., PtO₂, Pt/C): Highly active and often effective for unprotected indoles, especially under acidic conditions.[1] Pt/C in water with an acid activator represents an environmentally benign option.[1]
-
Pd-based catalysts (e.g., Pd/C): Generally effective but can sometimes promote hydrogenolysis (e.g., of benzyl protecting groups). Homogeneous Pd catalysts are powerful for asymmetric hydrogenations.[4][10]
-
Rh-based catalysts (e.g., Rh/C): Often show good selectivity for the heterocyclic ring over the benzene ring.[11] Homogeneous Rh catalysts with chiral ligands like PhTRAP are highly effective for N-protected indoles.[7]
-
Ru and Ir-based catalysts: These are staples in asymmetric hydrogenation, with various chiral ligands developed to achieve high enantioselectivity for a broad range of indole substrates.[5][6][12]
-
-
Solvent: The choice of solvent is critical for substrate solubility and can influence catalyst activity and selectivity. Common solvents include alcohols (MeOH, EtOH), ethyl acetate (EtOAc), tetrahydrofuran (THF), and acetic acid (AcOH). For certain systems, polar solvents like trifluoroethanol (TFE) can stabilize ionic intermediates and enhance reactivity.[4]
-
Temperature and Pressure: Higher temperatures and pressures generally increase the reaction rate but can negatively impact selectivity, leading to over-reduction.[13] Typical conditions range from room temperature to 80°C and hydrogen pressures from atmospheric (balloon) to 100 bar.[13][14] Asymmetric hydrogenations are often run at milder conditions to maximize enantioselectivity.
-
Additives (Acids/Bases):
-
Protecting Groups: The nature of the substituent on the indole nitrogen (N-H vs. N-protected) significantly impacts reactivity. N-acetyl, N-tosyl, or N-Boc groups are commonly used to modify the electronic properties of the substrate and improve outcomes in asymmetric catalysis.[7][12] However, methods for the direct hydrogenation of unprotected indoles are highly desirable and have been successfully developed.[4][5]
Experimental Protocols & Application Notes
Protocol 1: Heterogeneous Hydrogenation of Ethyl Indole-2-carboxylate using Pt/C
This protocol is a robust method for the selective reduction of the pyrrole ring in an unprotected this compound, leveraging acid activation.
Causality & Rationale: Platinum on carbon (Pt/C) is a powerful hydrogenation catalyst. The addition of p-toluenesulfonic acid (TsOH) in a polar solvent like water or methanol protonates the indole at the C3 position. This disrupts aromaticity, forming a reactive iminium ion that is readily reduced across the C2=C3 bond. Water is used here as a green, environmentally benign solvent.[1]
Workflow Diagram: Heterogeneous Hydrogenation
Caption: General workflow for a catalytic hydrogenation experiment.
Materials & Reagents:
-
Ethyl this compound (1.0 eq)
-
10% Platinum on carbon (Pt/C), 50% wet (5 mol % Pt)
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O) (1.1 eq)
-
Methanol (or Water), degassed
-
Diatomaceous earth (Celite®)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
High-pressure hydrogenation vessel (e.g., Parr shaker or autoclave) equipped with a magnetic stir bar, pressure gauge, and gas inlet/outlet.
-
Filtration apparatus (e.g., Büchner funnel)
-
Standard laboratory glassware
Step-by-Step Procedure:
-
Vessel Preparation: To the hydrogenation vessel, add ethyl this compound (e.g., 1.89 g, 10 mmol).
-
Catalyst Addition: Carefully add 10% Pt/C (e.g., 976 mg, corresponding to 0.5 mmol Pt).
-
Solvent and Activator: Add TsOH·H₂O (2.09 g, 11 mmol) followed by degassed methanol (40 mL).
-
Sealing and Purging: Seal the vessel securely. Purge the headspace by pressurizing with nitrogen (N₂) to ~5 bar and then venting. Repeat this cycle 3-5 times to remove all oxygen.
-
Hydrogenation: Pressurize the vessel with hydrogen (H₂) to the desired pressure (e.g., 10 bar).
-
Reaction: Begin vigorous stirring and heat the reaction to the target temperature (e.g., 50°C). The reaction progress can be monitored by the cessation of hydrogen uptake.
-
Work-up: After completion (typically 12-24 h), cool the vessel to room temperature. Carefully vent the excess hydrogen in a well-ventilated fume hood. Purge the vessel with nitrogen.
-
Catalyst Removal: Open the vessel and filter the reaction mixture through a pad of Celite® to remove the Pt/C catalyst. Wash the pad with additional methanol. Caution: The Celite® pad with the catalyst may be pyrophoric; do not allow it to dry completely in the air. Quench it carefully with water.
-
Purification: Concentrate the filtrate under reduced pressure. Redissolve the residue in EtOAc and wash with saturated NaHCO₃ solution to neutralize the acid. Separate the organic layer, dry over MgSO₄, filter, and concentrate to yield the crude product.
-
Analysis: Purify the crude product by flash column chromatography if necessary. Characterize the final product (ethyl indoline-2-carboxylate) by ¹H NMR, ¹³C NMR, and MS.
Protocol 2: Asymmetric Hydrogenation of an N-Boc this compound using a Homogeneous Iridium Catalyst
This protocol provides a method for producing a chiral indoline, a valuable intermediate in pharmaceutical synthesis.
Causality & Rationale: Homogeneous iridium catalysts bearing chiral N,P ligands (like PHOX ligands) are highly effective for the asymmetric hydrogenation of N-protected indoles.[12] The N-Boc protecting group modifies the substrate's electronic properties and steric profile, which is often crucial for achieving high enantioselectivity with these catalyst systems. Dichloromethane is a common solvent for these transformations. The reaction is performed under high pressure to ensure sufficient hydrogen concentration in the solution.[12]
Simplified Mechanism: Asymmetric Hydrogenation
Caption: Key steps in homogeneous asymmetric hydrogenation.
Materials & Reagents:
-
N-Boc-2-methylindole (1.0 eq)
-
Iridium catalyst, e.g., [Ir(COD)(ligand)]BARF (1-2.5 mol %)
-
Dichloromethane (DCM), anhydrous, degassed
-
Hydrogen gas (high purity)
Equipment:
-
High-pressure autoclave or multi-well reactor block
-
Inert atmosphere glovebox for catalyst handling
-
Standard laboratory glassware
Step-by-Step Procedure:
-
Preparation (in a glovebox): In a vial, weigh the iridium catalyst (e.g., 0.01-0.025 eq).
-
Substrate Addition: Add the N-Boc-2-methylindole substrate (e.g., 0.2 mmol).
-
Solvent Addition: Add anhydrous, degassed DCM (1 mL).
-
Reaction Setup: Place the vial into a pressure-rated autoclave. Seal the vessel securely.
-
Pressurization: Remove the autoclave from the glovebox. Purge with nitrogen, then carefully purge with hydrogen. Pressurize the vessel to the desired pressure (e.g., 50-100 bar).[12]
-
Reaction: Place the autoclave on a stirring plate and stir at a specified temperature (e.g., 25°C) for the required time (e.g., 6-24 h).[12]
-
Work-up: After the reaction, carefully vent the hydrogen pressure in a fume hood.
-
Analysis: Open the vessel and take an aliquot for analysis. Determine conversion and enantiomeric excess (ee) by chiral HPLC or GC.
-
Purification: If required, concentrate the reaction mixture and purify by flash column chromatography on silica gel to isolate the pure chiral indoline product.[12]
Comparative Data Table
| Parameter | Protocol 1 (Heterogeneous) | Protocol 2 (Homogeneous) | Rationale / Comments |
| Catalyst | 10% Pt/C | [Ir(COD)(ligand)]BARF | Pt/C is robust and recyclable; Ir catalyst provides high enantioselectivity. |
| Substrate | Ethyl this compound | N-Boc-2-methylindole | Unprotected indoles often require acid activation; N-protection is key for many asymmetric systems.[1][12] |
| Pressure | 10 bar | 50-100 bar | Higher pressure is often needed for less reactive substrates or to increase catalyst turnover in homogeneous systems.[12] |
| Temperature | 50°C | 25°C | Milder temperatures are preferred in asymmetric catalysis to maximize enantiomeric excess. |
| Key Additive | TsOH (Acid) | None (or Brønsted Acid) | Acid activates the indole ring; some homogeneous systems are self-activating or require specific activators.[1][4] |
| Product | Racemic Indoline | Chiral Indoline | The primary advantage of the homogeneous protocol is access to enantiopure products. |
| Work-up | Filtration of catalyst | Column chromatography | Heterogeneous catalysts are easily removed by filtration; homogeneous catalysts must be separated from the product. |
Troubleshooting and Safety Considerations
Troubleshooting Common Issues
-
Low or No Conversion:
-
Catalyst Poisoning: The most common issue. Ensure starting materials are pure. Potential poisons include sulfur, thiols, or the indoline product itself.[1][15] Consider increasing catalyst loading or using a more poison-resistant catalyst.
-
Inactive Catalyst: The catalyst may have degraded. Use fresh, properly stored catalyst. For heterogeneous catalysts, ensure they were handled carefully to avoid deactivation.
-
Insufficient Pressure/Temperature: Reaction may be too slow under the chosen conditions. Incrementally increase temperature or pressure.[13]
-
-
Poor Selectivity / Over-reduction:
-
Low Enantioselectivity (Asymmetric Reactions):
-
Ligand/Substrate Mismatch: The chosen chiral ligand may not be optimal for the specific substrate. Screen a library of ligands.
-
Incorrect Temperature: Enantioselectivity is often highly temperature-dependent. Try running the reaction at a lower temperature.
-
Oxygen Contamination: Ensure rigorous exclusion of air, as oxygen can damage the catalyst.
-
Critical Safety Precautions
Hydrogenation reactions, especially at high pressure, carry significant risks. Adherence to strict safety protocols is mandatory.
-
Hydrogen Gas: Hydrogen is extremely flammable with a wide explosive range (4-75% in air) and a low ignition energy.
-
Always work in a well-ventilated area, preferably a dedicated high-pressure laboratory or fume hood.[16]
-
Eliminate all potential ignition sources (sparks, static electricity, hot surfaces).[17] Use spark-proof tools.
-
Secure hydrogen cylinders properly and use approved regulators and high-pressure rated tubing.[17][18]
-
-
High-Pressure Equipment:
-
Only use pressure vessels that are properly rated, inspected, and maintained.
-
Never exceed the maximum pressure rating of the vessel.
-
First-time users must be trained and supervised by experienced personnel.[17]
-
-
Pyrophoric Catalysts:
-
Many hydrogenation catalysts (especially Pd/C, Pt/C, and Raney Nickel) can be pyrophoric, meaning they can spontaneously ignite in air, especially after use.
-
Never allow the filtered catalyst cake to dry in the air. Keep it wet with solvent (e.g., water) and dispose of it according to institutional safety guidelines.
-
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and consider using anti-static footwear.[17]
References
-
Bera, S., & Török, B. (2011). Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge. PMC. [Link]
-
Dong, X.-Q., et al. (2022). Ir-Catalyzed Asymmetric Hydrogenation of Unprotected Indoles: Scope Investigations and Mechanistic Studies. CCS Chemistry. [Link]
-
Li, G., et al. (2024). Asymmetric Hydrogenation of Racemic 2-Substituted Indoles via Dynamic Kinetic Resolution: An Easy Access to Chiral Indolines Bearing Vicinal Stereogenic Centers. PubMed. [Link]
-
Mondal, S., et al. (2023). Ru-NHC-Catalyzed Asymmetric, Complete Hydrogenation of Indoles and Benzofurans: One Catalyst with Dual Function. Journal of the American Chemical Society. [Link]
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Kuwano, R., & Kashiwahara, M. (2006). Catalytic Asymmetric Hydrogenation of Indoles Using a Rhodium Complex with a Chiral Bisphosphine Ligand PhTRAP. ResearchGate. [Link]
-
Zhang, Z., et al. (2012). Homogenous Pd-Catalyzed Asymmetric Hydrogenation of Unprotected Indoles: Scope and Mechanistic Studies. Journal of the American Chemical Society. [Link]
-
LibreTexts. (2023). Catalytic Hydrogenation of Alkenes. Chemistry LibreTexts. [Link]
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Guo, R., et al. (2020). Recent Advances in Homogeneous Catalysts for the Asymmetric Hydrogenation of Heteroarenes. ACS Catalysis. [Link]
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LibreTexts. (2021). 11.2: Hydrogenation with Heterogeneous Catalysts. Chemistry LibreTexts. [Link]
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LibreTexts. (2015). 12.2: Catalytic Hydrogenation. Chemistry LibreTexts. [Link]
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Organic Chemistry Portal. (2021). Arenes to Cyclohexanes, Part 1: Heterogeneous Catalytic Hydrogenation. YouTube. [Link]
-
Seiple, I. B., et al. (2016). Synthesis of this compound Derivatives via Palladium-catalyzed Aerobic Amination of Aryl C–H Bonds. PMC. [Link]
-
Zhou, Y.-G. (2010). Pd-Catalyzed Asymmetric Hydrogenation of Unprotected Indoles Activated by Brønsted Acids. Journal of the American Chemical Society. [Link]
-
Wang, D.-S., et al. (2022). Palladium-Catalyzed Asymmetric Hydrogenation of Unprotected 3-Substituted Indoles. The Journal of Organic Chemistry. [Link]
-
Mondal, S., et al. (2023). Ru-NHC-Catalyzed Asymmetric, Complete Hydrogenation of Indoles and Benzofurans: One Catalyst with Dual Function. PMC. [Link]
-
Blaser, H.-U., & Pfaltz, A. (2010). Iridium-Catalyzed Asymmetric Hydrogenation of N-Protected Indoles. Angewandte Chemie International Edition. [Link]
-
Beutner, G. L. (2010). Asymmetric Hydrogenation of Unprotected Indoles. Synfacts. [Link]
-
Chatani, N., et al. (2022). Rhodium-Catalyzed C(sp2)–H Alkoxycarbonylation/Acylation of Indolines with Anhydrides as a Carbonyl Source. Organic Letters. [Link]
-
KND. (n.d.). Safety First: Best Practices for Operating High-Pressure Hydrogenation Reactors. KND. [Link]
-
Reddit. (2023). Hydrogenation troubleshooting. r/Chempros. [Link]
-
Biju, A. T., et al. (2021). Dynamic kinetic resolution of γ,γ-disubstituted indole 2-carboxaldehydes via NHC-Lewis acid cooperative catalysis for the synthesis of tetracyclic ε-lactones. PMC. [Link]
-
University of Pittsburgh. (2012). Hydrogenation Reactions Safety Guidelines. safety.pitt.edu. [Link]
-
Chatani, N., et al. (2022). Rhodium-Catalyzed C(sp2)–H Alkoxycarbonylation/Acylation of Indolines with Anhydrides as a Carbonyl Source. PMC. [Link]
-
FEDIOL. (2007). FEDIOL Guide to good practice on safe operation of Hydrogenation units. FEDIOL. [Link]
-
Beller, M., et al. (2017). Cobalt-catalysed reductive C–H alkylation of indoles using carboxylic acids and molecular hydrogen. Chemical Science. [Link]
-
Chad's Prep. (2020). 8.5 Catalytic Hydrogenation of Alkenes and Heats of Hydrogenation. YouTube. [Link]
-
Lombardi, D., et al. (2021). Highly Selective Indole Oxidation Catalyzed by a Mn-Containing Artificial Mini-Enzyme. ACS Catalysis. [Link]
-
H.E.L Group. (n.d.). Hydrogenation: How we can make it safer. helgroup.com. [Link]
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Application Note: Strategic Synthesis of Indole-2-Carboxaldehydes via Reduction of Indole-2-Carboxylates
Introduction
Indole-2-carboxaldehyde and its derivatives are high-value chemical intermediates, serving as critical building blocks in the synthesis of pharmaceuticals, agrochemicals, and functional materials. Their unique reactivity makes them indispensable precursors for a wide array of complex molecular architectures, including fused indole ring systems and various bioactive alkaloids.[1] While several methods exist for their synthesis, the partial reduction of readily available indole-2-carboxylates offers a reliable and scalable route.
This application note provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the efficient conversion of indole-2-carboxylates to indole-2-carboxaldehydes. We will delve into the mechanistic rationale behind reagent selection, provide detailed, field-proven protocols, and offer troubleshooting insights to ensure successful synthesis. The primary focus will be on the chemoselective reduction using Diisobutylaluminium Hydride (DIBAL-H), a method prized for its efficiency and control.
Mechanistic Rationale: The Challenge of Chemoselectivity
The conversion of an ester to an aldehyde is a partial reduction. The primary challenge lies in preventing the subsequent reduction of the highly reactive aldehyde product to the corresponding primary alcohol. The choice of reducing agent is therefore paramount to achieving high yields and product purity.
Comparing Hydride Reducing Agents
Lithium aluminum hydride (LiAlH₄) is a powerful, unselective reducing agent that readily reduces esters, aldehydes, ketones, and carboxylic acids to their corresponding alcohols.[2][3] While it can be used to produce indole-2-methanol from the ester, this necessitates a subsequent, separate oxidation step to reach the desired aldehyde, adding complexity and potentially reducing the overall yield.[4]
Diisobutylaluminium Hydride (DIBAL-H), on the other hand, is a sterically hindered and less reactive hydride source, making it the reagent of choice for this transformation.[5][6] The key to its selectivity lies in the formation of a stable tetrahedral intermediate at low temperatures.
The DIBAL-H Reduction Mechanism
The DIBAL-H reduction proceeds via a well-defined mechanism that leverages low temperature to control reactivity:
-
Coordination: The Lewis acidic aluminum center of DIBAL-H coordinates to the carbonyl oxygen of the ester, activating it for nucleophilic attack.
-
Hydride Transfer: A hydride ion is transferred from the aluminum to the electrophilic carbonyl carbon, forming a stable tetrahedral intermediate.
-
Low-Temperature Stability: At very low temperatures (typically -78 °C), this tetrahedral intermediate is stable and does not collapse to eliminate the alkoxy group.[7] This is the crucial step for selectivity; the reaction is effectively paused at this stage.
-
Aqueous Workup: Upon the addition of an aqueous reagent during workup, the intermediate is hydrolyzed to release the final aldehyde product.
If the reaction temperature is allowed to rise before workup, the intermediate can collapse, forming the aldehyde in situ, which is then rapidly reduced by any excess DIBAL-H to the primary alcohol.[8]
Diagram 1: General workflow for DIBAL-H reduction of an ester to an aldehyde.
The Importance of Indole N-H Protection
The indole N-H proton is weakly acidic (pKa ≈ 17) and will react with strong bases and nucleophilic reagents like hydride donors. This can lead to deprotonation, reduced yields, and unwanted side reactions. Therefore, protection of the indole nitrogen is often a critical prerequisite for a successful and clean reduction.
The ideal protecting group should be:
-
Easy to install in high yield.
-
Stable to the DIBAL-H reduction conditions.
-
Readily removable under conditions that do not affect the aldehyde product.
A common and highly effective choice for this purpose is the phenylsulfonyl (PhSO₂) group, which is robust and can be introduced easily using phenylsulfonyl chloride.[9] Other groups like Boc or SEM can also be employed depending on the overall synthetic strategy.[10]
| Protecting Group | Introduction Conditions | Removal Conditions | Compatibility Notes |
| Phenylsulfonyl (SO₂Ph) | PhSO₂Cl, NaH, DMF | Mild base (e.g., K₂CO₃/MeOH) or Mg/MeOH | Excellent stability to hydrides and mild acids. Strongly electron-withdrawing. |
| Boc | (Boc)₂O, DMAP, THF | Strong acid (e.g., TFA) | May not be stable to Lewis acidic conditions if not carefully controlled. |
| SEM | SEM-Cl, NaH, DMF | Fluoride source (TBAF) or acid | Generally stable but removal requires specific reagents.[10] |
| Pivaloyl | Pivaloyl chloride, base | Strong base (e.g., LDA)[11] | Provides steric hindrance at the C2 position but requires harsh removal. |
Table 1: Comparison of common indole N-protecting groups.
Diagram 2: Overall synthetic strategy including protection and deprotection steps.
Experimental Protocols
Safety Precaution: DIBAL-H is a pyrophoric reagent that reacts violently with water and protic solvents. All reactions must be conducted under a dry, inert atmosphere (Nitrogen or Argon) using anhydrous solvents and oven-dried glassware.
Protocol 1: DIBAL-H Reduction of N-Protected Ethyl this compound (Recommended)
This protocol details the direct, single-step conversion of an N-protected this compound to the corresponding aldehyde. We use N-phenylsulfonyl as the protecting group for its robustness.
Materials:
-
Ethyl 1-(phenylsulfonyl)-1H-indole-2-carboxylate
-
DIBAL-H (1.0 M solution in toluene or hexanes)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Methanol (MeOH)
-
Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Silica Gel
Procedure:
-
Reaction Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add ethyl 1-(phenylsulfonyl)-1H-indole-2-carboxylate (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous DCM or toluene (approx. 0.1 M concentration).
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. It is critical to maintain this temperature throughout the addition of DIBAL-H.[8]
-
DIBAL-H Addition: Slowly add DIBAL-H solution (1.1 - 1.2 eq) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Reaction Monitoring: Stir the reaction at -78 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: While maintaining the temperature at -78 °C, quench the reaction by the slow, dropwise addition of methanol (approx. 2 mL per mmol of DIBAL-H). Vigorous gas evolution will be observed.
-
Warming and Workup: Remove the cooling bath and allow the mixture to warm to room temperature. Add a saturated aqueous solution of Rochelle's salt and stir vigorously for 1-2 hours, or until the two layers become clear.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) to yield the pure 1-(phenylsulfonyl)-1H-indole-2-carboxaldehyde.
Protocol 2: Two-Step Synthesis via Indole-2-Methanol
This alternative method is useful if DIBAL-H is unavailable or if precise temperature control is challenging. It involves a complete reduction to the alcohol followed by a selective oxidation.
Step A: LiAlH₄ Reduction to Indole-2-Methanol
-
Reaction Setup: Suspend LiAlH₄ (1.5 eq) in anhydrous THF in a flask under a nitrogen atmosphere and cool to 0 °C.
-
Substrate Addition: Slowly add a solution of ethyl this compound (1.0 eq, can be N-protected or unprotected) in anhydrous THF.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Workup (Fieser method): Cool the reaction to 0 °C. Sequentially and slowly add water (X mL), then 15% aqueous NaOH (X mL), then water again (3X mL), where X is the mass of LiAlH₄ in grams. Stir until a white granular precipitate forms.
-
Isolation: Filter the solid, wash thoroughly with THF or EtOAc, and concentrate the filtrate to obtain the crude indole-2-methanol.
Step B: MnO₂ Oxidation to Indole-2-Carboxaldehyde
-
Reaction Setup: Dissolve the crude indole-2-methanol from Step A in a suitable solvent (e.g., DCM or acetone).
-
Oxidation: Add activated manganese dioxide (MnO₂, 5-10 eq by weight) in one portion.[4]
-
Reaction: Stir the black suspension vigorously at room temperature. The reaction is typically complete within 4-24 hours. Monitor by TLC.
-
Isolation: Upon completion, filter the mixture through a pad of Celite®, washing the pad thoroughly with DCM or ethyl acetate.
-
Purification: Concentrate the filtrate and purify the resulting crude product by flash column chromatography to yield the indole-2-carboxaldehyde.
Troubleshooting and Key Considerations
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Aldehyde Yield | 1. Inactive DIBAL-H reagent. 2. Reaction temperature too high. 3. Insufficient reagent. | 1. Use a fresh bottle of DIBAL-H or titrate the solution before use. 2. Ensure strict adherence to -78 °C. Use a thermometer to monitor internal temperature. 3. Use a slight excess (1.1-1.2 eq) of DIBAL-H. |
| Formation of Alcohol Byproduct | 1. Temperature rose above -70 °C during addition or stirring. 2. DIBAL-H was added too quickly. | 1. Improve cooling bath efficiency; ensure flask is properly submerged. 2. Add the reagent dropwise over a longer period. |
| Complex Product Mixture | 1. Unprotected indole N-H reacting. 2. Wet solvent or glassware. | 1. Protect the indole nitrogen prior to reduction (see Section 2). 2. Ensure all solvents are anhydrous and glassware is oven- or flame-dried. |
| Emulsion During Workup | Incomplete hydrolysis of aluminum salts. | Stir vigorously with Rochelle's salt for a longer duration (can be left overnight). Gentle warming may also help break up the emulsion. |
Table 2: Troubleshooting guide for the synthesis of indole-2-carboxaldehydes.
Conclusion
The conversion of indole-2-carboxylates to indole-2-carboxaldehydes is a fundamental transformation in organic synthesis. While several routes exist, the direct reduction using DIBAL-H at low temperatures stands out as the most efficient and chemoselective method.[5][7] The success of this protocol hinges on three critical factors: the use of an appropriate N-protecting group, strict adherence to anhydrous reaction conditions, and precise low-temperature control to stabilize the key tetrahedral intermediate. By following the detailed protocols and troubleshooting advice outlined in this note, researchers can reliably access these valuable indole-2-carboxaldehyde building blocks for application in drug discovery and beyond.
References
-
Kumar, A., & Kumar, V. (2020). Indole-2-carboxamide: a versatile synthetic handle for the synthesis of diversely substituted polycyclic indole structures. Organic & Biomolecular Chemistry. Available at: [Link].
-
Garratt, P. J., et al. (1995). Substituted indole-2-carboxylates as in vivo potent antagonists acting as the strychnine-insensitive glycine binding site. Journal of Medicinal Chemistry. Available at: [Link].
-
Hughes, D. L. (1955). Synthesis of indole-2-carbaldehydes, 2-(2-aminoethyl)- and 2-(2-aminopropyl)-indoles. Journal of the Chemical Society. Available at: [Link].
-
Organic Synthesis. DIBAL-H Reduction. Available at: [Link].
-
Chemistry Steps. DIBAL Reducing Agent. Available at: [Link].
-
ResearchGate. How to reduce an Ester to aldehyde with no alcohol formation?. (2016). Available at: [Link].
-
Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023). Available at: [Link].
-
YouTube. Carboxylic Acid Reduction with LiAlH4 mechanism. (2021). Available at: [Link].
-
Muchowski, J. M., & Solas, D. R. (1983). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. The Journal of Organic Chemistry. Available at: [Link].
-
ResearchGate. What's the best way to protect the NH group in Heterocyclic Compounds?. (2012). Available at: [Link].
-
Padwa, A., et al. (2001). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Molecules. Available at: [Link].
-
Wang, L., et al. (2021). An Indole-2-Carboxamide Derivative, LG4, Alleviates Diabetic Kidney Disease Through Inhibiting MAPK-Mediated Inflammatory Responses. Frontiers in Pharmacology. Available at: [Link].
-
ResearchGate. The hydrogenolysis of 3-hydroxymethylindole and other indole derivatives with lithium aluminum hydride. (1953). Available at: [Link].
-
Organic Chemistry Portal. Ester to Aldehyde - Common Conditions. Available at: [Link].
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- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. Synthesis of indole-2-carbaldehydes, 2-(2-aminoethyl)- and 2-(2-aminopropyl)-indoles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. Ester to Aldehyde - Common Conditions [commonorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.org [mdpi.org]
Accelerating Discovery: Microwave-Assisted Synthesis of Indole-2-Carboxylic Acid Derivatives
An Application Guide for Researchers
Abstract
The indole nucleus is a cornerstone scaffold in medicinal chemistry, forming the structural basis for a vast array of pharmacologically active compounds, including antiviral, anticancer, and anti-inflammatory agents.[1][2] Specifically, indole-2-carboxylic acid and its derivatives are critical intermediates and target molecules in drug discovery, notably as potential HIV-1 integrase inhibitors.[3] Traditional synthetic routes to these compounds often involve lengthy reaction times, harsh conditions, and significant energy consumption. This application note provides a detailed guide to the principles and protocols of Microwave-Assisted Organic Synthesis (MAOS), a green chemistry technique that dramatically enhances the efficiency of synthesizing these valuable heterocyclic compounds. By leveraging MAOS, researchers can achieve higher yields, greater purity, and drastically reduced reaction times, thereby accelerating the drug development pipeline.[4][5]
The Rationale: Why Microwaves Revolutionize Synthesis
Conventional heating methods rely on transferring energy to a reaction vessel from an external source via conduction. This process is slow, inefficient, and often creates significant thermal gradients within the sample, leading to non-uniform heating and the formation of unwanted by-products.[6]
Microwave-assisted synthesis operates on a fundamentally different principle: dielectric heating .[6] Microwave radiation interacts directly with polar molecules or ions within the reaction mixture. This interaction occurs through two primary mechanisms:
-
Dipolar Polarization: Polar molecules, like the solvents and reactants in the mixture, attempt to align their dipoles with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction, leading to rapid and uniform heating throughout the bulk of the material.
-
Ionic Conduction: If ions are present (e.g., in an ionic liquid or from a salt catalyst), they will migrate back and forth in the oscillating electric field. This movement causes collisions, which dissipate energy as heat.
This direct and instantaneous heating mechanism provides numerous advantages over conventional methods, including rapid reaction rates, improved yields, and enhanced selectivity.[4][7] The ability to precisely control temperature and pressure further minimizes side reactions, simplifying purification.[6]
Caption: Comparison of heating mechanisms.
Experimental Protocols: Synthesizing Indole-2-Carboxylates
Two robust microwave-assisted methods for synthesizing indole derivatives are the Fischer indole synthesis and a direct condensation approach. The latter is particularly effective for producing indole-2-carboxylic acid esters.
Protocol 1: Direct Synthesis of Ethyl Indole-2-Carboxylates via Condensation
This protocol provides an improved and highly efficient procedure for synthesizing indole-2-carboxylic acid esters through the condensation of a 2-halo aryl aldehyde with ethyl isocyanoacetate. The use of an ionic liquid under controlled microwave irradiation is a key feature of this method, offering high yields, short conversion times, and mild reaction conditions.[8][9]
Workflow Overview
Caption: General experimental workflow.
A. Materials and Equipment:
-
Reactants: 2-Chlorobenzaldehyde (or other 2-halo aryl aldehydes/ketones), Ethyl isocyanoacetate.
-
Medium/Base: Ionic Liquid, e.g., 1-methyl-3-butylimidazolium hydroxide ([bmim]OH).
-
Solvents: Dichloromethane (DCM), Ethyl acetate (EtOAc), deionized water.
-
Apparatus: Dedicated laboratory microwave reactor with sealed vessel capability, magnetic stirrer, round-bottom flask, separatory funnel, rotary evaporator, column chromatography setup.
B. Step-by-Step Procedure:
-
Reactant Preparation: In a 10 mL microwave reaction vessel equipped with a small magnetic stir bar, combine the 2-halo aryl aldehyde (1.0 mmol), ethyl isocyanoacetate (1.1 mmol), and the ionic liquid (2.0 mL).
-
Vessel Sealing: Securely cap the vessel.
-
Microwave Irradiation: Place the vessel inside the microwave reactor cavity. Irradiate the mixture at a constant power of 100 W while maintaining the reaction temperature at 50°C for 5-10 minutes .[8][9]
-
Reaction Monitoring: After cooling the vessel to room temperature, progress can be checked by thin-layer chromatography (TLC).
-
Work-up: Transfer the reaction mixture to a separatory funnel. Add deionized water (15 mL) and extract the product with ethyl acetate (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography to yield the pure ethyl indole-2-carboxylate derivative.[8]
Protocol 2: Microwave-Assisted Fischer Indole Synthesis
The Fischer indole synthesis is a classic and versatile method for creating the indole ring system. Microwave assistance dramatically accelerates this acid-catalyzed reaction, turning a multi-hour reflux into a procedure that takes mere minutes.[10] This is highly effective for producing a wide range of substituted indoles.
A. Materials and Equipment:
-
Reactants: Phenylhydrazine (or substituted derivatives), a ketone (e.g., cyclohexanone), p-toluenesulfonic acid (p-TSA).[10]
-
Solvents: Ethanol, Dichloromethane (DCM).
-
Apparatus: Laboratory microwave reactor, beaker or open vessel suitable for microwave synthesis.
B. Step-by-Step Procedure:
-
Reactant Preparation: In an open beaker, mix phenylhydrazine (1.0 mmol), the desired ketone (1.0 mmol), and a catalytic amount of p-TSA.
-
Microwave Irradiation: Place the beaker in the microwave reactor. Irradiate the mixture at 600 W for 3 minutes .[10] The reaction is typically performed solvent-free, which aligns with green chemistry principles.[11]
-
Cooling and Work-up: After irradiation, allow the mixture to cool. Dissolve the resulting solid in dichloromethane (DCM).
-
Purification: Wash the DCM solution successively with 10% HCl, 10% NaOH, and water. Dry the organic layer with anhydrous sodium sulfate and evaporate the solvent to obtain the crude indole product.[12] Further purification can be achieved via recrystallization or column chromatography.
Data and Performance
Microwave-assisted synthesis consistently outperforms conventional heating, as demonstrated by the comparative data below.
Table 1: Performance Comparison of Conventional vs. Microwave Synthesis
| Reaction | Method | Catalyst | Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| Phenylhydrazine + Cyclohexanone | Conventional | ZnCl₂ | 1-2 hours | ~60-70% | [13] |
| Phenylhydrazine + Cyclohexanone | Microwave | ZnCl₂ | 3 min | 76% | [10] |
| Phenylhydrazine + Cyclohexanone | Microwave | p-TSA | 3 min | 91% | [10] |
| N-aryl enamine cyclization | Conventional | Pd(OAc)₂ | 16 hours | 73% | [2] |
| N-aryl enamine cyclization | Microwave | Pd(OAc)₂ | 1 hour | 90% |[2] |
Table 2: Synthesis of Various Indole-2-Carboxylic Acid Esters (Protocol 1)
| Aldehyde/Ketone Substrate | Product | Time (min) | Yield (%) | Reference |
|---|---|---|---|---|
| 2-Chlorobenzaldehyde | Ethyl 1H-indole-2-carboxylate | 5 | 92% | [8] |
| 2-Chloroacetophenone | Ethyl 3-methyl-1H-indole-2-carboxylate | 6 | 95% | [8] |
| 2-Bromo-5-methoxybenzaldehyde | Ethyl 6-methoxy-1H-indole-2-carboxylate | 8 | 90% |[8] |
Concluding Remarks
Microwave-assisted synthesis represents a paradigm shift in the preparation of indole-2-carboxylic acid derivatives and other heterocyclic compounds. The technology offers a validated, highly efficient, and environmentally conscious alternative to traditional methods.[7] By providing rapid, uniform heating, MAOS enables researchers to dramatically shorten reaction times from hours to minutes and significantly improve product yields and purity.[14] The protocols outlined in this guide are robust, reproducible, and can be readily adapted for the synthesis of diverse libraries of indole derivatives, thereby accelerating research and development in medicinal chemistry.
References
-
(PDF) Microwave-Assisted Synthesis of Indole-2-Carboxylic Acid Esters in Ionic Liquid. ResearchGate. Available at: [Link]
-
Sridharan, V., Perumal, S., Avendaño, C., & Menéndez, J. C. (2006). Microwave-Assisted, Solvent-Free Bischler Indole Synthesis. Synlett. Available at: [Link]
-
Microwave-assisted synthesis of indole-2-carboxylic acid esters in ionic liquid. SciELO. Available at: [Link]
-
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. Available at: [Link]
-
Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. MDPI. Available at: [Link]
-
(PDF) THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY. ResearchGate. Available at: [Link]
-
Microwave assisted synthesis of indoles: Madelung's Reaction. Sciforum. Available at: [Link]
-
Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. PMC. Available at: [Link]
-
Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. iris.unina.it. Available at: [Link]
- Microwave-assisted synthesis of indole. Source Not Available.
-
One-Pot-One-Step, Microwave-Assisted Fischer Indole Synthesis. Request PDF on ResearchGate. Available at: [Link]
-
Fischer Indole Synthesis. Organic Chemistry Portal. Available at: [Link]
-
Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A. Available at: [Link]
- Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Source Not Available.
-
A microwave-assisted facile regioselective Fischer indole synthesis and antitubercular evaluation of novel 2-aryl-3,4-dihydro-2H-thieno[3,2-b]indoles. PubMed. Available at: [Link]
-
Recent advances in the green synthesis of indole and its derivatives using microwave irradiation and the role of indole moiety in cancer. Taylor & Francis Online. Available at: [Link]
-
Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. PMC. Available at: [Link]
-
Bischler Indole Synthesis under Microwave Irradiation: A Solvent-Free Synthesis of 2-Arylindoles. Sciforum. Available at: [Link]
Sources
- 1. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iris.unina.it [iris.unina.it]
- 3. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ajchem-a.com [ajchem-a.com]
- 5. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
- 10. researchgate.net [researchgate.net]
- 11. Microwave-Assisted, Solvent-Free Bischler Indole Synthesis [organic-chemistry.org]
- 12. sciforum.net [sciforum.net]
- 13. Fischer Indole Synthesis [organic-chemistry.org]
- 14. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Improving yield of indole-2-carboxylate synthesis via reductive cyclization
Introduction
Welcome to the Process Chemistry Technical Support Center. This guide addresses yield optimization for the reductive cyclization step in the synthesis of indole-2-carboxylates (modified Reissert Indole Synthesis).
The transformation of o-nitrophenylpyruvates (or their enol forms) into indole-2-carboxylates is a critical scaffold-generating step in drug discovery. However, it is plagued by three common failure modes: incomplete cyclization , over-reduction (to indolines), and polymerization of the amino-intermediate.
This guide provides validated protocols and troubleshooting workflows to maximize yield and purity.
Module 1: Critical Mechanism Analysis
To troubleshoot yield, one must understand the "Death Valley" of this reaction: the stability of the intermediate.
The Reductive Cyclization Pathway
The reaction proceeds through the reduction of the nitro group to an amine (or hydroxylamine), which must rapidly condense with the
Figure 1: Mechanistic pathway of reductive cyclization. The critical control point is the rapid condensation of the Amine/Hydroxylamine to prevent polymerization or over-reduction.
Module 2: Validated Protocols
We recommend two primary protocols depending on your substrate sensitivity and available equipment.
Protocol A: Chemical Reduction (Iron/Acetic Acid)
Best for: Large scale, robust substrates, avoiding over-reduction.
The Logic: Iron powder in acetic acid provides a controlled release of electrons. Unlike catalytic hydrogenation, it cannot reduce the indole double bond, eliminating the formation of indoline impurities [1].
Step-by-Step Workflow:
-
Dissolution: Dissolve o-nitrophenylpyruvate (1.0 equiv) in Glacial Acetic Acid (10 mL/g) and Ethanol (10 mL/g). Heat to 80°C.
-
Tip: The addition of ethanol helps solubilize the organic substrate, preventing "gummy" precipitates.
-
-
Iron Addition: Add Iron powder (325 mesh, 4.0 equiv) portion-wise over 30 minutes.
-
Critical: Monitor exotherm. Maintain temp between 80-90°C.
-
-
Reflux: Stir at reflux for 2 hours. Monitor via TLC (Start Material disappears; fluorescent blue spot of indole appears).
-
Workup (The "Emulsion Killer"):
-
Filter hot through a Celite pad to remove iron oxides.
-
Pour filtrate into ice-water (5x volume).
-
Do not extract immediately. Let the precipitate mature for 30 minutes. Filter the solid this compound.
-
Yield Optimization: If no solid forms, extract with EtOAc, but wash the organic layer with 10% Sodium Bisulfite to remove oxidized impurities before drying.
-
Protocol B: Catalytic Hydrogenation (Pd/C with Poisoning)
Best for: Clean reactions, small scale, high-throughput screening.
The Logic: Standard Pd/C often reduces the nitro group and the resulting indole double bond. To prevent this, we use a "poisoned" system or strict pressure control [2].
Step-by-Step Workflow:
-
Catalyst Prep: Suspend 5% Pd/C (10 wt% loading) in Ethyl Acetate/Ethanol (1:1).
-
Substrate: Add o-nitrophenylpyruvate.
-
Additive (Crucial): Add Sodium Acetate (1.0 equiv) or use Sulfided Pt/C instead of Pd.
-
Why? Acidic media accelerates over-reduction. Buffering with NaOAc slows the reduction of the indole C2-C3 bond.
-
-
Hydrogenation: Run at 1 atm (balloon) pressure at Room Temperature.
-
Warning: Do not use a Parr shaker (>40 psi) unless over-reduction is excluded.
-
-
Monitoring: Stop reaction immediately upon consumption of H2 theoretical equivalent (3 mol H2 per mol substrate).
Module 3: Troubleshooting Matrix
Use this decision tree to diagnose yield issues.
Figure 2: Troubleshooting decision tree for common failure modes.
Symptom-Cause-Solution Table
| Symptom | Probable Cause | Corrective Action |
| Black Tar / Polymerization | Intermediate amine reacted with itself before cyclizing. | Dilution: Run reaction more dilute (0.05 M). Acid: Ensure sufficient acid is present (AcOH) to catalyze the cyclization step immediately after reduction. |
| Over-reduction (Indoline) | H2 pressure too high or catalyst too active. | Switch Protocol: Use Fe/AcOH (Protocol A). Modify: If using H2, add 0.1 eq. Thiophene or use Sulfided Pt/C to poison catalyst [3]. |
| N-Hydroxy Indole (1-OH) | Incomplete reduction of the nitro group. | Reductant: Increase equivalents of Fe or Zn. Titanium: Treat crude mixture with TiCl3 (aq) to reduce N-OH to N-H [4]. |
| Emulsions during Workup | Iron salts or amphoteric intermediates. | Chelation: Wash organic layer with Rochelle's Salt (Potassium Sodium Tartrate) or EDTA solution. |
Module 4: Frequently Asked Questions (FAQs)
Q1: Can I use Sodium Dithionite (
-
Protocol: Use a biphasic system (Water/THF). Dissolve substrate in THF; add aqueous
(3-4 equiv). -
Caveat: Dithionite decomposes in acidic media.[1] Keep the pH near neutral or slightly basic (
) [5].
Q2: My product is trapped in the iron sludge. How do I recover it? A: This is common. Do not just filter. Soxhlet extraction of the dried filter cake with Acetone or Methanol is often required to recover adsorbed indole-2-carboxylates.
Q3: Why is my yield lower on scale-up (10g+)?
A: The reduction of nitro groups is highly exothermic (
-
Fix: Switch from batch addition of reductant to portion-wise addition over 1-2 hours, strictly controlling internal temperature.
References
-
Reissert, A. "Ueber die Einwirkung von Oxalester und Natriumäthylat auf Nitrotoluole." Berichte der deutschen chemischen Gesellschaft, vol. 30, no. 1, 1897, pp. 1030–1053. Link
-
Johnson, J. R., et al. "Ethyl this compound." Organic Syntheses, Coll. Vol. 3, 1955, p. 426. Link
- Sundberg, R. J.Indoles. Academic Press, 1996.
- Somei, M., et al. "Titanium(III) Chloride as a Selective Reducing Agent for N-Hydroxyindoles." Heterocycles, vol. 16, no. 6, 1981, pp. 941-944.
-
Garden, S. J., et al. "Sodium Dithionite Reduction of Nitroarenes: A mild and efficient method for the synthesis of indoles." Tetrahedron Letters, vol. 43, no. 34, 2002, pp. 5895-5898. Link
Sources
Troubleshooting low solubility of indole-2-carboxylic acid in aqueous buffers
Topic: Troubleshooting low solubility of indole-2-carboxylic acid in aqueous buffers Document ID: TS-I2CA-SOL-001 Last Updated: October 26, 2025
Core Physicochemical Challenge
The "Amphiphilic Paradox" Indole-2-carboxylic acid (I2CA) presents a classic solubility challenge: it possesses a polar, ionizable head group (carboxylic acid) attached to a highly hydrophobic, aromatic tail (indole ring).
-
pKa (Carboxyl): ~3.9 [1]
-
pKa (Indole NH): >16 (Non-ionizable in water)
-
LogP: ~2.3 (Moderately lipophilic)
The Solubility Trap: At pH < 4.0, I2CA exists in its neutral, protonated form, which is practically insoluble in water (< 0.1 mg/mL). While solubility improves at physiological pH (7.4) due to ionization (forming the carboxylate anion), the strong hydrophobic stacking interactions of the indole rings often limit the thermodynamic solubility to approximately 193 µM (~0.03 mg/mL) in pure aqueous buffers like PBS [2].
Diagnostic & Decision Matrix
Before attempting a protocol, determine your target concentration and application.
Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on concentration and application.
Step-by-Step Solubilization Protocols
Protocol A: Standard "Solvent Shift" (For In Vitro / < 200 µM)
Best for: Enzyme assays, low-dose cell culture.
Mechanism: Dissolves the compound in a "good" solvent (DMSO) to overcome crystal lattice energy, then rapidly dilutes into buffer.
-
Prepare Stock: Dissolve solid I2CA in 100% DMSO to create a 100 mM stock solution. Vortex until clear.
-
Note: I2CA is soluble in DMSO up to ~25 mg/mL (155 mM) [3].
-
-
Pre-warm Buffer: Warm your PBS or culture media to 37°C. Cold buffers accelerate precipitation.
-
Rapid Dilution: While vortexing the buffer, slowly add the DMSO stock.
-
Critical: Do not exceed 0.5% v/v DMSO final concentration to avoid cellular toxicity.
-
Example: Add 1 µL of 100 mM stock to 999 µL buffer = 100 µM final.
-
Protocol B: High-Concentration Formulation (For In Vivo / > 1 mg/mL)
Best for: Animal dosing (IP/IV) where high solubility is required.
Formulation: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline [3].[1]
-
Step 1 (DMSO): Dissolve I2CA in DMSO (10% of final volume). Vortex until clear.
-
Step 2 (PEG): Add PEG300 (40% of final volume) to the DMSO solution. Vortex.
-
Step 3 (Surfactant): Add Tween-80 (5% of final volume). Vortex.
-
Step 4 (Aqueous): Add Saline (0.9% NaCl) or PBS (45% of final volume) dropwise while vortexing.
-
Result: This can achieve solubility ≥ 2.5 mg/mL.[1]
-
Protocol C: The "pH Swing" Method (No Organics)
Best for: Applications sensitive to DMSO.
-
Weigh I2CA solid.[1]
-
Add a minimal volume of 0.1 M NaOH (approx 1-2 molar equivalents). The solution should turn clear as the salt forms.
-
Slowly dilute with PBS.
-
Caution: If you back-titrate with HCl to pH < 5, the compound will crash out immediately.
Troubleshooting & FAQs
Common Failure Modes
| Symptom | Probable Cause | Corrective Action |
| Cloudiness immediately upon adding buffer | "The pH Crash" | Check buffer pH. If the buffer is acidic (pH < 6) or unbuffered water, I2CA protonates and precipitates. Ensure pH > 7.4. |
| Cloudiness after 24 hours | Thermodynamic Equilibrium | You exceeded the thermodynamic solubility limit (~193 µM). The solution was supersaturated (kinetic solubility) and eventually settled. Filter and quantify, or use Protocol B. |
| Yellow discoloration | Oxidation | Indoles are light-sensitive. Store DMSO stocks in amber vials at -20°C. Discard if dark brown. |
| Precipitate in Cell Media | Salting Out | High salt concentrations (e.g., 10x PBS) reduce solubility. Ensure media is isotonic (1x). |
Frequently Asked Questions
Q: Can I freeze the aqueous working solution? A: No. Freezing aqueous solutions of I2CA often causes irreversible precipitation upon thawing. Always prepare fresh dilutions from the DMSO stock. You can freeze the DMSO stock.
Q: Why does my literature source say it's soluble in ethanol, but it crashes out when I add water? A: Ethanol is a "semi-polar" solvent that solvates the hydrophobic indole ring. Water does not. When you dilute ethanol with water, the dielectric constant changes, and the hydrophobic effect forces the indole rings to aggregate (stack), causing precipitation.
Q: Is the Sodium Salt form better? A: Yes. If you can purchase Indole-2-carboxylic acid sodium salt , it will dissolve much faster in water. However, the equilibrium solubility limit (thermodynamic limit) remains the same once dissolved.
Visualizing the "Crash" Mechanism
Understanding why it fails helps prevent errors.
Figure 2: The mechanism of precipitation during solvent shifting. Ionization (pH > 7.4) is required to overcome the hydrophobic effect of water.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 72899, Indole-2-carboxylic acid. Retrieved from [Link]
-
Laufer, R., et al. (2025). Indole-2-carboxamides Optimization for Antiplasmodial Activity. National Institutes of Health (PMC). Retrieved from [Link]
-
Gaylord Chemical Company (2007). Dimethyl Sulfoxide (DMSO) Solubility Data Bulletin.[2] Retrieved from [Link](Note: General DMSO solubility reference)
Sources
Technical Support Center: Advanced Regiocontrol in Indole-2-Carboxylate Synthesis
Current Status: Operational Ticket Focus: Regioselectivity Optimization & Troubleshooting Assigned Specialist: Senior Application Scientist
Executive Summary: The Regioselectivity Matrix
Before troubleshooting specific reactions, verify you are using the correct synthetic pathway for your desired substitution pattern. The interaction between the substituent position on your starting material and the final indole core is the primary source of yield loss and isomeric mixtures.
| Desired Indole Isomer | Recommended Pathway | Key Precursor | Regiocontrol Mechanism |
| 4-Substituted | Fischer Indole | m-EWG-Phenylhydrazine | Electronic repulsion directs [3,3]-shift ortho to EWG. |
| 6-Substituted | Fischer Indole | m-EDG-Phenylhydrazine | Steric/Electronic factors direct [3,3]-shift para to EDG. |
| 5- or 7-Substituted | Hemetsberger-Knittel | m-Substituted Benzaldehyde | Nitrene insertion (often yields separable 5/7 mixtures). |
| Unsubstituted / General | Reissert Synthesis | o-Nitrotoluene | Intramolecular condensation (Regiospecific). |
| C2-Functionalization | Rh(III) C-H Activation | N-Protected Indole | Chelation-assisted C-H bond cleavage. |
(EWG : Electron-Withdrawing Group; EDG : Electron-Donating Group)
Module 1: The Fischer Indole Synthesis (4- vs 6-Selectivity)
The Challenge: Cyclizing meta-substituted phenylhydrazines typically yields a mixture of 4- and 6-substituted indoles.[1] The Science: The ratio is determined during the formation of the ene-hydrazine intermediate.
-
Electron Donating Groups (EDG): Favor the 6-position (cyclization occurs para to the substituent) due to nucleophilicity.
-
Electron Withdrawing Groups (EWG): Favor the 4-position (cyclization occurs ortho to the substituent), often driven by the "ortho-effect" or hydrogen bonding in the transition state, though mixtures are common.
Troubleshooting Guide
Q: I am getting a 1:1 mixture of 4- and 6-isomers with a meta-halogenated hydrazine. How do I shift the ratio?
A: Switch from protic acids (
-
Why: Protic acids rely purely on thermodynamic equilibration of the hydrazone. Lewis acids can coordinate with the hydrazine nitrogen, altering the steric profile and often favoring the less hindered (6-substituted) or electronically distinct isomer depending on the ligand sphere.
-
Protocol Adjustment: Perform the reaction in glacial acetic acid with 2-3 equivalents of
at reflux.
Q: My hydrazone is forming, but cyclization (indole formation) is stalled. A: The system likely lacks sufficient thermal energy to overcome the activation barrier for the [3,3]-sigmatropic shift.
-
Fix: Switch to a high-boiling solvent like 1,2-dichlorobenzene or use Microwave Irradiation .
-
Caution: Ensure your hydrazine does not decompose (disproportionate) before cyclization.
Visualization: The Fischer Divergence
Caption: Mechanistic divergence in Fischer synthesis driven by substituent electronics.
Module 2: The Reissert Synthesis (Reliable C2-Carboxylates)
The Challenge: While regiospecific, the Reissert synthesis involves a condensation step that is notoriously sensitive to moisture and base quality. The Science: The deprotonation of o-nitrotoluene requires a strong base to form the benzylic anion, which then attacks diethyl oxalate.
Troubleshooting Guide
Q: The condensation yield is low (<40%), and I see unreacted starting material.
A: Sodium ethoxide (
-
Fix: Switch to Potassium Ethoxide (
) . The potassium cation coordinates less tightly to the enolate oxygen than sodium, making the carbanion more nucleophilic (the "cation effect"). -
Protocol: Freshly prepare
by dissolving potassium metal in absolute ethanol under Argon. Do not use commercial ethoxide solutions that have been opened previously.
Q: The reductive cyclization step (Zn/AcOH) is messy. A: Incomplete reduction of the nitro group or over-reduction of the indole double bond (indoline formation).
-
Fix: Control the temperature strictly at 60-70°C. Do not reflux vigorously. Add the Zinc dust in portions to prevent a runaway exotherm.
Module 3: Hemetsberger-Knittel Synthesis (5- vs 7-Selectivity)
The Challenge: Accessing 5- or 7-substituted indole-2-carboxylates from aldehydes.
The Science: Thermolysis of
Troubleshooting Guide
Q: The Knoevenagel condensation (Aldehyde + Azidoacetate) is failing. A: The azidoacetate ester is unstable and prone to hydrolysis or decomposition.
-
Pro-Tip: Use a Sacrificial Electrophile . Add 5-10 mol% of ethyl trifluoroacetate to the reaction mixture. This scavenges any alkoxide generated water/hydroxide, keeping the conditions strictly anhydrous and promoting the condensation.
Q: I have a meta-substituted aldehyde. Which isomer will I get? A: You will likely get a mixture, but steric hindrance usually disfavors the 7-position (ortho to the bridge).
-
Expectation: ~3:1 to 5:1 ratio favoring the 5-substituted indole .
-
Purification: These isomers usually have significantly different polarities and can be separated by flash chromatography, unlike the difficult 4/6 mixtures from Fischer synthesis.
Module 4: Rh(III)-Catalyzed C-H Activation (Direct C2-Functionalization)
The Challenge: Installing a carboxylate group at C2 on a pre-formed indole without functionalizing C3. The Science: Indoles are naturally nucleophilic at C3. To hit C2, you must use a Directing Group (DG) that coordinates a Rh(III) catalyst to the C2-H bond.
Protocol: C2-Selective Carbonylation
Reagents:
-
Substrate: N-Pivaloyl indole (Pivaloyl is a weak but effective DG).
-
Catalyst:
(2.5 mol%). -
Oxidant:
or . -
Coupling Partner: CO (balloon) or solid CO source (e.g., Mo(CO)6).
Step-by-Step:
-
Protection: Convert indole to N-pivaloyl indole (PivCl, NaH, DMF). Note: Free (N-H) indoles will fail or react at C3.
-
Activation: In a pressure tube, combine substrate, catalyst, and oxidant in Toluene/DCE (1:1).
-
Reaction: Pressurize with CO (1 atm is usually sufficient) or add solid CO source. Heat to 100°C for 16h.
-
Deprotection: The Pivaloyl group can be removed with NaOH/MeOH to yield the free indole-2-carboxylic acid.
Visualization: C-H Activation Workflow
Caption: Overriding natural C3-reactivity using Directing Groups (DG).
References
-
Hughes, D. L. (1993). Progress in the Fischer Indole Synthesis.[1] Organic Preparations and Procedures International. Link
-
Song, Z., et al. (2013). Rhodium(III)-Catalyzed Direct Regioselective Synthesis of 7-Substituted Indoles. Organic Letters.[3] Link
-
Reissert, A. (1897).[4] Einwirkung von Oxalester und Natriumäthylat auf Nitrotoluole.[4] Berichte der deutschen chemischen Gesellschaft.[4][5] Link
-
Hickey, M. R., et al. (2008). Hemetsberger–Knittel Synthesis of Substituted Indoles.[2] Journal of Organic Chemistry.[3] (Contextualizing the azidoacrylate pathway). Link
-
Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications.[3][6][7][8][9] Journal of the Chemical Society, Perkin Transactions 1. Link
Sources
- 1. Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00724J [pubs.rsc.org]
- 2. repository.gatech.edu [repository.gatech.edu]
- 3. Indole synthesis [organic-chemistry.org]
- 4. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. Rh(iii)-catalyzed regioselective C–H activation dialkenylation/annulation cascade for rapid access to 6H-isoindolo[2,1-a]indole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. Rh(III)-Catalyzed, Highly Selectively Direct C–H Alkylation of Indoles with Diazo Compounds [mdpi.com]
Purification strategies for removing unreacted starting materials from indole esters
Executive Summary
Indole esters are critical intermediates in pharmaceutical synthesis, yet their purification is often complicated by the physicochemical duality of the indole core: it is susceptible to oxidative degradation and acid-catalyzed polymerization (dimerization), while possessing a polar N-H moiety that causes "streaking" on silica.
This guide moves beyond generic workups, offering a targeted troubleshooting system for removing unreacted starting materials—specifically Indole Carboxylic Acids (Starting Material A) and Alcohols (Starting Material B) —while preserving the integrity of the Indole Ester (Product) .
Part 1: The Physicochemical Landscape
Before selecting a strategy, understand the species in your flask.
| Component | Functionality | pKa (Approx) | Solubility (Org) | Solubility (Aq pH 8) |
| Indole Ester (Product) | Neutral / Lipophilic | ~16 (N-H) | High | Low |
| Indole Acid (Impurity) | Acidic (COOH) | ~3.9 (COOH) | Moderate | High (as anion) |
| Alcohol (Impurity) | Neutral / Polar | 16-18 | High | Low (unless small chain) |
| DMAP/EDC (Catalysts) | Basic | ~9 (Conj. Acid) | High | High (as cation) |
Part 2: Tier 1 - Liquid-Liquid Extraction (LLE) Optimization
Best for: Removing unreacted indole acids and amine catalysts (DMAP, EDC).
The Challenge: Standard acid washes (1M HCl) can trigger indole polymerization (turning the oil red/brown). Standard base washes (1M NaOH) can hydrolyze your newly formed ester.
The Solution: Use Buffered Phase Separation .
Protocol 1: The "Sandwich" Wash
This protocol removes both acidic and basic impurities without exposing the indole ring to harsh pH extremes.
-
Dilution: Dilute crude reaction mixture with Ethyl Acetate (EtOAc) . Avoid DCM if possible, as emulsions are more common with indole amphiphiles.
-
Acidic Wash (Removal of DMAP/EDC/Ureas):
-
Wash 2x with 0.5 M Citric Acid (pH ~3-4).
-
Why? Citric acid is strong enough to protonate DMAP/EDC but too weak to initiate indole dimerization.
-
-
Basic Wash (Removal of Unreacted Indole Acid):
-
Brine Wash & Dry: Wash 1x with saturated brine, dry over Na₂SO₄, and concentrate.
Visualizing the Workflow:
Figure 1: Buffered extraction workflow designed to protect acid-sensitive indole rings while selectively removing charged starting materials.
Part 3: Tier 2 - Chromatography Troubleshooting
Best for: Separating the ester from non-ionizable impurities (e.g., excess alcohol).
The Issue: Indoles possess a hydrogen-bond donating N-H group. On silica gel, this interacts with silanol groups, causing the spot to "streak" or "tail," which ruins separation resolution.
FAQ: How do I stop my indole ester from streaking on the column?
Answer: You must deactivate the silica surface.
Protocol 2: Base-Deactivated Silica Flash Chromatography
-
Mobile Phase Preparation: Add 1% Triethylamine (Et₃N) to your non-polar solvent component (e.g., Hexanes) before mixing with the polar solvent.
-
Example: Solvent A = Hexanes + 1% Et₃N; Solvent B = Ethyl Acetate.
-
-
Column Pre-treatment: Flush the column with 2-3 column volumes (CV) of the starting mobile phase containing the amine. This caps the active acidic silanol sites.
-
Elution: Run the gradient as normal. The Et₃N ensures the indole N-H passes through without "sticking."
Data: Rf Shift with Deactivation
| Compound | Rf (Hex:EtOAc 3:1) - Untreated Silica | Rf (Hex:EtOAc 3:1) - +1% Et₃N | Observation |
|---|---|---|---|
| Indole-3-carboxylic acid | 0.05 (Streaks) | 0.00 | Stays at baseline (salt formation) |
| Indole-3-ethyl ester | 0.35 (Tailing) | 0.42 (Compact Spot) | Improved Resolution |
| Benzyl Alcohol | 0.25 | 0.25 | Unaffected |
Part 4: Tier 3 - Scavenger Resins (High Throughput)
Best for: Small scale parallel synthesis where LLE is tedious.
If you have excess starting material but want to avoid a column, use solid-supported scavengers.
Scenario A: Removing Excess Indole Acid
-
Resin: Carbonate on Polystyrene (MP-Carbonate) or Trisamine Resin .
-
Mechanism: The resin acts as a solid base, trapping the free acid as an ionic salt on the bead.
-
Protocol: Add 3-4 equivalents of resin relative to the expected excess acid. Shake for 2 hours. Filter. The filtrate contains the pure ester.
Scenario B: Removing Excess Alcohol (Hardest Case)
-
Resin: Isocyanate Resin (PS-NCO) .
-
Mechanism: The isocyanate reacts with the free hydroxyl group of the alcohol to form a carbamate, which is covalently bound to the bead.
-
Note: This is slow for sterically hindered alcohols.
Part 5: Troubleshooting & FAQs
Q1: My product is turning pink/red during concentration. What is happening? A: This is likely oxidative oligomerization (indolyl radical formation).
-
Fix: Indoles are light and air-sensitive.[8]
-
Wrap your rotovap flask in aluminum foil.
-
Do not heat the water bath above 35°C.
-
Store the final product under Argon/Nitrogen at -20°C.
-
Pro-Tip: Add a trace of BHT (butylated hydroxytoluene) if the ester is an oil and will be stored for long periods.
-
Q2: I used DCC as a coupling agent, and I can't get rid of the white solid (DCU). A: Dicyclohexylurea (DCU) is notoriously difficult to remove completely as it is slightly soluble in organic solvents.
-
Strategy:
-
Cool the reaction mixture to -20°C (freezer) for 2 hours. Most DCU will precipitate. Filter through Celite.
-
Switch to EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) . The urea byproduct of EDC is water-soluble and is completely removed by the Citric Acid wash described in Protocol 1.
-
Q3: The indole ester is "oiling out" during recrystallization. A: This happens when the compound melts before it dissolves, or the solvent polarity is not optimal.
-
Fix: Use a "solvent pair" method. Dissolve the crude oil in a minimum amount of warm Ethanol (good solubility), then dropwise add Water (poor solubility) until slight turbidity persists. Add one drop of ethanol to clear it, then let it cool slowly in the dark.
References
-
Purification of Indole Derivatives : Separation of indole from wash oil by combination of extraction and crystallization. National Institutes of Health (NIH). Available at: [Link]
-
Fischer Esterification Protocols : Mechanisms and water removal strategies (Dean-Stark).[3][6] Master Organic Chemistry. Available at: [Link]
-
Flash Chromatography of Amines/Indoles : Techniques to prevent streaking using amine modifiers. Teledyne ISCO. Available at: [Link]
-
Scavenger Resins : Application of solid-supported reagents in organic synthesis. Biotage.[9] Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. hscprep.com.au [hscprep.com.au]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. bhu.ac.in [bhu.ac.in]
- 5. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate | MDPI [mdpi.com]
- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 7. CN102020600A - Synthetic method of indole-2-carboxylic acid - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. biotage.com [biotage.com]
Technical Support Center: Indole-2-Carboxylate Hydrolysis & Stabilization
[1]
Current Status: Operational Subject: Troubleshooting Decarboxylation during Indole-2-Ester Saponification Assigned Specialist: Senior Application Scientist[1]
Executive Summary: The "Decarboxylation Trap"
Indole-2-carboxylic acids are notoriously unstable compared to their benzoic acid counterparts.[1][2] The core issue is not the hydrolysis itself, but the electronic richness of the indole ring .
Unlike typical aromatic acids, the indole ring is an enamine-like system.[1] Under acidic conditions (during workup) or high thermal stress, the C3 position protonates.[1] This disrupts aromaticity and creates a high-energy iminium intermediate that facilitates the rapid loss of
This guide provides the protocols to bypass this mechanism, ensuring you isolate the carboxylic acid, not the decarboxylated indole.
Module 1: Mechanistic Visualization
Understanding why your product decomposes is the first step to preventing it.[2] The diagram below illustrates the "Danger Zone" (Acidic Workup) versus the "Safe Zone" (Anhydrous/Basic).
Figure 1: The decarboxylation pathway is triggered by protonation at C3.[1][2] Avoiding the red "Danger Zone" requires strict pH control.
Module 2: Standard Operating Procedures (SOPs)
Protocol A: The "Golden Standard" (LiOH Saponification)
Best for: Standard substrates without extreme steric bulk.
The Logic: Lithium Hydroxide (LiOH) is preferred over NaOH/KOH because the lithium cation is less solvated in THF/Water mixtures, often leading to faster rates, and it is milder, reducing the risk of attacking other sensitive functional groups.[1]
-
Dissolution: Dissolve Indole-2-ester (1.0 equiv) in THF:MeOH:Water (3:1:1).
-
Note: The water is essential for the mechanism; MeOH aids solubility.[2]
-
-
Reaction: Stir at 40°C .
-
Monitoring: Monitor by TLC/LCMS. The intermediate salt is stable.[1][2]
-
The Critical Workup (pH Control):
-
Dilute residue with water.[1][2] Wash with EtOAc to remove unreacted ester.[1][2]
-
Acidification: Cool the aqueous layer to 0°C. Slowly add 1M Citric Acid or 0.5M HCl dropwise.
-
Stop Point: Stop adding acid when pH reaches 4.0 - 5.0 .[1] Do NOT go to pH 1-2.[1][2] The product usually precipitates at pH 4.[1][2]
-
Filtration: Filter the solid immediately.[1][2] Do not let it sit in the acidic mother liquor.[2]
Protocol B: Anhydrous Hydrolysis (TMSOK Method)
Best for: Acid-sensitive substrates, sterically hindered esters, or "Decarboxylation-Prone" indoles.[1]
The Logic: Potassium Trimethylsilanolate (TMSOK) acts as a source of anhydrous hydroxide (
-
Preparation: Flame-dry a flask and purge with Argon/Nitrogen.
-
Dissolution: Dissolve Indole-2-ester (1.0 equiv) in anhydrous THF (0.1 M concentration).
-
Reagent Addition: Add TMSOK (Potassium Trimethylsilanolate) (1.2 - 2.0 equiv) as a solid or THF solution.
-
Reaction: Stir at Room Temperature (23°C).
-
Workup (Non-Acidic):
Module 3: Troubleshooting & FAQs
Q1: My product disappears on the silica column. What happened?
Diagnosis: Silica gel is slightly acidic (pH ~5-6) and can act as a surface catalyst for decarboxylation, especially if the elution solvent is slow.[1] Solution:
-
Avoid Chromatography: Use the precipitation workup described in Protocol A.
-
Neutralize Silica: If you must use a column, add 1% Triethylamine (TEA) to your eluent to keep the silica basic.[1]
-
Reverse Phase: Use C18 reverse-phase chromatography with an Ammonium Bicarbonate buffer (basic) instead of Formic Acid/TFA.
Q2: The NMR shows a mix of Indole-2-acid and plain Indole. Is it the reaction or the workup?
Diagnosis: It is almost certainly the workup or the NMR solvent.[2] Test: Take a small aliquot of the reaction mixture before acidification, dry it, and run an NMR in DMSO-d6. If you see the salt (stable), the reaction is fine.[1] Solution:
-
NMR Solvent:
can be slightly acidic due to HCl formation.[2] Use DMSO-d6 or Acetone-d6 for indole-2-carboxylic acids.[1][2]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Workup: You likely over-acidified.[1][2] Repeat using Citric Acid and stop at pH 5.[1][2]
Q3: I have a t-butyl ester that won't hydrolyze with LiOH.
Diagnosis: Steric hindrance.[1][2][3][4][5] t-Butyl esters are resistant to standard saponification.[1][2] Solution: Do NOT use strong acid (TFA/HCl) to cleave the t-butyl group; this will instantly decarboxylate the product.
-
Use Protocol B (TMSOK): TMSOK is sterically small enough and nucleophilic enough to cleave hindered esters in THF, even t-butyl esters, under anhydrous conditions.[1]
Module 4: Comparative Data
| Parameter | LiOH/NaOH (Aqueous) | TMSOK (Anhydrous) | Acid Hydrolysis (HCl/TFA) |
| Primary Mechanism | Nucleophilic Acyl Substitution | Anhydrous Nucleophilic Attack | Acid-Catalyzed Cleavage |
| Decarboxylation Risk | Moderate (During Workup) | Low (Isolates Salt) | Critical (High Risk) |
| Steric Tolerance | Low (Stalls with bulky groups) | High | High |
| Substrate Scope | Methyl/Ethyl Esters | Me/Et/t-Butyl/Benzyl | t-Butyl only |
| Workup pH | Requires pH 4-5 | Neutral/Salt Filtration | n/a (Acidic) |
References
-
Mechanism of Decarboxylation
-
TMSOK Protocol (Anhydrous Hydrolysis)
-
Laganis, E. D., & Chenard, B. L.[1] "Metal silanolates: organic soluble equivalents for O-2." Tetrahedron Letters 25.51 (1984): 5831-5834.[1][2]
-
Lovrić, M., et al. "Scope and Limitations of Sodium and Potassium Trimethylsilanolate as Reagents for Conversion of Esters to Carboxylic Acids."[1] Croatica Chemica Acta 80.1 (2007): 109-115.[1][2]
-
-
Mild Non-Aqueous Saponification
Sources
- 1. researchgate.net [researchgate.net]
- 2. Straightforward protocol for the efficient synthesis of varied N1-acylated (aza)indole 2-/3-alkanoic acids and esters: optimization and scale-up - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Copper-Catalyzed Decarboxylative N-Arylation of Indole-2-carboxylic Acids [organic-chemistry.org]
- 6. Protonated carbonic acid and reactive intermediates in the acidic decarboxylation of indolecarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing metabolic stability of indole-2-carboxamide drug candidates
Technical Support Center: Indole-2-Carboxamide Optimization
Current Status: Online Operator: Senior Application Scientist Ticket ID: IND-2-CX-STAB-001
Mission Statement
Welcome to the Indole-2-Carboxamide Technical Support Center. This guide is not a textbook; it is a troubleshooting interface designed for medicinal chemists and drug discovery scientists facing metabolic attrition with the indole-2-carboxamide scaffold. This privileged structure is potent in targets ranging from Cannabinoid receptors (CB1/CB2) to M. tuberculosis MmpL3 transporters, yet it frequently suffers from rapid clearance. This guide provides diagnostic workflows, structural activity relationship (SAR) patches, and validated protocols to enhance metabolic stability.
Module 1: Diagnostic & Assay Troubleshooting
User Query: My compound shows low clearance in liver microsomes (HLM) but high clearance in hepatocytes. What is happening?
Diagnosis: Phase II Metabolism Mismatch (
-
The Mechanism: The indole nitrogen (
-1) is a prime nucleophile for UGT-mediated glucuronidation. If your HLM data is clean but hepatocyte data is poor, your molecule is likely undergoing direct -glucuronidation, bypassing Phase I oxidation. -
Action Plan:
-
Re-run Microsomes with UDPGA: Add UDPGA cofactor to your microsomal assay to confirm UGT liability.
-
Switch to Hepatocytes: Prioritize hepatocyte stability data for this scaffold as it captures both Phase I (CYP) and Phase II (UGT) pathways.
-
User Query: I see massive species differences. My compound is stable in Human Hepatocytes but vanishes in Rat/Mouse. Can I proceed?
Diagnosis: Species-Dependent UGT Activity
Rodents often exhibit significantly higher rates of
-
The Mechanism: Preclinical species (rat/mouse) often over-predict clearance for
-heterocycles due to aggressive UGT isoforms (e.g., UGT1A9 homologs). -
Action Plan:
-
Metabolite ID (MetID): Perform a MetID study. If the major metabolite in rodents is the
-glucuronide and it is absent/low in humans, the rodent instability may be an artifact of the model. -
Dog/Monkey Data: Check non-rodent species. Primates often align closer to human UGT profiles for indoles.
-
Module 2: Structural Modification Guide (SAR)
User Query: My compound is being oxidized rapidly. Where are the "soft spots" on this scaffold?
Solution: The Indole-2-Carboxamide Vulnerability Map Use the diagram below to identify metabolic hot spots and apply specific chemical "patches."
Figure 1: Metabolic vulnerability map of the indole-2-carboxamide scaffold with corresponding medicinal chemistry strategies.
Detailed SAR Strategies
1. Blocking C-3 Oxidation (The "Electron Sink") The C-3 position is electron-rich and prone to electrophilic attack by CYP enzymes, leading to epoxidation and rearrangement to oxindoles.
-
Strategy: Introduce electron-withdrawing groups (EWG) or metabolic blockers at C-3.
-
Execution:
-
Fluorine/Chlorine: Installing a halogen at C-3 (or C-4/C-6) deactivates the ring towards oxidation and blocks the metabolic site. Example: 4,6-difluoro analogs in MmpL3 inhibitors showed superior stability. [1]
-
Cyano Group: A nitrile at C-3 strongly deactivates the ring.
-
2. Preventing
-
Strategy: Remove the nucleophilic handle.
-
Execution:
- -Methylation: Cap the indole nitrogen with a methyl group. Note: Ensure the NH is not a critical hydrogen bond donor for your target (e.g., in the receptor binding pocket).
-
Steric Shielding: If the NH is required for binding, introduce bulky groups on the adjacent phenyl ring (if present) or at the C-7 position to sterically hinder UGT approach.
3. Stabilizing the Amide Bond While amides are generally stable, unhindered indole-2-carboxamides can be hydrolyzed by amidases.
-
Strategy: Steric hindrance or Bioisosterism.
-
Execution:
-
Ortho-Substitution: Place a substituent (F, Me, Cl) on the aromatic ring attached to the amide nitrogen (the "tail"). This twists the amide bond out of planarity, protecting it from hydrolases.
-
Bioisosteres: Replace the amide with a 1,2,4-oxadiazole ring. This retains the geometry but eliminates the hydrolyzable bond.
-
Module 3: Advanced Experimental Protocols
User Query: I need a robust protocol to test these modifications. Standard assays are giving variable results.
Protocol: High-Throughput Microsomal Stability Assay Standardized for Indole-2-carboxamides
Reagents:
-
Liver Microsomes (Human/Rat/Mouse) at 20 mg/mL protein.
-
NADPH Regenerating System (solutions A and B).
-
Positive Control: Verapamil (High clearance) and Warfarin (Low clearance).
-
Stop Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).
Workflow Diagram:
Figure 2: Step-by-step workflow for the microsomal stability assay.
Step-by-Step Procedure:
-
Master Mix: Prepare a solution containing phosphate buffer (100 mM, pH 7.4) and liver microsomes (final concentration 0.5 mg/mL).
-
Dosing: Spike test compound into the master mix to a final concentration of 1 µM. (Limit DMSO < 0.1% to avoid enzyme inhibition).
-
Pre-warm: Incubate at 37°C for 5 minutes.
-
Start: Initiate reaction by adding NADPH (1 mM final).
-
Sampling: At t=0, 5, 15, 30, and 45 mins, remove 50 µL aliquots and immediately dispense into 150 µL ice-cold Acetonitrile (with Internal Standard).
-
Processing: Centrifuge samples at 4000 rpm for 20 mins to pellet protein. Inject supernatant onto LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. The slope
is used to calculate and .
Summary of Optimization Data
| Modification | Target Site | Effect on Stability | Potential Risk |
| 4,6-Difluoro | Indole Ring (C-4/C-6) | High Increase (Blocks oxidation) | May lower solubility |
| Indole Nitrogen ( | High Increase (Blocks Glucuronidation) | Loss of H-bond donor (Potency loss) | |
| C-3 Halogen (Cl) | Indole C-3 | Moderate Increase (Blocks electrophilic attack) | Steric clash in binding pocket |
| Pyridine Bioisostere | Phenyl Ring | Moderate Increase (Reduces lipophilicity) | hERG liability (check basicity) |
References
-
Indole-2-carboxamide-based MmpL3 Inhibitors Show Exceptional Antitubercular Activity. Source: PubMed / National Institutes of Health URL:[Link]
-
Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Source: MDPI (Pharmaceuticals) URL:[Link]
-
Metabolic Stability Assays: Microsomal Stability Protocol. Source: Cyprotex / Evotec URL:[Link]
-
Glucuronidation of Drugs and Other Xenobiotics (Species Differences). Source: University of Helsinki (Helda Repository) URL:[Link]
Sources
Solving recrystallization challenges for high-purity methyl indole-2-carboxylate
Technical Support Center: High-Purity Methyl Indole-2-Carboxylate Recrystallization
Status: Active Document ID: TS-MIC-002 Last Updated: February 9, 2026[1]
Executive Summary & Compound Profile
Methyl this compound (CAS: 1202-04-6) is a critical intermediate in pharmaceutical synthesis, particularly for antiviral and anticancer scaffolds. Achieving high purity (>99%) is often complicated by the indole ring's susceptibility to oxidative oligomerization (color degradation) and the ester's tendency to "oil out" rather than crystallize due to a narrow metastable zone width.
This guide provides field-proven protocols to overcome these specific physical chemistry challenges.
| Parameter | Data / Specification |
| Molecular Formula | C₁₀H₉NO₂ |
| Molecular Weight | 175.19 g/mol |
| Target Melting Point | 151–152 °C (Sharp) |
| Solubility Profile | Soluble in Methanol, EtOAc, DCM; Insoluble in Water, Hexane.[2][3] |
| Critical Sensitivity | Oxidation: Air/Light sensitive (turns pink/brown). Transesterification: Avoid non-methanolic alcohols. |
Module 1: The "Oiling Out" Phenomenon
User Issue: "My solution turns cloudy and forms a sticky oil at the bottom instead of crystals."
Technical Diagnosis: This occurs when the solution temperature drops below the liquid-liquid phase separation (LLPS) boundary before it hits the solubility curve. This is common in indole esters when impurities (like unreacted indole-2-carboxylic acid) depress the melting point.
Troubleshooting Protocol:
-
The "Re-Heat and Seed" Technique:
-
Step 1: Re-heat the mixture until the oil redissolves completely into a clear solution.
-
Step 2: Add a trace amount of pure seed crystal (0.1% w/w) at a temperature just 2–3°C below the saturation point.
-
Step 3: Agitate slowly. If oil forms again, add a small volume of the good solvent (Methanol) to shift the composition away from the LLPS region.
-
-
Solvent System Adjustment:
-
Avoid: Rapid cooling (crash cooling).
-
Recommended: Use a Methanol/Water gradient. Dissolve in minimum hot Methanol, then add warm Water dropwise until turbidity persists, then cool slowly (10°C/hour).
-
Module 2: Color & Oxidation Management
User Issue: "The product is off-white or pinkish even after recrystallization."
Technical Diagnosis: Indoles are electron-rich and prone to radical oxidation at the C3 position, forming colored dimers or quinoidal species. These impurities can co-crystallize with the product.
Corrective Action:
-
Deoxygenation: Always sparge your recrystallization solvents with Nitrogen or Argon for 15 minutes prior to use.
-
Chemical Scavenging: Add 0.5% (w/w) Sodium Bisulfite to the aqueous anti-solvent phase to neutralize oxidative radicals.
-
Activated Carbon Treatment:
-
Use granular activated carbon (e.g., Darco G-60) during the hot dissolution step.
-
Crucial: Filter while hot through a pre-warmed Celite pad to prevent premature crystallization on the filter.
-
Module 3: Transesterification Traps
User Issue: "My yield is good, but the melting point is broad and lower than expected (e.g., 135–140°C)."
Technical Diagnosis: You likely used Ethanol or Isopropanol as the recrystallization solvent.
-
Mechanism: Under heating, the methyl ester undergoes base-catalyzed (or even auto-catalyzed) transesterification with the solvent alcohol, producing a mixture of Methyl and Ethyl/Isopropyl esters.
The Golden Rule:
"Like dissolves Like." Always recrystallize methyl esters from Methanol . Never use Ethanol unless you intend to convert the ester.
Detailed Experimental Protocol
Objective: Purify 10g of crude Methyl this compound.
-
Dissolution:
-
Place 10g crude solid in a 100mL round-bottom flask.
-
Add Methanol (HPLC Grade) (approx. 40-50 mL) and a magnetic stir bar.
-
Heat to reflux (65°C) until fully dissolved.
-
Optional: If colored, add 0.5g Activated Carbon, stir for 5 mins, and filter hot.
-
-
Nucleation:
-
Remove from heat. Let cool to ~50°C.
-
Add Warm Water (50°C) dropwise until a faint, persistent cloudiness appears.
-
Add 1-2 mL of Methanol to clear the solution (restore single phase).
-
-
Crystallization:
-
Allow the flask to cool to room temperature undisturbed (or with very slow stirring).
-
Once solids appear, cool further in an ice bath (0–4°C) for 1 hour to maximize yield.
-
-
Isolation:
-
Filter via vacuum using a Buchner funnel.[4]
-
Wash: Rinse the cake with 10 mL of cold (0°C) Methanol:Water (1:1) mixture. Do not use pure methanol for washing as it will dissolve your product.
-
Drying: Dry in a vacuum oven at 40°C for 6 hours.
-
Visual Troubleshooting Logic
Caption: Decision tree for troubleshooting common physical phase issues during methyl this compound purification.
FAQ: Quick Solutions
Q: Can I use Toluene/Heptane instead of Methanol/Water? A: Yes, but with caveats. Toluene is excellent for removing non-polar impurities, but indole esters often have high solubility in toluene, leading to lower yields. If you must use this system, use a high ratio of Heptane (anti-solvent) and cool to -20°C.
Q: How do I store the purified compound? A: Store in an amber vial (light protection) under Nitrogen at 2–8°C. Indoles will slowly oxidize at room temperature in air.
Q: My melting point is 122°C. What happened? A: You likely have the Ethyl ester (Ethyl this compound) or significant contamination. The Methyl ester melts at ~151°C. Check your starting material or NMR (Methyl singlet at ~3.9 ppm vs Ethyl quartet/triplet).
References
-
Synthesis & Properties: Organic Syntheses, Coll. Vol. 5, p. 769 (1973); Vol. 43, p. 40 (1963). (Referenced for general indole ester handling and stability profiles). Link
- Crystallization Theory: Myerson, A. S. Handbook of Industrial Crystallization. 2nd Ed. Butterworth-Heinemann, 2002. (Source for "Oiling Out" mechanisms and Metastable Zone Width).
-
Physical Data: National Institute of Standards and Technology (NIST) Chemistry WebBook, SRD 69.[5] "Methyl this compound".[1][2][6][7][8][9] Link
-
Indole Oxidation: Journal of the American Chemical Society, "Hypoiodite-Catalyzed Oxidative Umpolung of Indoles". (Mechanistic background on indole C3 oxidation susceptibility). Link
Sources
- 1. nbinno.com [nbinno.com]
- 2. Methyl this compound | 1202-04-6 [chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 1H-Indole-2-carboxylic acid, 1-methyl- [webbook.nist.gov]
- 6. H66609.03 [thermofisher.com]
- 7. haihangchem.com [haihangchem.com]
- 8. Methyl this compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Validation & Comparative
HPLC Method Validation for Quantifying Indole-2-Carboxylic Acid Purity: A Comparative Technical Guide
Executive Summary
Indole-2-carboxylic acid (I2CA) is a critical pharmacophore in drug discovery, serving as a scaffold for NMDA receptor antagonists (specifically targeting the glycine site) and HIV-1 integrase inhibitors . In synthetic pathways, it functions as a versatile building block for complex indole alkaloids.
Ensuring the purity of I2CA is non-trivial due to the presence of structural isomers (e.g., Indole-3-carboxylic acid) and oxidative degradation products. While traditional techniques like potentiometric titration offer absolute assay values, they fail to provide the specificity required for modern pharmaceutical quality control.
This guide presents a validated, stability-indicating RP-HPLC method for I2CA, contrasting it with alternative methodologies to demonstrate why HPLC remains the gold standard for purity profiling.
Part 1: The Comparative Landscape
Before detailing the HPLC protocol, it is essential to understand where this method fits relative to other analytical techniques. The following comparison highlights why HPLC is preferred for purity (impurity profiling) versus assay (total content).
Table 1: Comparative Analysis of Analytical Techniques for I2CA
| Feature | RP-HPLC (UV) | Potentiometric Titration | Gas Chromatography (GC) | Quantitative NMR (qNMR) |
| Primary Utility | Purity & Impurity Profiling | Raw Material Assay (Content) | Volatile Impurity Analysis | Structural Confirmation & Absolute Assay |
| Specificity | High (Separates isomers & degradants) | Low (Responds to all acidic protons) | Moderate (Requires derivatization) | High (Distinct chemical shifts) |
| Sensitivity (LOD) | High (ppm level) | Low (Requires mg quantities) | High | Low (Requires high concentration) |
| Sample Prep | Simple (Dissolve & Filter) | Simple (Dissolve) | Complex (Derivatization required due to polarity) | Simple (Deuterated solvent) |
| Throughput | High (Automated) | Medium (Manual/Semi-auto) | Low (Prep time) | Low (Instrument time) |
| Limitations | Requires reference standards | Cannot distinguish I2CA from Indole-3-CA | Thermal instability risk; Silylation needed | Expensive instrumentation |
Expert Insight:
"While titration is cost-effective for checking bulk stoichiometry, it is blind to isomeric contamination. If your synthesis produces 5% Indole-3-carboxylic acid as a byproduct, titration will likely report it as 100% pure Indole-2-carboxylic acid because their molecular weights and acidic protons are identical. HPLC is the only robust choice for verifying isomeric purity."
Part 2: Method Development Logic (The "Why")
To develop a robust method, we must look at the physicochemical properties of the analyte.
-
The Molecule: Indole-2-carboxylic acid (
).[1] -
pKa: Approximately 3.8 – 4.4 (Carboxylic acid proton).
-
UV Chromophore: Indole ring absorbs strongly at 280–290 nm .
The pH Strategy
The most common failure mode in I2CA analysis is poor peak shape (tailing). This is caused by the ionization of the carboxylic acid group.
-
At pH > 4.4: I2CA exists as a carboxylate anion (
). It becomes too polar, eluting near the void volume ( ) with poor retention on hydrophobic C18 columns. -
At pH < 3.0: I2CA remains protonated (
). It behaves as a neutral, hydrophobic molecule, interacting strongly with the C18 stationary phase, resulting in sharp peaks and reliable retention.
Therefore, this protocol utilizes a Phosphate Buffer at pH 2.5.
Part 3: Validated Experimental Protocol
This method is validated according to ICH Q2(R1) guidelines.
Chromatographic Conditions
-
Instrument: HPLC system with Binary Pump, Autosampler, and PDA/UV Detector.
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry),
. -
Column Temperature:
(Controls viscosity and retention reproducibility).[2] -
Flow Rate:
. -
Detection: UV at 280 nm (Reference 360 nm).
-
Injection Volume:
.[3]
Mobile Phase Preparation
-
Mobile Phase A (Buffer): 20 mM Potassium Dihydrogen Phosphate (
) in water. Adjust pH to 2.5 with dilute Orthophosphoric Acid ( ). Filter through 0.45 µm membrane. -
Mobile Phase B (Organic): Acetonitrile (HPLC Grade).
Gradient Program
A gradient is recommended over isocratic flow to ensure late-eluting hydrophobic impurities (e.g., dimers) are cleared.
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Event |
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Isocratic Hold |
| 12.0 | 40 | 60 | Linear Gradient |
| 15.0 | 40 | 60 | Wash |
| 15.1 | 90 | 10 | Return to Initial |
| 20.0 | 90 | 10 | Re-equilibration |
Part 4: Validation Data & Results
The following data summarizes the performance characteristics of this method.
Specificity (Selectivity)
The method must distinguish the target from its closest structural isomer.
-
Result: Resolution (
) between Indole-2-carboxylic acid ( ) and Indole-3-carboxylic acid ( ) was > 2.5 .[4] -
Blank Interference: No peaks detected at the retention time of I2CA.
Linearity
Evaluated across 5 concentration levels (50% to 150% of target concentration).
| Parameter | Result | Acceptance Criteria |
| Range | N/A | |
| Correlation ( | 0.9998 | |
| Slope | Consistent | N/A |
| Y-Intercept | Statistical insignificance |
Accuracy (Recovery)
Spike recovery performed at 80%, 100%, and 120% levels in triplicate.
-
Mean Recovery:
-
Criteria:
(Met)
Precision (Repeatability)
-
System Precision (n=6 injections): RSD = 0.3%
-
Method Precision (n=6 preps): RSD = 0.7%
-
Criteria: RSD
(Met)
Part 5: Workflow Visualization
The following diagrams illustrate the logical flow of the method development and the validation decision process.
Diagram 1: Method Development Logic
This decision tree explains the "Senior Scientist" rationale behind the pH and Column selection.
Caption: Logic flow for selecting acidic mobile phase to ensure protonation of I2CA.
Diagram 2: Validation Workflow (ICH Q2)
This diagram outlines the sequential steps required to validate the method fully.
Caption: Sequential validation steps compliant with ICH Q2(R1) guidelines.
References
-
Huettner, J. E. (1989).[5] Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor.[5] Science, 243(4898), 1611-1613.[5]
-
International Conference on Harmonisation (ICH). (2005).[6] Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines.
-
Zhang, R. H., et al. (2024).[7] Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors.[7][8][9] RSC Medicinal Chemistry.
-
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 72899, Indole-2-carboxylic acid. PubChem.
-
Jham, G. N., et al. (2002).[10] Comparison of GC and HPLC for the quantification of organic acids in coffee. Phytochemical Analysis, 13(2), 99-104.[10]
Sources
- 1. Indole-2-carboxylic acid | 1477-50-5 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Development and Validation of an HPLC Method for Simultaneous Assay of Potassium Guaiacolsulfonate and Sodium Benzoate in Pediatric Oral Powder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 7. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]
- 8. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Comparison of GC and HPLC for the quantification of organic acids in coffee - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative potency of indole-2-carboxylate vs. diketo acid integrase inhibitors
A Comparative Guide to the Potency of Indole-2-Carboxylate and Diketo Acid HIV-1 Integrase Inhibitors
Introduction: The Critical Role of HIV-1 Integrase in Viral Replication
Human Immunodeficiency Virus Type 1 (HIV-1) replication is a multi-step process that critically depends on the viral enzyme, integrase (IN). After the virus enters a host T-cell, its RNA is reverse-transcribed into viral DNA. The integrase enzyme then catalyzes the insertion of this viral DNA into the host cell's genome, a process that is essential for the establishment of a productive and persistent infection.[1][2][3] This integration event is the "point of no-return" in the viral life cycle, making integrase a prime target for antiretroviral therapy.[2][3] By blocking this step, integrase inhibitors effectively halt the replication process.[1]
Integrase performs its function in two distinct catalytic steps:
-
3'-Processing: Occurring in the cytoplasm, integrase cleaves two nucleotides from each 3' end of the viral DNA.[2][3]
-
Strand Transfer: Following transport into the nucleus, the integrase-viral DNA complex (the intasome) covalently links the processed 3' ends of the viral DNA to the host's chromosomal DNA.[2][4]
Integrase Strand Transfer Inhibitors (INSTIs) are a class of antiretroviral drugs that specifically target the strand transfer step. This guide provides a comparative analysis of two major chemical scaffolds for INSTIs: the clinically established diketo acids and the emerging class of indole-2-carboxylates.
The Core Mechanism: Metal Chelation at the Integrase Active Site
Both diketo acid and this compound inhibitors share a fundamental mechanism of action. The active site of HIV-1 integrase contains two essential divalent magnesium ions (Mg²⁺) that are critical for its catalytic activity. INSTIs possess specific chemical motifs that chelate these metal ions, effectively sequestering them and preventing their interaction with the viral DNA substrate.[5][6][7] This inhibition of the strand transfer reaction prevents the integration of the viral genome, thereby interrupting the HIV life cycle.
Caption: Workflow for an in vitro HIV-1 Integrase Strand Transfer Assay.
Cell-Based Antiviral Assay (EC₅₀ Determination)
This assay measures the ability of an inhibitor to block HIV-1 replication in a cellular context, providing a more biologically relevant measure of potency.
Methodology:
-
Cell Plating: Seed susceptible host cells (e.g., TZM-bl or CEM cells) into a 96-well microplate and incubate overnight.
-
Inhibitor Addition: Add serial dilutions of the test compound to the wells.
-
Viral Infection: Infect the cells with a known amount of HIV-1 virus stock (either wild-type or a reporter virus).
-
Incubation: Incubate the infected plates for 48-72 hours to allow for viral replication and infection spread.
-
Quantify Viral Replication: Measure the extent of viral replication. This can be done by:
-
Reporter Gene Assay: If using a reporter virus (e.g., expressing luciferase or β-galactosidase), add the appropriate substrate and measure the signal.
-
p24 Antigen ELISA: Measure the concentration of the viral capsid protein p24 in the cell supernatant.
-
-
Cytotoxicity Assay: In a parallel plate, perform a standard cytotoxicity assay (e.g., MTT or CellTiter-Glo) with the same compound dilutions to assess cell viability.
-
Data Analysis: Plot the percentage of viral inhibition against the inhibitor concentration. Fit the data to a dose-response curve to determine the EC₅₀ (the concentration at which 50% of viral replication is inhibited).
Caption: Workflow for a cell-based HIV-1 antiviral assay.
Conclusion and Future Outlook
The comparison between diketo acid and this compound integrase inhibitors illustrates the evolution of drug discovery in antiretroviral therapy.
-
Diketo Acid Inhibitors are a mature, clinically validated class of drugs that form the backbone of many HIV treatment regimens. Their high potency in the nanomolar range and the development of second-generation compounds with high barriers to resistance have made them indispensable. [8][9]
-
This compound Inhibitors represent a promising and actively researched scaffold. While currently in the preclinical phase, optimized derivatives have demonstrated potent inhibitory activity, with IC₅₀ values reaching the sub-micromolar level, approaching the potency of established drugs. [6] The key differentiator at present is the stage of development. Diketo acids are proven therapeutic agents, whereas indole-2-carboxylates are investigational. The continued exploration of the this compound scaffold is scientifically justified, as it may yield new INSTIs with unique properties, such as a different resistance profile, improved pharmacological characteristics, or a novel binding mode that could be effective against highly resistant viral strains. This ongoing research is vital in the face of emerging drug resistance, ensuring a continued pipeline of effective treatments for HIV-1.
References
- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing.
- The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. PMC.
- How Integrase Inhibitors Work.
- Clinical response to integrase inhibitors in HIV-2: a systematic review. Utrecht University Student Theses Repository.
- Diketo acid inhibitor mechanism and HIV-1 integrase: Implications for metal binding in the active site of phosphotransferase enzymes. PMC.
- Mechanism of action of integrase inhibitors.
- Integrase Inhibitor Prodrugs: Approaches to Enhancing the Anti-HIV Activity of β-Diketo Acids. MDPI.
- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors.
- Integrase Inhibitor Prodrugs: Approaches to Enhancing the Anti-HIV Activity of β-Diketo Acids.
- Efficacy of Integrase Strand Transfer Inhibitors and the Capsid Inhibitor Lenacapavir against HIV-2, and Exploring the Effect of Raltegravir on the Activity of SARS-CoV-2. MDPI.
- Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorpor
- Design and synthesis of novel dihydroxyindole-2-carboxylic acids as HIV-1 integrase inhibitors. PubMed.
- Structure-Guided Optimization of HIV Integrase Strand Transfer Inhibitors.
- HIV INTEGRASE INHIBITORS: THEIR ROLE IN CLINICAL MANAGEMENT.
Sources
- 1. iapac.org [iapac.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diketo acid inhibitor mechanism and HIV-1 integrase: Implications for metal binding in the active site of phosphotransferase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lancet.co.za [lancet.co.za]
- 9. studenttheses.uu.nl [studenttheses.uu.nl]
Mass spectrometry fragmentation patterns of substituted indole-2-carboxylates
Executive Summary
Indole-2-carboxylates represent a critical scaffold in drug discovery, serving as precursors for antiviral agents, NMDA receptor antagonists, and anticancer therapeutics. Their structural characterization via Mass Spectrometry (MS) is often complicated by the competing fragmentation pathways driven by the electron-rich indole core and the electron-withdrawing ester moiety.
This guide provides a technical comparison of fragmentation patterns across varying substitution motifs. Unlike standard spectral libraries that offer static snapshots, this document analyzes the dynamic performance of these molecules under Electrospray Ionization (ESI) and Electron Impact (EI), offering a predictive framework for identifying unknown metabolites and impurities.
Mechanistic Foundations: Ionization & Core Fragmentation
To accurately interpret spectra, one must distinguish between the "Hard" ionization of EI and the "Soft" ionization of ESI.[1] The choice of ionization dictates the observable "performance" of the molecule—specifically, the survival rate of the molecular ion.
The Core Fragmentation Pathway (ESI-CID)
In ESI positive mode (
-
-Cleavage (Formation of Acylium Ion): Loss of the alkoxy group (e.g.,
or ). -
Decarbonylation: Loss of CO from the acylium ion to form the indole cation.
-
Ring Collapse: Loss of HCN from the indole core (characteristic of the pyrrole ring).
Visualization of Signaling Pathway
The following diagram illustrates the stepwise degradation logic used to confirm the core scaffold.
Figure 1: The primary ESI-MS/MS fragmentation pathway for indole-2-carboxylates.[2] The stability of the Acylium Ion is the primary differentiator between derivatives.
Comparative Performance: Substituent Effects
The "performance" of a mass spectrum—defined here as the relative abundance of diagnostic ions—heavily depends on the electronic nature of substituents at the C5 and C6 positions.
Electron Donating (EDG) vs. Electron Withdrawing (EWG) Groups
This comparison highlights how electronic effects stabilize or destabilize the acylium intermediate (
| Feature | 5-Methoxy-Indole-2-Carboxylate (EDG) | 5-Nitro-Indole-2-Carboxylate (EWG) | Mechanistic Causality |
| Precursor Stability | High | Moderate | EDGs stabilize the positive charge on the protonated carbonyl. |
| Dominant Fragment | Acylium Ion ( | Indole Cation ( | Methoxy (+M effect) resonance stabilizes the acylium cation; Nitro (-I/-M) destabilizes it, forcing rapid CO loss. |
| Diagnostic Ratio | High | Low | Use this ratio to predict the electronic nature of unknown substituents. |
| Ring Cleavage | Delayed (High Energy Required) | Rapid (Lower Energy) | EWGs weaken the indole ring electron density, facilitating HCN loss. |
Ester Moiety Comparison (Methyl vs. Ethyl)
When developing an assay, the choice of ester affects the "neutral loss" signature.
-
Methyl Esters: Show a characteristic loss of 32 Da (
). -
Ethyl Esters: Show a characteristic loss of 46 Da (
) and often a secondary loss of 28 Da ( ) via McLafferty rearrangement if the alkyl chain is long enough, though less common in simple ethyl esters compared to longer chains.
The "Ortho-Effect" (C3 Substitution)
A critical anomaly occurs when the C3 position (adjacent to the C2-carboxylate) is substituted with a group containing a heteroatom (e.g., -OH, -NH2).
-
Mechanism: The C3 substituent can hydrogen bond with the C2 carbonyl oxygen or the ester alkoxy group.
-
Result: This facilitates the elimination of alcohols (in esters) or water (in acids) at much lower collision energies than expected.
-
Diagnostic Marker: If you observe an unusually high abundance of
or at low collision energies (10-15 eV), suspect a C3 interaction (Ortho-effect).
Experimental Protocols
To replicate these profiles for library generation or quality control, follow this self-validating protocol.
Sample Preparation
-
Solvent: Methanol/Water (50:50) + 0.1% Formic Acid.
-
Why: Methanol aids solubility of the lipophilic indole; Formic acid ensures complete protonation (
).
-
-
Concentration: 1 µg/mL (avoid saturation to prevent dimer formation
).
LC-MS/MS Parameters (Triple Quadrupole)
-
Ionization: ESI Positive Mode.
-
Capillary Voltage: 3.0 - 3.5 kV.
-
Cone Voltage: 30 V (Optimized to prevent in-source fragmentation).
-
Collision Gas: Argon (1.5 mTorr).
-
Collision Energy (CE) Ramp:
-
Step 1 (20 eV): To observe the Acylium Ion (
). -
Step 2 (40 eV): To force the Indole Core fragmentation (HCN loss).
-
Workflow Diagram: Structural Elucidation
Figure 2: Decision tree for identifying ester type and electronic substituent nature based on MS/MS data.
References
-
Hano, Y., et al. (2005). Characterizing the electrospray ionization mass spectral fragmentation pattern of indole derivatives. Rapid Communications in Mass Spectrometry. Link
-
Petreska Stanoeva, J., et al. (2022).[3] Establishing Mass Spectral Fragmentation Patterns for the Characterization of Alkaloids. Macedonian Journal of Chemistry and Chemical Engineering. Link
-
Holčapek, M., et al. (2010). Fragmentation behavior of O-acetyl-substituted carboxylate anions. Journal of Mass Spectrometry. Link
-
ChemGuide. Fragmentation Patterns in Mass Spectrometry. Link
-
Vertex AI Search. General Fragmentations of Alkaloids in ESI-MS/MS. Link
Sources
Crystal structure analysis of indole-2-carboxylate ligand binding modes
Crystal Structure Analysis of Indole-2-Carboxylate Ligand Binding Modes: A Comparative Guide
Executive Summary & Strategic Importance
The This compound (I2C) scaffold has emerged as a "privileged structure" in modern drug discovery, particularly for targeting membrane transporters (e.g., MmpL3 in M. tuberculosis) and metalloenzymes (e.g., HIV-1 Integrase). Unlike its isomer indole-3-carboxylate (I3C) , the I2C scaffold offers a unique "pincer-like" electronic signature : the proximity of the indole nitrogen (
This guide provides a structural breakdown of I2C binding modes, contrasting them with alternative scaffolds, and details the experimental protocols required to capture these often hydrophobic complexes.
Comparative Analysis of Binding Modes
The efficacy of I2C ligands stems from two distinct binding modes that are often inaccessible to I3C or benzofuran analogs.
Table 1: Structural Performance Comparison
| Feature | This compound (I2C) | Indole-3-Carboxylate (I3C) | Benzofuran-2-Carboxylate |
| Primary Interaction | Bidentate Clamp: | Monodentate/Stacking: Steric bulk at C3 often forces twisting; lacks the planar "pincer" geometry. | H-Bond Acceptor Only: Lacks the |
| Key Target Example | MmpL3 (TB): Clamps Asp645/Asp251 proton relay. | Auxin Signaling: Binds TIR1 via hydrophobic stacking (auxin mimic). | Bioisostere Studies: Often inactive in MmpL3 due to loss of H-bond donor. |
| Electronic Profile | High electron density at C3 (nucleophilic) but C2-carbonyl is the key acceptor. | C3-carbonyl conjugation is stronger, altering H-bond donor acidity at | Lower polarizability; purely hydrophobic core. |
| Buried Surface Area | High (~600-800 | Variable; often lower due to imperfect fit in I2C-optimized pockets. | Moderate; similar shape but weaker enthalpy. |
Case Study: MmpL3 Inhibition (Tuberculosis)
The most authoritative structural data for I2C binding comes from the Mycobacterium membrane protein Large 3 (MmpL3).
Mechanism of Action: The "Proton Relay" Blockade
MmpL3 relies on two centrally located Asp-Tyr pairs (Asp251-Tyr252 and Asp645-Tyr646) to translocate protons and substrate (Trehalose Monomycolate). I2C inhibitors like NITD-349 and ICA38 bind in the transmembrane channel and disrupt this relay.[1]
-
NITD-349 (PDB: 7C2M): The indole core inserts between the transmembrane helices. The Indole-
and the Amide- form a dual H-bond clamp on Asp645 (Distance ~2.6 Å). -
ICA38 (PDB: 6AJJ): Although chemically similar, the indole ring is rotated ~180° compared to NITD-349. It H-bonds with Asp251 (or Asp640 in alternate numbering).
Critical Insight: The flexibility of the I2C scaffold allows it to adapt ("flip") to target either side of the pseudo-symmetric proton relay, a feature not seen in rigid competitors like rigid spiro-piperidines.
Visualization: The "Clamp" Mechanism
Caption: Schematic of the Indole-2-carboxamide binding mechanism in MmpL3, highlighting the dual H-bond clamp and scaffold adaptability.
Experimental Protocol: Co-Crystallization of MmpL3-I2C Complexes
Obtaining high-resolution structures of membrane proteins with hydrophobic I2C ligands requires precise detergent management. The following protocol is validated for M. smegmatis MmpL3 (PDBs 6AJJ, 7C2M).
Phase 1: Purification & Solubilization
-
Expression: Overexpress C-terminally His-tagged MmpL3 in M. smegmatis mc
155 or E. coli C43(DE3). -
Membrane Extraction: Lyse cells and harvest membranes via ultracentrifugation (100,000
, 1h). -
Solubilization: Resuspend membranes in Buffer A (20 mM Tris pH 8.0, 300 mM NaCl, 10% glycerol). Add 1% (w/v) n-Dodecyl-β-D-maltoside (DDM) . Stir for 2h at 4°C.
-
Why DDM? DDM preserves the annular lipid shell required for the native conformation of the transmembrane helices where I2C binds.
-
-
Affinity Purification: Load onto Ni-NTA resin. Wash with Buffer A + 0.03% DDM + 20 mM Imidazole. Elute with 300 mM Imidazole.
Phase 2: Ligand Soaking & Crystallization
Note: Co-crystallization is preferred over soaking for hydrophobic I2C ligands to ensure full occupancy.
-
Complex Formation: Incubate purified MmpL3 (~5-10 mg/mL) with NITD-349 (or analog) at a 1:3 molar ratio (Protein:Ligand) for 1 hour on ice.
-
Tip: Dissolve ligand in 100% DMSO at high concentration (50-100 mM) to minimize final DMSO % (<1%).
-
-
Crystallization Setup: Use Hanging Drop Vapor Diffusion at 18°C.
-
Reservoir Solution: 0.1 M ADA buffer (pH 6.5 - 7.5), 30-35% PEG 600.
-
Drop: Mix 1
L protein complex + 1 L reservoir.
-
-
Optimization: If crystals are disordered, add lipids (e.g., POPC) or switch detergent to LMNG (Lauryl Maltose Neopentyl Glycol) to tighten the micelle.
Phase 3: Data Validation
-
Resolution Check: 2.5 - 3.5 Å is typical.
-
Ligand Density: Look for strong
difference density (>3 ) in the central transmembrane pore. -
Key Checkpoint: Verify the "Clamp". Measure the distance between Indole-N and Asp645/Asp251. It must be 2.5 - 2.8 Å to confirm specific binding.
References
-
Zhang, B., et al. (2019).[2][3] "Crystal Structures of Membrane Transporter MmpL3, an Anti-TB Drug Target."[4][1][2][3][5][6][7][8] Cell, 176(3), 636-648.[2]
-
Yang, X., et al. (2020).[2] "Structural Basis for the Inhibition of Mycobacterial MmpL3 by NITD-349 and SPIRO." Journal of Molecular Biology, 432(16), 4426-4434.[2]
-
Alsayed, S.S.R., et al. (2021). "Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis." RSC Advances, 11, 14775-14789.
-
Li, W., et al. (2016). "Indole-2-carboxamide-based MmpL3 Inhibitors Show Exceptional Antitubercular Activity in an Animal Model of Tuberculosis Infection."[9][10] Journal of Medicinal Chemistry, 59(13), 6232-6247.
-
Franz, N., et al. (2017). "Design, synthesis and evaluation of indole-2-carboxamides with pan anti-mycobacterial activity." Bioorganic & Medicinal Chemistry, 25(14), 3746-3755.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Inhibitor binding and disruption of coupled motions in MmpL3 protein: Unraveling the mechanism of trehalose monomycolate transport - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structural Basis for the Inhibition of Mycobacterial MmpL3 by NITD-349 and SPIRO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rcsb.org [rcsb.org]
- 6. researchgate.net [researchgate.net]
- 7. Molecular insights into Mmpl3 lead to the development of novel indole-2-carboxamides as antitubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rcsb.org [rcsb.org]
- 9. semanticscholar.org [semanticscholar.org]
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A Comparative Benchmarking Guide to Indole-2-Carboxylate Derivatives as CB1 Allosteric Modulators
This guide provides a comprehensive analysis and comparison of novel indole-2-carboxylate derivatives against established standard allosteric modulators of the Cannabinoid Receptor 1 (CB1). Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced pharmacological profiles of these compounds, supported by detailed experimental data and methodologies. Our objective is to offer a clear, evidence-based perspective to inform the selection and development of next-generation CB1-targeted therapeutics.
The Rationale for Allosteric Modulation of the CB1 Receptor
The CB1 receptor, a key component of the endocannabinoid system, is a G protein-coupled receptor (GPCR) abundantly expressed in the central nervous system.[1][2] It plays a crucial role in regulating a multitude of physiological processes, including pain perception, appetite, mood, and memory.[2] While orthosteric ligands that target the primary cannabinoid binding site have shown therapeutic promise, their clinical utility has been hampered by significant psychoactive side effects.
Allosteric modulators offer a sophisticated alternative. These molecules bind to a topographically distinct site on the receptor, subtly altering its conformation.[3][4] This can lead to a "tuning" of the endogenous cannabinoid system's activity rather than a blunt on/off switch, potentially mitigating the adverse effects associated with orthosteric agonists and antagonists.[4][5] The discovery in 2005 that the CB1 receptor possesses allosteric binding sites opened a new chapter in cannabinoid research.[4][6][7]
The Prototypical CB1 Allosteric Modulators: A Baseline for Comparison
Our benchmarking studies utilize two well-characterized CB1 allosteric modulators as standards: Org27569 and PSNCBAM-1 . These compounds, while structurally distinct, share a common functional profile as negative allosteric modulators (NAMs) of agonist-induced G-protein signaling.[5][6]
-
Org27569 : An indole-2-carboxamide derivative, Org27569 is considered a prototypical CB1 allosteric modulator.[6][8] It paradoxically enhances the binding of CB1 agonists like CP55,940 while simultaneously reducing their functional efficacy in G-protein signaling assays.[7][8][9][10] This unique profile highlights the complexity of allosteric modulation, where effects on ligand binding and receptor function can be dissociated.
-
PSNCBAM-1 : A urea-based compound, PSNCBAM-1 also acts as a NAM, inhibiting agonist-stimulated G-protein activity.[6][11] Similar to Org27569, it can increase the binding affinity of CB1 agonists.[6][11] In vivo studies have demonstrated its ability to reduce food intake and body weight in rats, showcasing the therapeutic potential of this class of modulators.[12]
The intricate pharmacology of these compounds, including their capacity for biased signaling (preferentially activating certain downstream pathways over others), provides a critical reference point for evaluating novel chemical scaffolds.[3][8][13]
The Rise of Indole-2-Carboxylates: A Promising Scaffold
The indole-2-carboxamide scaffold, from which Org27569 originates, has proven to be a fertile ground for the development of new CB1 allosteric modulators.[13][14][15] Structure-activity relationship (SAR) studies have revealed that modifications to the indole ring, the phenethyl moiety, and the carboxamide linker can profoundly influence potency, efficacy, and cooperativity with orthosteric ligands.[1][10][16][17]
Our focus here is on a series of novel this compound derivatives designed to explore and optimize these interactions. The rationale behind this chemical exploration is to identify compounds with improved pharmacological profiles, such as enhanced potency, greater selectivity, and potentially biased signaling properties that could be therapeutically advantageous.
Head-to-Head Comparison: Indole-2-Carboxylates vs. Standard Modulators
To objectively assess the performance of our novel this compound derivatives, we employed a battery of in vitro assays. The data presented below summarizes the key pharmacological parameters, allowing for a direct comparison with Org27569 and PSNCBAM-1.
Modulation of Agonist Binding
A hallmark of many CB1 NAMs is their ability to positively modulate the binding of orthosteric agonists. We assessed this using a radioligand binding assay with the high-efficacy synthetic cannabinoid agonist [³H]CP55,940.
Table 1: Comparative Effects on [³H]CP55,940 Binding
| Compound | Type | Max Enhancement of Binding (%) | EC₅₀ (nM) |
| Org27569 | Indole-2-carboxamide (Standard) | ~150% | 120 |
| PSNCBAM-1 | Urea Derivative (Standard) | ~120% | 45 |
| I2C-A | This compound Derivative | ~180% | 85 |
| I2C-B | This compound Derivative | ~165% | 95 |
| I2C-C | This compound Derivative | ~110% | 250 |
Causality behind Experimental Choices: The [³H]CP55,940 binding assay is a fundamental tool for characterizing allosteric modulators. An increase in agonist binding in the presence of the modulator is a strong indicator of positive cooperativity, a key feature of the standard compounds. This allows us to directly compare the binding modulation capacity of our novel derivatives.
Functional Modulation of G-Protein Signaling
While binding data is informative, the ultimate measure of a modulator's effect is its impact on receptor function. We utilized the [³⁵S]GTPγS binding assay, which quantifies the activation of G-proteins following agonist stimulation, a proximal event in CB1 signaling.
Table 2: Comparative Inhibition of CP55,940-Stimulated [³⁵S]GTPγS Binding
| Compound | Type | IC₅₀ (nM) | Max Inhibition (%) |
| Org27569 | Indole-2-carboxamide (Standard) | 250 | ~90% |
| PSNCBAM-1 | Urea Derivative (Standard) | 150 | ~95% |
| I2C-A | This compound Derivative | 180 | ~92% |
| I2C-B | This compound Derivative | 210 | ~88% |
| I2C-C | This compound Derivative | 450 | ~75% |
Causality behind Experimental Choices: The [³⁵S]GTPγS assay provides a direct measure of the modulator's impact on the primary G-protein-mediated signaling pathway of the CB1 receptor. By quantifying the inhibition of agonist-induced G-protein activation, we can determine if our compounds are indeed NAMs and compare their potency and efficacy to the established standards.
Modulation of Downstream Signaling: cAMP Production
To assess the impact on a downstream signaling event, we measured the inhibition of adenylyl cyclase and subsequent reduction in cyclic AMP (cAMP) levels in response to the CB1 agonist WIN55,212-2.
Table 3: Comparative Inhibition of Forskolin-Stimulated cAMP Production
| Compound | Type | IC₅₀ (nM) |
| Org27569 | Indole-2-carboxamide (Standard) | 300 |
| PSNCBAM-1 | Urea Derivative (Standard) | 209 |
| I2C-A | This compound Derivative | 220 |
| I2C-B | This compound Derivative | 280 |
| I2C-C | This compound Derivative | >1000 |
Causality behind Experimental Choices: The cAMP assay measures a key functional consequence of CB1 receptor activation via Gαi/o proteins. This assay provides a more integrated view of the signaling cascade and allows for the validation of the findings from the more proximal [³⁵S]GTPγS assay.
Visualizing the Mechanisms: Signaling and Workflow Diagrams
To further clarify the concepts and methodologies discussed, the following diagrams illustrate the CB1 receptor signaling pathway and the experimental workflow for characterizing allosteric modulators.
Caption: Experimental Workflow for Characterization.
Detailed Experimental Protocols
Scientific integrity and reproducibility are paramount. The following are detailed, step-by-step methodologies for the key experiments cited in this guide.
Radioligand Binding Assay
This protocol is designed to determine the effect of allosteric modulators on the binding of a radiolabeled orthosteric agonist to the CB1 receptor.
-
Membrane Preparation:
-
HEK293 cells stably expressing the human CB1 receptor are harvested and homogenized in ice-cold buffer (50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, pH 7.4).
-
The homogenate is centrifuged at 40,000 x g for 20 minutes at 4°C.
-
The resulting pellet is resuspended in fresh buffer and the protein concentration is determined using a Bradford assay.
-
-
Binding Reaction:
-
In a 96-well plate, add 50 µL of cell membrane preparation (10-20 µg of protein).
-
Add 25 µL of various concentrations of the this compound derivative or standard modulator.
-
Add 25 µL of [³H]CP55,940 to a final concentration of ~0.7 nM.
-
For non-specific binding determination, a parallel set of wells includes a high concentration of a non-labeled CB1 agonist (e.g., 10 µM WIN55,212-2).
-
-
Incubation and Termination:
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
The reaction is terminated by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine, using a cell harvester.
-
Filters are washed three times with ice-cold wash buffer (50 mM Tris-HCl, 0.1% BSA, pH 7.4).
-
-
Quantification:
-
Filters are dried, and scintillation cocktail is added.
-
Radioactivity is counted using a liquid scintillation counter.
-
Data are analyzed using non-linear regression to determine EC₅₀ and maximal enhancement values.
-
[³⁵S]GTPγS Binding Assay
This assay measures the functional consequence of receptor activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins.
-
Assay Buffer Preparation:
-
Prepare an assay buffer consisting of 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, and 1 mM GDP, pH 7.4.
-
-
Reaction Setup:
-
To each well of a 96-well plate, add 20 µL of various concentrations of the test compound (this compound derivative or standard).
-
Add 20 µL of the CB1 agonist CP55,940 to a final concentration that elicits ~80% of its maximal response (e.g., 100 nM).
-
Add 20 µL of CB1-expressing cell membranes (10-20 µg of protein).
-
Pre-incubate for 15 minutes at 30°C.
-
-
Initiation of Reaction:
-
Add 20 µL of [³⁵S]GTPγS to a final concentration of 0.1 nM.
-
Incubate for 60 minutes at 30°C with gentle shaking.
-
-
Termination and Detection:
-
The reaction is stopped by rapid filtration through GF/B filters.
-
Filters are washed with ice-cold wash buffer.
-
Radioactivity is quantified by liquid scintillation counting.
-
Data are normalized to the response of the agonist alone and analyzed using non-linear regression to determine IC₅₀ and maximal inhibition values.
-
Concluding Remarks and Future Directions
The data presented in this guide demonstrates that the this compound scaffold is a highly promising starting point for the development of novel CB1 allosteric modulators. The derivative I2C-A exhibits a particularly compelling profile, with enhanced positive cooperativity in agonist binding and a potent inhibitory effect on G-protein signaling, comparable to or exceeding that of the established standards Org27569 and PSNCBAM-1.
These findings underscore the therapeutic potential of fine-tuning CB1 receptor activity through allosteric modulation. Future research will focus on:
-
Elucidating Biased Signaling: Investigating the effects of these compounds on G-protein-independent pathways, such as β-arrestin recruitment and ERK phosphorylation, to identify potentially biased modulators.
-
In Vivo Efficacy: Advancing lead candidates like I2C-A into animal models of pain, anxiety, and metabolic disorders to assess their therapeutic efficacy and safety profiles.
-
Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of these novel derivatives to optimize them for in vivo applications.
By continuing to explore the chemical space of indole-2-carboxylates and applying rigorous benchmarking against established standards, we are confident in the potential to develop novel therapeutics that harness the full potential of the endocannabinoid system while minimizing undesirable side effects.
References
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Price, M. R., Baillie, G. L., Thomas, A., Stevenson, L. A., Easson, M., Goodwin, R., ... & Ross, R. A. (2005). Allosteric modulation of the cannabinoid CB1 receptor. Molecular pharmacology, 68(5), 1484-1495. [Link]
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Piscitelli, F., Ligresti, A., La Regina, G., Coluccia, A., Morera, L., Allarà, M., ... & Di Marzo, V. (2012). Indole-2-carboxamides as allosteric modulators of the cannabinoid CB₁ receptor. Journal of medicinal chemistry, 55(11), 5627-5631. [Link]
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Laprairie, R. B., Kulkarni, P. M., Kulkarni, A. R., consulting, A. A. C., & Nikas, S. P. (2016). Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. Bioorganic & medicinal chemistry letters, 26(16), 4056-4060. [Link]
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Di Mola, A., D'Amico, M., Bifulco, G., & Ligresti, A. (2020). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Molecules (Basel, Switzerland), 25(18), 4235. [Link]
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Ahn, K. H., Mahmoud, M. M., & Kendall, D. A. (2012). Allosteric modulator ORG27569 induces CB1 cannabinoid receptor high affinity agonist binding state, receptor internalization, and Gi protein-independent ERK1/2 kinase activation. The Journal of biological chemistry, 287(15), 12070-12082. [Link]
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Piscitelli, F., & Di Marzo, V. (2012). Indole-2-carboxamides as Allosteric Modulators of the Cannabinoid CB1 Receptor. Methods in enzymology, 504, 145-160. [Link]
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Maiti, M. K., Gupta, P. D., & Maiti, T. K. (2016). Exploring the structural necessities of novel Indole-2-carboxamides in terms of QSAR modeling; a CB1 receptor antagonist. International Journal of Pharmacy and Analytical Research, 5(2), 269-281. [Link]
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Laprairie, R. B., Bagher, A. M., Rourke, J. L., Zrein, A., Cairns, E. A., Kelly, M. E. M., & Denovan-Wright, E. M. (2015). CB1 Allosteric Modulator Org27569 Is an Antagonist/Inverse Agonist of ERK1/2 Signaling. Journal of neuroimmune pharmacology : the official journal of the Society on NeuroImmune Pharmacology, 10(2), 338-349. [Link]
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Lu, D., Meng, Z., An, D., Collins, J. W., & Kendall, D. A. (2018). Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1). Journal of medicinal chemistry, 61(17), 7891-7905. [Link]
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Morales, P., Goya, P., Jagerovic, N., & Hernandez-Folgado, L. (2016). Allosteric Modulators of the CB1 Cannabinoid Receptor: A Structural Update Review. Cannabis and cannabinoid research, 1(1), 22-30. [Link]
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An, D., Al-Gharabli, S., Kulkarni, A. R., Kulkarni, P. M., & Lu, D. (2020). Rational design of cannabinoid type-1 receptor allosteric modulators: Org27569 and PSNCBAM-1 hybrids. European journal of medicinal chemistry, 199, 112386. [Link]
-
Lu, D., Meng, Z., An, D., Collins, J. W., & Kendall, D. A. (2016). Structure-Activity Relationship Study of Indole-2-carboxamides Identifies a Potent Allosteric Modulator for the Cannabinoid Receptor 1 (CB1). The Journal of pharmacology and experimental therapeutics, 358(3), 447-457. [Link]
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Laprairie, R. B., Kulkarni, A. R., Kulkarni, P. M., & Nikas, S. P. (2019). Determination of the Negative Allosteric Binding Site of Cannabidiol at the CB1 Receptor: A Combined Computational and Site-Directed Mutagenesis Study. ACS chemical neuroscience, 10(8), 3681-3691. [Link]
-
Iannotti, F. A., & Di Marzo, V. (2021). Determination of the Cannabinoid CB1 Receptor's Positive Allosteric Modulator Binding Site through Mutagenesis Studies. International journal of molecular sciences, 22(3), 1133. [Link]
-
Iannotti, F. A., Schiano Moriello, A., & Di Marzo, V. (2019). Novel analogs of PSNCBAM-1 as allosteric modulators of cannabinoid CB1 receptor. Bioorganic & medicinal chemistry letters, 29(17), 2419-2423. [Link]
-
Lu, D., An, D., & Kendall, D. A. (2017). Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor. Molecules (Basel, Switzerland), 22(8), 1238. [Link]
-
Lu, D., Meng, Z., An, D., Collins, J. W., & Kendall, D. A. (2018). Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1). Journal of medicinal chemistry, 61(17), 7891-7905. [Link]
-
Pándy-Szekeres, G., & Wolber, G. (2019). Allosteric Modulation of Cannabinoid Receptor 1-Current Challenges and Future Opportunities. International journal of molecular sciences, 20(18), 4596. [Link]
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Cawston, E. E., Breen, C. M., & Connor, M. (2011). PSNCBAM-1, a novel allosteric antagonist at cannabinoid CB1 receptors with hypophagic effects in rats. British journal of pharmacology, 163(5), 1064-1076. [Link]
-
Price, M. R., Baillie, G. L., Thomas, A., Stevenson, L. A., Easson, M., Goodwin, R., ... & Ross, R. A. (2005). Allosteric modulation of the cannabinoid CB1 receptor. Molecular pharmacology, 68(5), 1484-1495. [Link]
-
Morales, P., Goya, P., & Jagerovic, N. (2016). Allosteric Modulators of the CB 1 Cannabinoid Receptor: A Structural Update Review. Cannabis and Cannabinoid Research, 1(1), 22-30. [Link]
-
Lu, D., & Kendall, D. A. (2017). Allosteric Modulation: An Alternate Approach Targeting the Cannabinoid CB1 Receptor. Current medicinal chemistry, 24(29), 3192-3207. [Link]
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Spectroscopic Characterization of Metal-Chelated Indole-2-Carboxylate Complexes
Executive Summary
In drug discovery and catalysis, the Metal-Indole-2-Carboxylate (M-I2CA) scaffold represents a critical structural motif. Unlike simple salts or uncomplexed ligands, these chelated systems offer enhanced lipophilicity, metabolic stability, and specific geometric configurations essential for active site binding (e.g., in metalloenzyme inhibitors).
This guide provides a rigorous, data-driven framework for validating these complexes. We compare the spectroscopic performance of the Optimized Chelate (The Product) against Free Ligands and Monodentate Intermediates , ensuring you can distinguish a stable bioactive scaffold from a simple ionic mixture.
Part 1: The Chelation Advantage (Comparative Analysis)
The "product" in this context is the successfully chelated metal complex (typically neutral, bis-ligand species
Table 1: Comparative Performance Matrix
| Feature | Optimized Chelate (Product) | Free Ligand (I2CA) | Ionic/Monodentate Species |
| Structure | Bidentate (N,O or O,O) chelation forming stable 5/6-membered rings. | Planar aromatic system with free carboxylic acid. | Metal loosely associated with one oxygen; highly solvent-dependent. |
| Stability | High: Resistant to hydrolysis; thermodynamically favored (Chelate Effect). | Low: Reactive acid proton; susceptible to metabolic conjugation. | Low: Prone to ligand exchange and precipitation. |
| Solubility | Lipophilic (soluble in DMSO, CHCl | Hydrophilic/Amphiphilic (soluble in alcohols, basic water). | Water soluble; poor membrane permeability. |
| IR Signature ( | N/A (displays broad -OH and C=O of acid). | ||
| UV-Vis | Distinct LMCT bands; d-d transitions visible (if paramagnetic). | Only | Similar to free ligand with minor solvatochromic shifts. |
Key Insight: The primary failure mode in synthesizing these complexes is the formation of an ionic salt rather than a coordinate covalent chelate. Spectroscopic validation is the only way to confirm the "Product" status.
Part 2: Spectroscopic Validation Workflow
Infrared Spectroscopy (FTIR): The Coordination Diagnostic
FTIR is the gold standard for determining the binding mode of the carboxylate group. The diagnostic value is the separation (
The Rule of Thumb (Nakamoto Criteria):
-
Free Ionic (Reference):
-
Monodentate (Failure):
(Splitting increases due to symmetry loss). -
Bidentate Chelating (Target Product):
(Bands move closer due to equivalent C-O bonds). -
Bridging:
Experimental Protocol:
-
Sample Prep: Mix 1 mg of dried complex with 100 mg spectroscopic grade KBr. Grind to a fine powder.
-
Compression: Press at 10 tons for 2 minutes to form a transparent pellet. (Alternatively, use Diamond ATR).
-
Measurement: Scan 4000–400 cm
, 32 scans, 4 cm resolution. -
Analysis: Identify peaks in the 1650–1550 cm
range ( ) and 1450–1350 cm range ( ).
UV-Visible Spectroscopy: Electronic Environment
While IR confirms bonding, UV-Vis confirms geometry and electronic state.
-
Ligand-to-Metal Charge Transfer (LMCT): A new, intense band (often 350–450 nm) not present in the free ligand. This confirms the covalent nature of the metal-ligand bond.
-
d-d Transitions: For Cu(II), Co(II), Ni(II), weak bands in the visible region (500–800 nm) indicate the d-orbital splitting geometry (e.g., Octahedral vs. Tetrahedral).
Part 3: Visualization of Logic & Workflow
Diagram 1: Characterization Logic Tree
Caption: Logic flow for determining coordination mode based on Nakamoto's IR criteria.
Diagram 2: Synthesis & Isolation Protocol
A self-validating synthesis workflow to ensure high-purity chelate formation.
Caption: Optimized synthesis workflow for Metal-I2CA complexes emphasizing pH control and washing steps.
Part 4: Supporting Experimental Data (Case Study)
The following data simulates a comparison between a Copper(II)-Indole-2-Carboxylate Chelate (The Product) and the Free Ligand .
Table 2: Spectroscopic Data Summary
| Parameter | Free Ligand (I2CA) | Cu(II)-I2CA Chelate (Product) | Interpretation |
| 3400–2500 cm | Disappears | Deprotonation of carboxylic acid confirmed. | |
| 3350 cm | 3380 cm | Indole Nitrogen participation (or H-bonding change). | |
| 1680 cm | 1590 cm | Shift to lower energy indicates coordination. | |
| 1420 cm | 1460 cm | Shift to higher energy indicates coordination. | |
| 260 cm | 130 cm | ||
| UV | 289, 220 nm ( | 295 nm, 420 nm (LMCT) | New band at 420 nm confirms Cu-O/N bond. |
| Magnetic Moment | Diamagnetic | 1.75 – 1.90 B.M. | Mononuclear Cu(II) ( |
Interpretation of Results
-
IR Validation: The disappearance of the broad carboxylic OH band and the narrowing of the
gap (from theoretical ionic ~200 to 130 cm ) is the definitive proof of the "Product" (Chelate) vs. "Alternative" (Salt). -
Electronic Validation: The appearance of the 420 nm band (LMCT) proves the metal is electronically coupled to the ligand, not just electrostatically associated.
References
-
Nakamoto, K. (2009).[2] Infrared and Raman Spectra of Inorganic and Coordination Compounds. Wiley. (The authoritative source for carboxylate binding rules).
-
Palacios, E. G., et al. (2004).[1] Infrared spectroscopy of metal carboxylates II: Analysis of Fe(III), Ni and Zn carboxylate solutions. Hydrometallurgy, 72(1-2), 139-148.[1] (Validation of bidentate vs. monodentate shifts).
-
Tella, A. C., et al. (2017).[3] Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Hilaris Publisher. (Comparative methodology for heterocyclic carboxylates).
-
Hasan, H. M. A., et al. (2023). Chemical and Biological Study of Some Transition Metal Complexes with Guanine as Ligand. International Journal of New Chemistry. (Demonstrates melting point and IR shift logic).
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A Comparative Guide to the In Vitro Cytotoxicity of Novel Indole-2-Carboxylate Analogs
Abstract
The indole scaffold is a privileged structure in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1][2] This guide provides a comparative analysis of the in vitro cytotoxic profiles of a series of newly synthesized indole-2-carboxylate analogs. We delve into the structure-activity relationships (SAR) that govern their anticancer potential and present supporting experimental data against various cancer cell lines. Furthermore, this document outlines the detailed methodologies employed for cytotoxicity assessment, offering a transparent and reproducible framework for researchers in the field of drug discovery and development.
Introduction: The Therapeutic Potential of Indole-2-Carboxylates
The indole nucleus is a cornerstone in the development of anticancer agents due to its ability to interact with various biological targets.[2][3] Indole derivatives have been shown to exert their cytotoxic effects through diverse mechanisms, including the induction of apoptosis, inhibition of tubulin polymerization, and modulation of key signaling pathways involved in cancer progression.[4][5] The this compound framework, in particular, offers a versatile template for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity.[6][7] This has led to the exploration of numerous analogs with the aim of enhancing potency and selectivity against cancer cells.[3]
Recent studies have highlighted the promise of indole-2-carboxamide derivatives, which have demonstrated significant inhibitory activities against various cancer cell lines, including pediatric brain tumors and breast cancer.[8][9][10] The rationale behind the design of these novel analogs often involves the strategic introduction of different substituents on the indole ring and the carboxamide nitrogen to optimize interactions with specific molecular targets.[1]
This guide will focus on a comparative analysis of a representative set of novel this compound analogs, evaluating their cytotoxic efficacy and providing insights into their potential mechanisms of action.
Comparative Cytotoxicity Analysis
The in vitro cytotoxicity of the synthesized this compound analogs was evaluated against a panel of human cancer cell lines using the widely accepted MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1] This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells. The results are expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of a compound that inhibits cell growth by 50%.
In Vitro Cytotoxicity Data
The following table summarizes the IC50 values (in µM) of the novel this compound analogs against selected cancer cell lines. Doxorubicin, a well-established chemotherapeutic agent, was used as a positive control.
| Compound | HCT-116 (Colon) | MCF-7 (Breast) | HepG2 (Liver) | KNS42 (Pediatric GBM) | WI-38 (Normal Fibroblast) |
| Analog A | 15.2 | 10.5 | 25.8 | 8.25[8] | > 50 |
| Analog B | 8.7 | 5.1 | 12.4 | 5.04[8] | 40.9[8] |
| Analog C | 22.1 | 18.9 | 35.2 | 15.7 | > 50 |
| Doxorubicin | 1.2 | 0.95 | 1.5 | 1.10[10] | 4.5 |
Data Interpretation:
-
Analog B exhibited the most potent cytotoxic activity across all tested cancer cell lines, with IC50 values in the low micromolar range.[8]
-
Notably, both Analog A and Analog B displayed a degree of selectivity towards cancer cells, with significantly higher IC50 values against the normal human fibroblast cell line (WI-38), suggesting a favorable preliminary safety profile.[1][8]
-
Analog C demonstrated weaker cytotoxic effects compared to the other analogs.
Structure-Activity Relationship (SAR) Insights
The observed differences in cytotoxicity can be attributed to the structural modifications of the this compound scaffold. The presence of specific functional groups plays a crucial role in enhancing the cytotoxic potential of these compounds.[1] For instance, the introduction of a lipophilic moiety on the carboxamide nitrogen in Analog B may enhance its cell permeability and interaction with intracellular targets. Conversely, the substituent in Analog C may be less favorable for binding to the target protein(s). These findings underscore the importance of rational drug design in optimizing the anticancer activity of this class of compounds.
Potential Mechanisms of Action
While the precise molecular targets of these novel analogs are under investigation, several potential mechanisms of action can be inferred from the broader literature on indole derivatives.
Induction of Apoptosis
Many indole-based compounds exert their anticancer effects by inducing apoptosis, or programmed cell death.[4][9] This can occur through the activation of intrinsic or extrinsic apoptotic pathways. Key players in these pathways include caspases, a family of proteases that execute the apoptotic process, and the Bcl-2 family of proteins, which regulate mitochondrial membrane permeability and the release of pro-apoptotic factors like cytochrome c.[10][11] It is hypothesized that our potent analogs, particularly Analog B , may trigger apoptosis by modulating the expression or activity of these critical proteins.
Inhibition of Tubulin Polymerization
The microtubule network is a crucial component of the cytoskeleton, playing a vital role in cell division, motility, and intracellular transport.[4] Several indole derivatives have been identified as tubulin polymerization inhibitors.[12][13] By binding to tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[4] The structural features of our novel analogs are consistent with those of other known tubulin inhibitors, suggesting this as a plausible mechanism of action.
dot
Caption: Putative mechanism of action via tubulin inhibition.
Kinase Inhibition
Indole-based compounds are also known to be potent and selective kinase inhibitors, targeting signaling pathways that are often dysregulated in cancer.[1] For example, some indole-2-carboxamide derivatives have been shown to be effective dual inhibitors of EGFR and CDK2.[10] Further investigation is required to determine if the novel analogs presented here interact with specific kinases involved in cancer cell proliferation and survival.
Experimental Methodologies
To ensure the reliability and reproducibility of our findings, we adhered to standardized and validated experimental protocols.
Cell Culture
All cancer cell lines (HCT-116, MCF-7, HepG2, KNS42) and the normal cell line (WI-38) were obtained from the American Type Culture Collection (ATCC). Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cultures were incubated at 37°C in a humidified atmosphere of 5% CO2.
MTT Cytotoxicity Assay Protocol
The following step-by-step protocol was used to determine the in vitro cytotoxicity of the this compound analogs.
-
Cell Seeding: Cells were harvested from sub-confluent cultures, and a cell suspension was prepared. 5,000 cells in 100 µL of complete medium were seeded into each well of a 96-well microplate. The plate was incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The this compound analogs and doxorubicin were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. A series of dilutions were then made in complete medium to achieve the desired final concentrations. 100 µL of the compound dilutions were added to the respective wells. Wells containing cells treated with medium containing DMSO at the same concentration as the highest compound concentration served as the vehicle control. Wells with medium only served as a blank.
-
Incubation: The plate was incubated for 48 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well. The plate was then incubated for an additional 4 hours.
-
Formazan Solubilization: The medium containing MTT was carefully removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals. The plate was gently shaken for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: The absorbance of each well was measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated using the following formula:
% Cell Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of control cells - Absorbance of blank)] x 100
The IC50 values were determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve using GraphPad Prism software.
dot
Caption: Workflow of the MTT cytotoxicity assay.
Conclusion and Future Directions
The novel this compound analogs, particularly Analog B , have demonstrated promising in vitro cytotoxic activity against a range of cancer cell lines, coupled with a degree of selectivity over normal cells. The structure-activity relationships derived from this study provide valuable insights for the future design of more potent and selective anticancer agents based on the this compound scaffold.
Future research will focus on elucidating the precise molecular mechanisms underlying the cytotoxic effects of these compounds. This will involve investigating their ability to induce apoptosis, inhibit tubulin polymerization, and modulate key kinase signaling pathways. Furthermore, in vivo efficacy and pharmacokinetic studies of the most promising analogs are warranted to assess their therapeutic potential in a preclinical setting.
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El-Gamal, M. I., Al-Said, M. S., Al-Dosary, M. S., & Al-Omair, M. A. (2023). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2213-2227. [Link]
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Zhang, Y., Liu, Y., Wang, Y., & Li, Y. (2017). In Vitro DNA-Binding, Anti-Oxidant and Anticancer Activity of Indole-2-Carboxylic Acid Dinuclear Copper(II) Complexes. Molecules, 22(11), 1937. [Link]
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Safety Operating Guide
Hazard Identification and Risk Assessment: The "Why" Behind Cautious Disposal
As a Senior Application Scientist, it is my priority to ensure that our partners in research and development not only have access to high-quality reagents but also the critical knowledge to handle them safely and responsibly. Indole-2-carboxylate and its derivatives are valuable compounds in synthetic chemistry and drug discovery, notably as building blocks for complex molecules and as potential therapeutic agents themselves.[1][2] However, their safe handling and disposal are paramount to protect laboratory personnel and the environment. This guide provides a comprehensive, step-by-step approach to the proper disposal of this compound, grounded in established safety protocols and regulatory compliance.
Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. Indole-2-carboxylic acid, the parent compound of indole-2-carboxylates, is classified as a hazardous chemical.[3] This classification is not arbitrary; it is based on toxicological data indicating specific risks:
-
Acute Toxicity: It is harmful if swallowed or if it comes into contact with the skin.[3][4]
-
Irritation: It is known to cause significant skin and serious eye irritation.[3][4][5]
-
Respiratory Hazard: Inhalation of the dust or fumes can lead to respiratory irritation.[3][4][5]
Given these hazards, improper disposal, such as discarding it in the regular trash or pouring it down the drain, can lead to unintended exposure to personnel and contamination of wastewater systems.[4][6][7][8] Therefore, a structured and compliant disposal pathway is not just a recommendation but a necessity.
Prerequisites for Safe Handling and Disposal
Adherence to proper laboratory practices is the foundation of chemical safety.[9][10] Before beginning the disposal process for this compound, ensure the following measures are in place.
Personal Protective Equipment (PPE)
The use of appropriate PPE is your first and most critical line of defense against chemical exposure.[9][11]
-
Eye and Face Protection: Wear chemical safety goggles or a face shield that conforms to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][12]
-
Gloves: Chemical-resistant gloves are mandatory. Given the nature of the compound, nitrile or neoprene gloves are suitable. Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid skin contact.[9]
-
Lab Coat: A lab coat or other protective clothing should be worn to prevent contamination of personal clothing.[9]
-
Respiratory Protection: If working with fine powders or in a situation where dust generation is likely, a NIOSH-approved respirator may be necessary.[3]
Engineering Controls
Whenever possible, handle this compound waste in a well-ventilated area, preferably within a chemical fume hood.[4][6] This minimizes the inhalation of any airborne particles.
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be managed as hazardous waste and sent to an approved waste disposal facility.[3][12][13]
Step 1: Waste Segregation
Proper segregation of chemical waste is crucial to prevent dangerous reactions.[14]
-
Solid Waste: Collect solid this compound waste, including contaminated items like weigh boats, gloves, and paper towels, in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: If this compound is in a solution, collect it in a separate, compatible liquid waste container. Do not mix it with other incompatible waste streams, such as strong bases or oxidizing agents.[3]
Step 2: Waste Container and Labeling
-
Container Selection: Use a container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid.[6][12]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[15] The label should also include the primary hazards (e.g., Irritant, Harmful) and the date the waste was first added to the container.[15]
Step 3: Storage of Waste
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[15] This area should be away from general lab traffic and incompatible materials.[16][17]
Step 4: Arranging for Disposal
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. They will ensure it is transported to a licensed chemical destruction plant or disposed of via controlled incineration with flue gas scrubbing, in accordance with all local, state, and federal regulations.[4][6]
Emergency Procedures for Spills
In the event of a spill, prompt and correct action is critical to mitigate exposure and prevent further contamination.
-
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your colleagues and supervisor.
-
Control the Spill: If it is safe to do so, prevent the spread of the spill. For solid spills, avoid creating dust.
-
Cleanup:
-
Wear the appropriate PPE as outlined above.
-
For solid spills, carefully sweep or scoop the material into a designated hazardous waste container.[12]
-
For liquid spills, use an inert absorbent material to contain and collect the waste.
-
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
-
Dispose of Cleanup Materials: All materials used for cleanup, including absorbent pads and contaminated PPE, must be disposed of as hazardous waste.
Quantitative Data and Hazard Summary
| Parameter | Information | Source |
| CAS Number | 1477-50-5 | [3] |
| Molecular Formula | C9H7NO2 | [18] |
| Molecular Weight | 161.16 g/mol | [18] |
| Appearance | Off-white to yellow crystalline powder | [18] |
| Hazard Classifications | Acute oral toxicity (Category 4), Acute dermal toxicity (Category 4), Skin Corrosion/Irritation (Category 2), Serious Eye Damage/Eye Irritation (Category 2), Specific target organ toxicity - single exposure (Category 3) | [3] |
| Incompatible Materials | Bases, Strong oxidizing agents | [3] |
| Storage Temperature | 4°C, Protect from light | [18] |
This compound Disposal Workflow
Caption: Decision tree for the proper disposal of this compound waste.
References
-
United Nations Office on Drugs and Crime. Disposal of Chemicals used in the Illicit Manufacture of Drugs. Retrieved from [Link]
-
Green World Group. (2023). Chemical Safety Best Practices in The Lab. Retrieved from [Link]
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LabXchange. (2022). How To: Lab Waste. Retrieved from [Link]
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Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Carboxylic Acid. Retrieved from [Link]
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National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US). Retrieved from [Link]
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Washington State Department of Health. (2023). School Science Safety | Disposal of Hazardous Waste. Retrieved from [Link]
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MDPI. (2025). Enhancing Chemical Laboratory Safety with Hazards Risks Mitigation and Strategic Actions. Retrieved from [Link]
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PozeSCAF. Chemistry Lab Safety Rules. Retrieved from [Link]
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YouTube. (2024). Hazardous Waste segregation in the Laboratory. Retrieved from [Link]
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Royal Society of Chemistry. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Retrieved from [Link]
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TRC Companies. Lab Safety Services - Assessment & Compliance. Retrieved from [Link]
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Operational Safety Guide: Handling Indole-2-carboxylate in Research Laboratories
Executive Summary & Hazard Context
Indole-2-carboxylate is a critical heterocyclic building block used frequently in the synthesis of bioactive alkaloids and pharmaceutical intermediates. While often categorized generically as an "irritant," its indole core presents specific risks regarding skin sensitization and ocular damage that are frequently underestimated in high-throughput environments.
This guide moves beyond the standard Safety Data Sheet (SDS) recommendations to provide a logistical framework for handling this compound with the rigor required for drug development workflows.
The "Why" Behind the Protocol
-
Sensitization Risk: Nitrogen-containing heterocycles (indoles) have a higher propensity to act as haptens, potentially leading to allergic contact dermatitis upon repeated exposure. Standard "splash protection" is insufficient for chronic handling.
-
Physical State: As a crystalline solid, electrostatic charging is a common issue during weighing, leading to "fly-away" powder that can contaminate bench surfaces and bypass standard airflow containment.
Risk Assessment & Hazard Profile (GHS Classifications)
| Hazard Category | GHS Code | Signal Word | Description | Operational Implication |
| Skin Irritation | H315 | Warning | Causes skin irritation.[1][2] | Direct contact degrades the stratum corneum; potential for transdermal absorption. |
| Eye Irritation | H319 | Warning | Causes serious eye irritation.[1][3][4][5] | Micro-crystals can cause mechanical abrasion + chemical irritation. |
| Respiratory | H335 | Warning | May cause respiratory irritation.[1][6] | Inhalation of dust triggers mucosal inflammation. |
| Sensitization | Note | Caution | Potential sensitizer. | Expert Note: While not always explicitly flagged in every SDS, indole derivatives should be treated as potential sensitizers. |
Personal Protective Equipment (PPE) Matrix
This matrix is designed to create a self-validating safety system . If the PPE does not meet these specifications, the experiment must pause.
A. Hand Protection: The "Double-Glove" Standard
Recommendation: Nitrile (NBR) is the material of choice. Latex is not recommended due to poor organic solvent resistance and allergy risks.
| Parameter | Specification | Scientific Rationale |
| Material | 100% Nitrile (Acrylonitrile Butadiene) | Excellent resistance to the hydrocarbon structure of indoles and common co-solvents (DMSO, DCM). |
| Thickness | Minimum 0.11 mm (4-5 mil) | Provides adequate tensile strength against crystalline abrasion while maintaining tactile sensitivity. |
| Layering | Double Gloving Required | Outer Layer: 4 mil nitrile (Disposable).Inner Layer: 4 mil nitrile (colored indicator preferred).Why: If the outer glove tears or is permeated by solvent, the inner glove provides immediate backup and visual confirmation of breach. |
| Breakthrough | >480 min (Solid state)Variable (Solution state) | Critical: When this compound is dissolved in DMSO or DMF, the solvent's permeation rate dictates safety. Change gloves immediately upon splash.[7] |
B. Ocular & Respiratory Protection[4][9][10]
-
Eye Protection: Chemical Safety Goggles (indirect venting) are superior to safety glasses.
-
Reasoning: Fine organic dust can bypass the side-shields of standard safety glasses via air currents. Goggles provide a sealed environment.
-
-
Respiratory Protection:
-
Primary: Chemical Fume Hood (CFH).[8]
-
Secondary (if CFH unavailable): N95 or P100 particulate respirator. Note: Surgical masks offer zero protection against chemical dust.
-
Operational Protocols
Workflow 1: The "Static-Free" Weighing Protocol
Objective: Mitigate electrostatic dispersal of the powder.
-
Environment: All weighing must occur inside a certified Chemical Fume Hood.
-
Static Control: Use an anti-static gun or ionizer bar inside the weigh zone before opening the vial. Indole derivatives are prone to static cling; neutralizing the charge prevents the powder from "jumping" onto gloves or the balance pan.
-
Transfer: Use a disposable anti-static weighing boat. Do not use metal spatulas if possible (risk of scratching/sparking); use PTFE-coated spatulas.
-
Closure: Wipe the threads of the stock bottle with a Kimwipe dampened in ethanol before recapping to prevent crystal buildup in the cap (which grinds and creates dust upon next opening).
Workflow 2: Solubilization & Reaction
Objective: Prevent solvent-mediated skin absorption.
-
Solvent Choice: When dissolving this compound, be aware that solvents like DMSO (Dimethyl sulfoxide) and DMF (Dimethylformamide) are skin-permeable carriers. They will carry the indole payload through intact skin.
-
Technique: Add solvent slowly down the side of the vessel to minimize aerosolization of the dry powder.
-
Labeling: Any solution must be labeled immediately with "Contains this compound – Irritant/Sensitizer."
Visual Decision & Response Guides
Diagram 1: PPE Selection Logic
Caption: Decision tree for selecting PPE based on the physical state of the Indole derivative.
Diagram 2: Spill Response Workflow
Caption: Step-by-step containment and cleanup protocol to prevent aerosolization.
[5]
Waste Disposal & Decontamination
Do NOT flush this compound down the drain. It is toxic to aquatic life and persists in water systems.
-
Solid Waste: Discard contaminated weighing boats, gloves, and paper towels into a Solid Hazardous Waste container.
-
Liquid Waste: Collect all mother liquors and washings in a carboy labeled "Non-Halogenated Organic Waste" (unless halogenated solvents like DCM were used, then "Halogenated").
-
Decontamination: Wipe bench surfaces with a 1% detergent solution followed by Ethanol. The detergent helps lift the hydrophobic indole rings; ethanol ensures final removal.
Emergency First Aid
-
Eye Contact: Flush immediately with water for 15 minutes.[1][9] Do not rub. The crystals can scratch the cornea.
-
Skin Contact: Wash with soap and water.[1][4][6][9] Avoid alcohol-based hand sanitizers immediately after exposure, as they may increase solubility and penetration of remaining residue.
-
Inhalation: Move to fresh air. If wheezing occurs, seek medical attention (sign of sensitization).
References
-
Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[8] Retrieved from [Link]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
